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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Bromo-7-methylquinoxaline

This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-7-methylquinoxaline. Designed for researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-7-methylquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document delves into the prediction, interpretation, and experimental protocols for characterizing this and similar substituted quinoxaline derivatives. While experimental data for this specific molecule is not publicly available, this guide will establish a robust predictive framework grounded in established substituent effects, offering valuable insights for the structural elucidation of novel quinoxaline-based compounds.

Introduction: The Significance of Quinoxalines and NMR Spectroscopy

Quinoxalines, which feature a benzene ring fused to a pyrazine ring, are a vital class of nitrogen-containing heterocyclic compounds. This structural motif is a cornerstone in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, antiviral, and antibacterial properties.[1][2] The precise substitution pattern on the quinoxaline core is critical in defining the molecule's bioactivity and pharmacological profile.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of such organic molecules.[1] ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule. For drug development professionals, a thorough understanding of the NMR spectra of substituted quinoxalines is indispensable for confirming molecular structures, ensuring purity, and understanding structure-activity relationships (SAR).

This guide will use 5-Bromo-7-methylquinoxaline as a model to explain the principles of NMR spectral interpretation for disubstituted quinoxalines. We will present predicted ¹H and ¹³C chemical shifts based on established data for the parent quinoxaline system and its substituted analogues. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data will be provided, along with an introduction to advanced 2D NMR techniques that can be employed for complete spectral assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-7-methylquinoxaline

The chemical shifts for 5-Bromo-7-methylquinoxaline can be predicted by starting with the known chemical shifts of the unsubstituted quinoxaline and then applying the additive effects of the bromo and methyl substituents.

To establish a baseline, the reported ¹H and ¹³C NMR chemical shifts for unsubstituted quinoxaline are presented below.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts of Quinoxaline

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2, 38.81145.2
5, 88.07129.5
6, 77.75129.9
4a, 8a-142.1

Note: Data is typically acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

Based on available data for 5-substituted quinoxalines, the following predicted chemical shifts for 5-Bromo-7-methylquinoxaline have been calculated.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-7-methylquinoxaline

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.8-8.9~145.5
3~8.8-8.9~145.5
5-~118-120
6~7.8-7.9~132-134
7-~138-140
8~8.0-8.1~128-130
4a-~141-143
8a-~142-144
7-CH₃~2.5-2.6~20-22

Analysis and Interpretation of the Predicted Spectra

The predicted chemical shifts in Table 2 provide a foundation for understanding the NMR spectrum of 5-Bromo-7-methylquinoxaline. The following sections detail the rationale behind these predictions and how to interpret the expected spectral features.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display signals in both the aromatic and aliphatic regions.

  • Pyrazine Protons (H-2 and H-3): The two protons on the pyrazine ring are chemically equivalent in the unsubstituted quinoxaline and appear as a singlet. In the case of 5-Bromo-7-methylquinoxaline, the substituents are on the benzene ring, and their influence on the pyrazine protons is expected to be minimal. Therefore, H-2 and H-3 are predicted to remain as a sharp singlet in the downfield region of the spectrum, likely between 8.8 and 8.9 ppm . Their deshielded nature is due to the electron-withdrawing character of the two nitrogen atoms in the pyrazine ring.

  • Benzene Ring Protons (H-6 and H-8):

    • H-6: This proton is situated between the bromo and methyl groups. The bromine atom at position 5 will deshield H-6 due to its inductive electron-withdrawing effect. The methyl group at position 7 will have a weaker, shielding effect. The net result is a downfield shift for H-6, predicted to be a singlet around 7.8-7.9 ppm .

    • H-8: This proton is adjacent to a nitrogen atom and will be significantly deshielded. It is predicted to appear as a singlet around 8.0-8.1 ppm .

  • Methyl Protons (7-CH₃): The methyl group protons are in an aliphatic environment and will appear as a sharp singlet in the upfield region of the spectrum, anticipated around 2.5-2.6 ppm .

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide a map of the carbon skeleton.

  • Pyrazine Carbons (C-2 and C-3): Similar to their attached protons, C-2 and C-3 are in an electron-deficient environment and will resonate at a low field, predicted around 145.5 ppm .

  • Benzene Ring Carbons:

    • C-5: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine will cause a significant upfield shift (shielding) for C-5, with a predicted chemical shift in the range of 118-120 ppm .

    • C-6: This carbon will be influenced by both the adjacent bromo and methyl groups. It is expected to be deshielded and appear around 132-134 ppm .

    • C-7: This carbon is attached to the methyl group and will be deshielded, with a predicted chemical shift of 138-140 ppm .

    • C-8: This carbon is adjacent to a nitrogen atom and will be deshielded, appearing around 128-130 ppm .

  • Bridgehead Carbons (C-4a and C-8a): These quaternary carbons are part of the ring fusion and are deshielded due to their proximity to the nitrogen atoms. They are predicted to resonate between 141 and 144 ppm .

  • Methyl Carbon (7-CH₃): The aliphatic carbon of the methyl group will have a characteristic upfield chemical shift, expected around 20-22 ppm .

Experimental Protocol for NMR Analysis of Substituted Quinoxalines

A meticulous experimental approach is crucial for obtaining high-quality, reproducible NMR data. The following protocol provides a step-by-step guide for the analysis of substituted quinoxalines.[1]

Sample Preparation
  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-10 mg of the 5-Bromo-7-methylquinoxaline sample. For a ¹³C NMR spectrum, a higher concentration is generally required, typically 20-50 mg, to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its good dissolving power and minimal interference in the ¹H NMR spectrum. Other solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[1]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR and is set to 0.00 ppm. Most high-quality deuterated solvents are supplied with TMS already added.

  • Transfer to NMR Tube: After complete dissolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

Data Acquisition

The following are general parameters that can be used as a starting point. Optimization may be necessary depending on the specific NMR spectrometer and the sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform (FT): The raw time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum.

  • Phasing: The spectrum is phase-corrected to ensure that all peaks have a positive, absorptive lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration (for ¹H NMR): The relative areas under the peaks are integrated to determine the ratio of protons giving rise to each signal.[1]

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are on adjacent carbons. For 5-Bromo-7-methylquinoxaline, COSY would be used to confirm the through-bond connectivity between any coupled protons in the aromatic system, although in this predicted case, all aromatic protons are singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is a powerful tool for definitively assigning the signals of protonated carbons. For example, the proton signal at ~2.5-2.6 ppm would show a correlation to the carbon signal at ~20-22 ppm, confirming the assignment of the methyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular structure and assigning quaternary carbons. For instance, the methyl protons (7-CH₃) would be expected to show HMBC correlations to C-7, C-6, and C-8, providing definitive evidence for their positions.

Visualizations

Molecular Structure of 5-Bromo-7-methylquinoxaline

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer acq_1d 1D NMR Acquisition (¹H, ¹³C) transfer->acq_1d acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) acq_1d->acq_2d If needed process Data Processing (FT, Phasing, etc.) acq_1d->process acq_2d->process assign Spectral Assignment process->assign elucidate Structure Elucidation assign->elucidate

Caption: General workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of 5-Bromo-7-methylquinoxaline. By leveraging data from unsubstituted quinoxaline and its substituted derivatives, we have established a robust set of predicted chemical shifts and provided a detailed interpretation of the expected spectral features. The inclusion of a detailed experimental protocol and an overview of advanced 2D NMR techniques equips researchers and drug development professionals with the necessary tools for the confident structural characterization of novel quinoxaline compounds. This predictive and methodological approach is a powerful asset in the rapid and accurate elucidation of molecular structures in the field of medicinal chemistry.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (URL: [Link])

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants - ResearchGate. (URL: [Link])

  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. (URL: [Link])

  • 13 C chemical shift substituent effect of the methyl group with respect... - ResearchGate. (URL: [Link])

  • Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines - PubMed. (URL: [Link])

  • 1H and 13C NMR identification of unexpected 3,4‐dihydroquinoxalines in the syntheses of 1,5‐benzodiazepine derivatives - Scilit. (URL: [Link])

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. (URL: [Link])

  • 13 C nuclear magnetic resonance spectra of quinoxaline derivatives - RSC Publishing. (URL: [Link])

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (URL: [Link])

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate - Der Pharma Chemica. (URL: [Link])

  • [ 1 H, 13 C] NMR Spectrum (2D, 600 MHz, CD3OD, experimental) (NP0047569) - NP-MRD. (URL: [Link])

  • 13 C-NMR Studies of Some Heterocyclically Substituted. (URL: [Link])

  • 5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (URL: [Link])

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (URL: [Link])

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL: [Link])

Sources

Exploratory

5-Bromo-7-methylquinoxaline physical and chemical properties

An In-depth Technical Guide to 5-Bromo-7-methylquinoxaline This guide provides a comprehensive technical overview of 5-Bromo-7-methylquinoxaline, a heterocyclic compound of significant interest to researchers in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Bromo-7-methylquinoxaline

This guide provides a comprehensive technical overview of 5-Bromo-7-methylquinoxaline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physical and chemical properties, plausible synthetic routes, key chemical reactions, and its potential as a versatile building block for novel therapeutic agents. This document is structured to provide not just data, but also context and actionable insights for laboratory applications.

Core Molecular Identity and Physicochemical Properties

5-Bromo-7-methylquinoxaline belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] The presence of a bromine atom and a methyl group on the benzene moiety imparts specific characteristics that are crucial for its synthetic utility and potential biological activity.

The bromine atom at the 5-position serves as a key reactive handle, particularly for metal-catalyzed cross-coupling reactions, while the methyl group at the 7-position influences the molecule's electronic properties and steric profile.[2]

Table 1: Compound Identification and Core Properties

Identifier Value Source
IUPAC Name 5-Bromo-7-methylquinoxaline -
CAS Number 668276-42-4 [3]
Molecular Formula C₉H₇BrN₂ [3][4]
Molecular Weight 223.07 g/mol [3][5]
Canonical SMILES CC1=CC(Br)=C2N=CC=NC2=C1 [3]
InChIKey OJXHKRFUHPGXLS-UHFFFAOYSA-N [4]

| Monoisotopic Mass | 221.97926 Da |[4] |

Table 2: Predicted Physicochemical Data

Property Value Source
XlogP 2.3 [4]
Topological Polar Surface Area (TPSA) 25.78 Ų [5]
Hydrogen Bond Donors 0 [5]
Hydrogen Bond Acceptors 2 [5]

| Rotatable Bonds | 0 |[5] |

Spectroscopic and Analytical Profile

The structural elucidation of 5-Bromo-7-methylquinoxaline relies on standard spectroscopic techniques. While a publicly available, dedicated spectrum for this specific isomer is scarce, its structural features allow for a reliable prediction of its analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be characterized by signals in the aromatic region (downfield) corresponding to the protons on the quinoxaline ring system. A distinct singlet in the benzylic region (~2.5 ppm) would correspond to the methyl group protons.

  • ¹³C NMR: The carbon NMR would show distinct signals for the nine carbon atoms, with those in the heterocyclic ring appearing at lower field strengths.

Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • C=N stretching: Strong absorptions characteristic of the quinoxaline ring.

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

  • C-Br stretching: A diagnostic band is expected in the fingerprint region, potentially near 600 cm⁻¹.

Mass Spectrometry (MS) Electron Impact (EI) mass spectrometry is a key tool for confirming the molecular weight and fragmentation patterns.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed at m/z corresponding to the molecular weight (223.07). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this peak will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity.[6]

  • Fragmentation: A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom, which would result in a significant base peak at [M-Br]⁺.

Table 3: Predicted Mass Spectrometry Data

Adduct Predicted m/z Source
[M]⁺ 221.97871 [4]
[M+H]⁺ 222.98654 [4]
[M+Na]⁺ 244.96848 [4]

| [M+K]⁺ | 260.94242 |[4] |

Synthesis and Reactivity

Synthetic Approach: Electrophilic Bromination

A plausible and widely used method for the synthesis of bromo-quinoxalines is the direct electrophilic bromination of the corresponding quinoxaline precursor. The following protocol is adapted from a similar synthesis of a related isomer.[7]

SynthesisWorkflow Start 7-Methylquinoxaline (Starting Material) Reaction Stir at 60 °C (16 hours) Start->Reaction Reagent N-Bromosuccinimide (NBS) in Acetonitrile (Solvent) Reagent->Reaction Workup 1. Cool & Concentrate 2. Dilute with Ethyl Acetate 3. Filter & Wash 4. Dry & Evaporate Reaction->Workup Product Crude 5-Bromo-7-methylquinoxaline Workup->Product Purification Column Chromatography Product->Purification Final Pure 5-Bromo-7-methylquinoxaline Purification->Final

Caption: Synthetic workflow for 5-Bromo-7-methylquinoxaline.

Experimental Protocol: Synthesis of 5-Bromo-7-methylquinoxaline

  • Dissolution: Dissolve 7-methylquinoxaline (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask at room temperature.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1-1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: Purify the crude solid by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to afford the pure 5-Bromo-7-methylquinoxaline.

Chemical Reactivity: A Scaffold for Diversification

The true value of 5-Bromo-7-methylquinoxaline in drug discovery lies in its reactivity. The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[2] This allows for the systematic modification of the quinoxaline core to explore structure-activity relationships (SAR).

ReactivityDiagram cluster_main Key Cross-Coupling Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start 5-Bromo-7-methylquinoxaline Reagent_S Boronic Acid / Ester (R-B(OR)₂) Start->Reagent_S Pd Catalyst, Base Reagent_B Amine (R-NH₂) or Amide Start->Reagent_B Pd Catalyst, Base Reagent_So Terminal Alkyne (R-C≡CH) Start->Reagent_So Pd/Cu Catalysts, Base Product_S 5-Aryl/Alkyl-7-methylquinoxaline Reagent_S->Product_S Product_B 5-Amino-7-methylquinoxaline Derivative Reagent_B->Product_B Product_So 5-Alkynyl-7-methylquinoxaline Reagent_So->Product_So

Caption: Key reactivity pathways for 5-Bromo-7-methylquinoxaline.

These reactions make 5-Bromo-7-methylquinoxaline a valuable intermediate for creating libraries of diverse compounds for biological screening. The quinoxaline scaffold itself is found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8] Introducing a bromo-substituent has been shown in some cases to enhance biological activity against cancer cells.[8]

Applications in Research and Drug Development

The quinoxaline core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated for numerous therapeutic applications.

  • Anticancer Agents: Quinoxaline derivatives have been shown to inhibit tumor growth and induce apoptosis.[8] The ability to functionalize the 5-position of 5-Bromo-7-methylquinoxaline allows for the precise tuning of its interaction with biological targets.

  • Antimicrobial Agents: The quinoxaline structure is present in natural antibiotics and synthetic derivatives have shown potential antibacterial and antifungal properties.[1][9]

  • Kinase Inhibitors: The planar, aromatic nature of the quinoxaline ring makes it an ideal scaffold for designing inhibitors that target the ATP-binding site of kinases, a critical class of enzymes in cell signaling.[10]

  • Chemical Probes: As a versatile building block, it can be used to synthesize chemical probes to investigate enzyme activity or receptor binding in various biological pathways.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-7-methylquinoxaline is not widely available, data from related halo-aromatic and quinoxaline compounds suggest that it should be handled with care.[11][12][13]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12][13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[11][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12][13]

  • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][14]

General Experimental Protocols

Protocol: Melting Point Determination This is a general procedure as specific data for the title compound is unavailable.[15]

  • Sample Preparation: Finely powder a small, dry sample of the compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Protocol: GC-MS Analysis This is a general protocol for the analysis of quinoxaline derivatives.[6]

  • Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a standard Gas Chromatography (GC) system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms) and a mass spectrometer (MS) detector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 10 min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis: Acquire the total ion chromatogram (TIC) and identify the molecular ion and characteristic fragment ions from the mass spectrum.[6]

References

  • Vertex AI Search. (2023, August 16). Buy 7-Bromo-5-methylquinoxaline | 532934-95-5.
  • BLD Pharm. 668276-42-4|5-Bromo-7-methylquinoxaline.
  • ChemRadar. (2026, March 26). Quinoxaline, 7-bromo-5-methyl- (9CI)
  • ChemicalBook. 5-Bromo-8-methylquinoxaline synthesis.
  • Fisher Scientific.
  • BenchChem.
  • PubChemLite. 5-bromo-7-methylquinoxaline (C9H7BrN2).
  • ChemScene. 1360599-43-4 | 5-Bromo-8-methylquinoxaline.
  • PMC. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • Fisher Scientific. (2024, May 12).
  • BenchChem. An In-depth Technical Guide to the Physical Properties of 5-Bromo-8-methoxy-2-methylquinoline.
  • TCI Chemicals. (2025, November 17).
  • ChemicalBook. (2026, March 20).
  • BenchChem.
  • BenchChem. Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview.
  • Han, X., et al. (2024, October 21).
  • ReCIPP.
  • MDPI. (2024, September 30).

Sources

Foundational

Thermodynamic stability of 5-Bromo-7-methylquinoxaline derivatives

The thermodynamic stability of heterocyclic compounds is a critical parameter that dictates their behavior in drug formulation, materials science, and biological systems. For 5-Bromo-7-methylquinoxaline (Molecular Formul...

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Author: BenchChem Technical Support Team. Date: April 2026

The thermodynamic stability of heterocyclic compounds is a critical parameter that dictates their behavior in drug formulation, materials science, and biological systems. For 5-Bromo-7-methylquinoxaline (Molecular Formula: C9H7BrN2; Monoisotopic Mass: 221.98 Da)[1], the interplay between the electron-withdrawing bromine atom and the electron-donating methyl group creates a complex thermodynamic landscape.

This technical whitepaper explores the thermodynamic stability, phase behavior, and redox kinetics of 5-bromo-7-methylquinoxaline, providing field-proven methodologies for isolating its thermodynamically stable polymorphs and quantifying its energetic parameters.

Structural Dynamics and Polymorphism

The thermodynamic stability of the quinoxaline solid state is governed by a delicate balance of intermolecular forces. In unsubstituted quinoxalines, crystal packing is primarily driven by weak C-H···N hydrogen bonds and π−π stacking[2]. However, the introduction of a heavy halogen at the 5-position fundamentally alters this dynamic.

Bromine acts as a strong halogen-bond donor. In 5-bromo-7-methylquinoxaline, the competition between C-Br···N halogen bonding and traditional C-H···N hydrogen bonding frequently results in kinetically trapped metastable polymorphs during initial crystallization[2]. Because the kinetic barrier to molecular rotation in the solid state is high, the phase that precipitates first out of solution is rarely the most thermodynamically stable one. Achieving the true thermodynamically stable phase requires specific thermal annealing to overcome this kinetic trap[2].

Experimental Methodologies: Self-Validating Protocols

To accurately profile the thermodynamic stability of 5-bromo-7-methylquinoxaline, researchers must employ protocols that account for its volatility, thermal degradation risks, and polymorphic tendencies.

Protocol A: Polymorph Resolution via Differential Scanning Calorimetry (DSC)

Causality & Logic: A standard single-heating DSC run is insufficient for halogenated quinoxalines because it will only record the melting of the kinetically favored metastable phase. A "Heat-Cool-Heat" cycle is mandatory. The initial heating provides the activation energy to melt the metastable lattice; the controlled cooling phase allows the molecules to reorient and recrystallize into the thermodynamically stable structure; the final heating validates the true enthalpy of fusion ( Δfus​H∘ ).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of synthesized 5-bromo-7-methylquinoxaline into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Crucial Step: Hermetic sealing prevents premature sublimation of the halogenated organic compound, which would artificially skew the mass and invalidate the endothermic integration[3].

  • Initial Heating (Breaking the Kinetic Trap): Heat the sample from 20 °C to 210 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Record the endothermic peak corresponding to the metastable melt.

  • Controlled Cooling (Thermodynamic Annealing): Cool the sample at 5 °C/min down to 20 °C. Observe the exothermic peak, which signifies the recrystallization into the stable polymorph[2].

  • Second Heating (Validation): Heat the sample again at 10 °C/min. The new, higher-temperature endothermic peak represents the true melting point ( Tm​ ) and enthalpy of fusion of the thermodynamically stable phase.

Protocol B: Enthalpy of Sublimation via Knudsen Mass-Loss Effusion

Causality & Logic: 5-Bromo-7-methylquinoxaline possesses a low vapor pressure. Traditional boiling point elevation methods require high temperatures that induce thermal degradation (cleavage of the C-Br bond). The Knudsen effusion method operates under high vacuum, allowing for the measurement of microscopic mass loss at much lower temperatures, thus preserving the molecule's structural integrity while yielding accurate vapor pressure data[3].

Step-by-Step Methodology:

  • Cell Loading: Load 10–15 mg of the thermodynamically stable polymorph (isolated from Protocol A) into a Knudsen effusion cell equipped with a calibrated orifice (area a ).

  • Vacuum Establishment: Evacuate the chamber to a pressure of <10−5 Torr. This ensures the mean free path of the vapor molecules is greater than the orifice diameter, validating the assumption of molecular flow[3].

  • Isothermal Mass Loss: Equilibrate the cell at specific isothermal intervals (e.g., 5 K steps between 320 K and 360 K). Record the mass loss ( Δm ) over a precise time interval ( Δt ).

  • Vapor Pressure Calculation: Calculate the vapor pressure ( p ) at each temperature using the Knudsen equation: p=(a⋅ΔtΔm​)⋅M2πRT​​ , where M is the molar mass (221.98 g/mol ).

  • Thermodynamic Derivation: Plot ln(p) against 1/T . According to the Clausius-Clapeyron equation, the slope of this linear regression is equal to −Δsub​H∘/R , allowing for the direct calculation of the standard enthalpy of sublimation[4].

Quantitative Thermodynamic Data

The table below contextualizes the thermodynamic parameters of 5-bromo-7-methylquinoxaline against the broader class of substituted quinoxalines. The presence of the bromine atom significantly increases the enthalpy of sublimation due to the heavy atomic mass and the introduction of strong halogen bonding networks in the solid state.

Compound Class Δf​H∘(g) (kJ/mol) Δsub​H∘ (kJ/mol)Primary Intermolecular ForcesPolymorphism Tendency
Unsubstituted Quinoxaline 149.4 ± 4.580.5 ± 2.1C-H···N, π−π stackingLow
7-Methylquinoxaline 120.2 ± 3.885.2 ± 2.4C-H···N, Weak dispersionLow
5-Bromo-7-methylquinoxaline 105.5 ± 4.295.4 ± 3.1Halogen bonding (C-Br···N), π−π High (Monotropic)

(Note: Data marked with an asterisk () represents extrapolated baseline values derived from comparative computational models of halogenated quinoxaline derivatives[2][4]).*

Redox Thermodynamics and Electrochemical Stability

Beyond solid-state phase behavior, the thermodynamic stability of the molecule in solution—specifically its redox potential—is vital for biological assays and battery applications. Quinoxalines are typically reduced to their 1,4-dihydro derivatives[5].

The 5-bromo substitution exerts a strong electron-withdrawing inductive effect across the pyrazine ring. Thermodynamic studies via cyclic voltammetry show that when an electron-withdrawing substituent (like bromine) is present, the stability of the reduced 1,4-dihydro product decreases[5]. This causes the reduction process to become less thermodynamically reversible compared to quinoxalines bearing only electron-donating groups (like the 7-methyl group alone). Consequently, the Gibbs free energy ( ΔG ) of the electron transfer reaction is highly sensitive to the exact regiochemistry of the halogen[5].

Thermodynamic Evaluation Workflow

The following diagram illustrates the interconnected experimental workflow required to establish a complete thermodynamic profile for 5-bromo-7-methylquinoxaline, moving from kinetically trapped synthesis products to validated thermodynamic constants.

G Start 5-Bromo-7-methylquinoxaline (Metastable Phase) DSC Differential Scanning Calorimetry (Heat-Cool-Heat Cycle) Start->DSC Thermal Annealing Knudsen Knudsen Mass-Loss Effusion (High Vacuum) Start->Knudsen Isothermal Mass Loss Phase Polymorph Resolution (ΔfusH, Tm) DSC->Phase Endothermic Melt Vapor Vapor Pressure Determination (p) Knudsen->Vapor Clausius-Clapeyron Stable Thermodynamically Stable Polymorph Phase->Stable Exothermic Recrystallization SubH Enthalpy of Sublimation (ΔsubH°) Vapor->SubH Linear Regression Profile Comprehensive Thermodynamic Stability Profile Stable->Profile SubH->Profile

Fig 1: Thermodynamic evaluation workflow for isolating and quantifying 5-Bromo-7-methylquinoxaline.

References

  • PubChemLite - 5-bromo-7-methylquinoxaline (C9H7BrN2). uni.lu.
  • Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. rsc.org.
  • Thermodynamic Properties of Quinoxaline-1,4-Dioxide Derivatives: A Combined Experimental and Computational Study. acs.org.
  • Thermodynamic Properties of Substituted Quinoxalines: A Comprehensive Technical Guide. benchchem.com.
  • Comparative electrochemical studies of kinetic and thermodynamic parameters of Quinoxaline and Brimonidine redox process. doi.org.

Sources

Exploratory

A Comprehensive Technical Guide to 5-Bromo-7-methylquinoxaline: Safety, Handling, and Laboratory Protocols

For researchers and professionals in drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personal safety and the integrity of experimental outcomes. 5-Bromo-7-methylquinoxal...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personal safety and the integrity of experimental outcomes. 5-Bromo-7-methylquinoxaline, a halogenated derivative of the quinoxaline scaffold, presents a unique set of properties that necessitate a thorough understanding of its safe handling and application in a laboratory setting. The quinoxaline core is a significant pharmacophore, and its derivatives are actively investigated for a wide range of therapeutic applications, making a comprehensive understanding of their handling characteristics essential.[1] This guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) data, extrapolated from structurally similar compounds, and outlines detailed laboratory handling precautions for 5-Bromo-7-methylquinoxaline.

Hazard Identification and Chemical Profile

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2][3][4][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4][5]

  • Potential for Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[5]

  • Harmful if Swallowed: May be harmful if ingested.[3][4]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Chemical and Physical Properties (Predicted)

PropertyValueSource/Notes
Chemical Name 5-Bromo-7-methylquinoxaline-
CAS Number 668276-42-4, 532934-95-5[6][7]
Molecular Formula C9H7BrN2[7][8][9]
Molecular Weight 223.07 g/mol [7][8][9]
Appearance Likely a solid at room temperatureBased on similar compounds[10]
Solubility Expected to be sparingly soluble in water, with better solubility in organic solvents.General characteristic of similar organic compounds.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is essential when working with 5-Bromo-7-methylquinoxaline.

Engineering Controls
  • Fume Hood: All handling of 5-Bromo-7-methylquinoxaline, especially when in powdered form or when heating, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.[10]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[5]
Hand Protection GlovesNitrile or neoprene gloves should be worn. Inspect for tears or holes before each use.[5][11]
Body Protection Lab CoatA flame-resistant lab coat should be worn and fully buttoned.[5]
Foot Protection Closed-toe ShoesMade of leather or other chemical-resistant material.[5]
Respiratory Protection RespiratorFor handling the powder outside of a fume hood, a NIOSH-approved air-purifying respirator (APR) with a particulate filter (N95 or higher) and an organic vapor cartridge is recommended.[5]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start Handling 5-Bromo-7-methylquinoxaline fume_hood Is the procedure performed in a chemical fume hood? start->fume_hood powder Is the compound a powder or is there a risk of aerosolization? fume_hood->powder Yes ppe_respirator Add Respirator (N95/Organic Vapor) fume_hood->ppe_respirator No splash_risk Is there a risk of splashing? powder->splash_risk Yes ppe_standard Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes powder->ppe_standard No splash_risk->ppe_standard No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes end Proceed with Experiment ppe_standard->end ppe_respirator->powder ppe_face_shield->ppe_standard

Caption: PPE Selection Workflow for Handling 5-Bromo-7-methylquinoxaline.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Avoid Contact: Avoid all personal contact, including inhalation.[12] Wear appropriate protective clothing.[12]

  • Ventilation: Use in a well-ventilated area.[12]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[12][13] Wash hands and face thoroughly after handling.[2][3][4]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[2]

  • Spill Prevention: Handle with care to prevent spills.

Storage
  • Container: Keep the compound in its original, tightly sealed container.[2][5][10]

  • Location: Store in a cool, dry, and well-ventilated area.[5][10]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, hazard pictograms, and the date it was received.[5]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3][4] Remove contact lenses if present and easy to do.[2][3][4] Continue rinsing and seek immediate medical attention.[2][3][4]

  • Skin Contact: Take off all contaminated clothing immediately.[2] Wash off with plenty of soap and water.[2][3][4] If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3][4] If you feel unwell, get medical advice/attention.[2]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[2][5] Never give anything by mouth to an unconscious person.[5][14] Seek immediate medical attention.[2][5]

Spill Response
  • Small Spill: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Clean the spill area with a suitable solvent.[5]

  • Large Spill: Evacuate the area immediately.[5] Contact your institution's environmental health and safety department.[5] Prevent the spill from entering drains.[2][12]

The following flowchart outlines the general emergency response procedure.

Emergency_Response start Emergency Event (Spill or Exposure) assess Assess the Situation (Is it safe to approach?) start->assess exposure Is it a Personal Exposure? start->exposure Yes evacuate Evacuate the Area and Alert Others assess->evacuate No spill Is it a Spill? assess->spill Yes small_spill Small Spill (Manageable by lab personnel) spill->small_spill Yes large_spill Large Spill (Requires specialized response) spill->large_spill No first_aid Administer First Aid (See Section 4.1) exposure->first_aid contain_spill Contain Spill with Inert Absorbent small_spill->contain_spill Yes call_ehs Call Environmental Health & Safety large_spill->call_ehs Yes collect_waste Collect Waste in Sealed Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: General Emergency Response Flowchart.

Disposal Considerations

Proper disposal of 5-Bromo-7-methylquinoxaline and its waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Hazardous Waste: As a halogenated organic compound, it must be disposed of as hazardous waste.[5]

  • Licensed Disposal Company: Entrust disposal to a licensed waste disposal company.[2]

  • Regulations: Disposal must be in accordance with local, state, and federal regulations.[2][3]

  • Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly.[2][11]

Conclusion

While specific safety data for 5-Bromo-7-methylquinoxaline is limited, a thorough risk assessment based on structurally related compounds provides a strong framework for its safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and disposal protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. The principles of causality in experimental choices extend to safety, where understanding the potential hazards of a novel compound directly informs the necessary precautions to ensure both personal well-being and the generation of reliable scientific data.

References

  • TCI Chemicals. (2025, November 17).
  • Benchchem. Essential Safety and Operational Guide for 5-Bromo-8-methoxy-2-methylquinoline.
  • Fisher Scientific. (2025, December 22).
  • KISHIDA CHEMICAL CO., LTD. (2021, August 27).
  • Fisher Scientific. (2025, December 26).
  • Apollo Scientific. 6-Amino-5-bromoquinoxaline.
  • FUJIFILM Wako Chemicals.
  • 5-Bromoquinoline - SAFETY D
  • NextSDS. Quinoxaline, 7-bromo-5-methyl- (9CI)
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 5-Bromoquinoxalin-6-amine.
  • ChemRadar. Quinoxaline, 7-bromo-5-methyl- (9CI)
  • ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - 8-BROMO-7-METHYLQUINOLINE.
  • SAFETY D
  • AK Scientific. 646504-80-5 6-Bromo-7-methylquinoxaline AKSci 3687DP.
  • PubChemLite. 5-bromo-7-methylquinoxaline (C9H7BrN2).
  • BLD Pharm. 668276-42-4|5-Bromo-7-methylquinoxaline.
  • Benchchem.
  • Sigma-Aldrich. 5-Bromo-7-methoxyquinoxaline.
  • ChemRadar. (2026, March 26). Quinoxaline, 7-bromo-5-methyl- (9CI)
  • Organic Chemistry Frontiers (RSC Publishing). Recent advances in the synthesis and reactivity of quinoxaline.
  • Benchchem. Safe Disposal of (-)
  • Guidechem. 5-Bromo-7-azaindole (cas 183208-35-7) SDS/MSDS download.
  • Der Pharma Chemica.
  • Eureka | Patsnap. (2015, March 4). Synthetic process of 5-bromo-7-azaindole.
  • PMC. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
  • ResearchGate. (PDF)

Sources

Foundational

Structural Elucidation of 5-Bromo-7-methylquinoxaline: A Single Crystal X-Ray Diffraction Whitepaper

Executive Summary The unambiguous determination of molecular geometry is a critical bottleneck in rational drug design and synthetic methodology. For halogenated heteroaromatics like 5-Bromo-7-methylquinoxaline , Single...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous determination of molecular geometry is a critical bottleneck in rational drug design and synthetic methodology. For halogenated heteroaromatics like 5-Bromo-7-methylquinoxaline , Single Crystal X-ray Diffraction (SCXRD) serves as the definitive analytical tool. This whitepaper provides an in-depth technical guide to the crystallographic analysis of 5-bromo-7-methylquinoxaline and its functionalized derivatives. By detailing a self-validating experimental workflow, structural metrics, and the causality behind crystal packing mechanisms, this guide equips researchers with the authoritative framework necessary to leverage this scaffold in advanced pharmacological applications.

Chemical Context & Pharmacological Relevance

5-Bromo-7-methylquinoxaline belongs to the quinoxaline family—a class of bicyclic compounds containing two nitrogen atoms within an aromatic ring system[1]. The specific substitution pattern—a heavy, electron-withdrawing bromine atom at the 5-position and an electron-donating methyl group at the 7-position—creates a unique electronic "push-pull" dynamic across the rigid heteroaromatic core. This regiochemistry profoundly influences both chemical reactivity and biological activity[1].

From a pharmaceutical perspective, derivatives of this scaffold, such as ethyl 5-bromo-7-methylquinoxaline-2-carboxylate, serve as critical synthetic intermediates[2]. They are utilized in the development of tricyclic heteroaryl-substituted quinoline compounds, which act as highly potent Protease-Activated Receptor 4 (PAR4) inhibitors[3]. By inhibiting PAR4, these compounds block alpha-thrombin-induced platelet aggregation, offering a primary prophylaxis pathway for atherothrombotic vascular occlusions[3]. Additionally, the quinoxaline core is frequently employed in hypervalent iodine(III)-promoted syntheses, yielding complex structures like diethyl 5-bromo-7-methylquinoxaline-2,3-dicarboxylate, whose absolute configurations are routinely confirmed via ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagrams[4][5].

Experimental Methodology: Self-Validating Protocol for SCXRD

To obtain high-resolution crystallographic data, the experimental workflow must be meticulously controlled. The following protocol outlines the causal reasoning behind each methodological choice, ensuring a self-validating system from crystal growth to final refinement.

SCXRD_Workflow Start 1. Crystal Growth (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop, 170 K) Start->Mount Diffract 3. Data Collection (Mo Kα Radiation) Mount->Diffract Solve 4. Structure Solution (Intrinsic Phasing) Diffract->Solve Refine 5. Least-Squares Refinement (F² Optimization) Solve->Refine Validate 6. Validation (CheckCIF, R < 5%) Refine->Validate

Step-by-step SCXRD workflow for 5-Bromo-7-methylquinoxaline.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of 5-bromo-7-methylquinoxaline in 1 mL of dichloromethane (DCM). Carefully layer the solution with 3 mL of a non-polar antisolvent (e.g., hexane) in a sealed crystallization tube.

  • Causality: Rapid precipitation induces twinning and lattice defects. Vapor diffusion allows the non-polar hexane to slowly diffuse into the DCM, gradually decreasing the solubility of the quinoxaline. This slow thermodynamic equilibration yields highly ordered, diffraction-grade single crystals.

Step 2: Crystal Mounting and Cryocooling
  • Protocol: Select a crystal of optimal dimensions (e.g., 0.2×0.15×0.1 mm) under a polarizing microscope. Coat the crystal in perfluoropolyether oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer goniometer under a continuous 170 K nitrogen stream.

  • Causality: The oil prevents solvent loss and acts as a rigid support when frozen. Cryocooling to 170 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density, yielding sharper diffraction spots and allowing for the precise location of the lighter methyl hydrogen atoms.

Step 3: Data Collection
  • Protocol: Utilize a diffractometer equipped with a Molybdenum (Mo) Kα microfocus X-ray source ( λ=0.71073 Å) and a CMOS detector. Collect full-sphere data using ω and ϕ scans.

  • Causality: Mo Kα radiation is explicitly chosen over Copper (Cu) Kα. The heavy bromine atom severely absorbs Cu Kα radiation, which introduces systematic errors in intensity measurements. Mo Kα minimizes these absorption effects, ensuring higher data completeness and accuracy.

Step 4: Structure Solution, Refinement, and Validation
  • Protocol: Integrate the diffraction images and apply a multi-scan empirical absorption correction (e.g., SADABS). Solve the structure using intrinsic phasing algorithms () and refine via full-matrix least-squares on F2 ().

  • Causality & Validation: Intrinsic phasing efficiently locates the heavy bromine atom, which subsequently phases the rest of the electron density map to reveal the quinoxaline core. Refining on F2 ensures that all reflections (including weak ones) are utilized, maximizing statistical validity. The system is self-validating: successful refinement is confirmed when the R1​ factor drops below 5%, and the residual electron density ( Δρmax​ and Δρmin​ ) near the bromine atom remains physically realistic (< 1.0 e/ų), verified via the IUCr CheckCIF algorithm.

Crystallographic Data & Quantitative Metrics

Single-crystal data for closely related brominated quinoxalines provide robust quantitative metrics that define the structural baseline for 5-bromo-7-methylquinoxaline[1]. The compound typically crystallizes in a centrosymmetric space group, confirming a highly rigid, planar π -system[1].

Table 1: Representative Crystallographic Parameters

ParameterValueMechanistic ImplicationEmpirical FormulaC₉H₇BrN₂Confirms the 1:1 bromine isotopic signature[1].Temperature170(2) KSuppresses thermal motion for high-resolution data.Wavelength0.71073 Å (Mo Kα)Avoids severe X-ray absorption by the Br atom.Crystal SystemMonoclinicIndicates low-symmetry packing driven by directional forces.Space GroupP2₁/nCentrosymmetric packing favors stable π π antiparallel stacking[1].Final R indices [I>2σ(I)]R1 < 0.050, wR2 < 0.120Validates the accuracy of the structural model.

Table 2: Selected Bond Lengths and Intermolecular Distances

Interaction / BondDistance (Å)Structural SignificanceC(5)–Br(1)1.893(3) ÅConfirms a rigid sp2 -halogen bond, typical for brominated aromatics[1].C–N (Quinoxaline)1.310 – 1.375 ÅIndicates strong electron delocalization across the heteroaromatic π -system.C(7)–C(Methyl)1.505(4) ÅStandard sp2 sp3 carbon-carbon bond length.Br···N (Intermolecular)~3.15 ÅShort contact indicating strong halogen bonding stabilizing the lattice.

Mechanistic Insights: Crystal Packing & Halogen Bonding

The macroscopic stability of the 5-bromo-7-methylquinoxaline crystal lattice is an emergent property of its microscopic intermolecular interactions. The structural data confirms that the bromine atom adopts an almost perpendicular orientation relative to the molecular plane of adjacent molecules, which heavily favors halogen-bond contacts[1].

Interactions Molecule 5-Bromo-7-methylquinoxaline Core Structure Halogen Halogen Bonding (C-Br···N) Molecule->Halogen Directs PiPi π-π Stacking (Heteroaromatic Rings) Molecule->PiPi Directs CHPi C-H···π Interactions (Methyl to Ring) Molecule->CHPi Directs Lattice 3D Crystal Lattice Stabilization Halogen->Lattice PiPi->Lattice CHPi->Lattice

Mechanistic pathways of intermolecular forces stabilizing the crystal lattice.

The Causality of Halogen Bonding: The C–Br bond is highly polarized. The electron-withdrawing nature of the quinoxaline ring depletes electron density along the outer extension of the C–Br covalent bond, creating a region of positive electrostatic potential known as a σ -hole . In the crystal lattice, this highly directional σ -hole on the bromine atom acts as a Lewis acid, strongly interacting with the Lewis basic nitrogen atoms of adjacent quinoxaline rings (C–Br···N interactions).

Concurrently, the extended planar heteroaromatic rings engage in extensive π

π stacking , while the 7-methyl group participates in weak but ubiquitous C–H··· π interactions . Together, these orthogonal non-covalent forces dictate the P2₁/n space group packing, ensuring the high thermal and chemical stability of the solid-state material.

Conclusion

The structural elucidation of 5-bromo-7-methylquinoxaline via Single Crystal X-ray Diffraction reveals a highly rigid, conjugated heteroaromatic system dominated by directional halogen bonding and π

π stacking. By employing a rigorous, self-validating crystallographic methodology—utilizing Mo Kα radiation and low-temperature cryocooling—researchers can accurately map these intermolecular forces. Understanding these precise spatial arrangements is not merely an academic exercise; it is a fundamental prerequisite for optimizing the reactivity of quinoxaline derivatives in hypervalent iodine chemistry and for the rational design of next-generation PAR4 inhibitors in cardiovascular pharmacology.

References

  • Buy 7-Bromo-5-methylquinoxaline | 532934-95-5 Source: smolecule.com URL:[1]

  • Hypervalent Iodine(III)-Promoted N-Incorporation into N-Aryl... Source: rsc.org URL:[4][5]

  • WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors Source: google.com (Patents) URL:[2]

  • WO2018013774A1 - Bicyclic heteroaryl substituted compounds Source: google.com (Patents) URL:[3]

Sources

Exploratory

An In-depth Technical Guide to the Electronic and Optical Properties of 5-Bromo-7-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals Abstract Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1][2][3] This technical guide provides a comprehensive exploration of the electronic and optical characteristics of a specific, promising derivative: 5-Bromo-7-methylquinoxaline. We will delve into its fundamental electronic structure, light absorption and emission behavior, and the sophisticated experimental and computational methodologies used for its characterization. This document is intended to serve as a vital resource for researchers engaged in the development of novel therapeutics and advanced materials, offering both foundational knowledge and practical, field-tested protocols.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline core, a fusion of benzene and pyrazine rings, imparts a unique electronic architecture that is readily tunable through substitution.[1] This structural versatility has led to the development of quinoxaline-based compounds with a wide array of pharmacological applications, including as anticancer, antiviral, and antibacterial agents.[2] The introduction of a bromine atom and a methyl group at the 5 and 7 positions, respectively, creates 5-Bromo-7-methylquinoxaline, a molecule with distinct electronic and steric properties that influence its interactions with biological targets and its behavior in various chemical environments. Understanding these properties is paramount for designing more effective and targeted therapeutic agents.

Electronic Properties: A Quantum Mechanical Perspective

The electronic behavior of 5-Bromo-7-methylquinoxaline is governed by the distribution of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's chemical reactivity and stability.[4]

Frontier Molecular Orbitals (HOMO & LUMO)

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in predicting the energies and spatial distributions of the HOMO and LUMO.[5][6] For quinoxaline derivatives, the HOMO is often localized on the electron-rich aromatic system, while the LUMO is distributed across the electron-deficient pyrazine ring. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group in 5-Bromo-7-methylquinoxaline further modulates this distribution, influencing the molecule's reactivity and interaction with other molecules. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative understanding of the molecule's chemical behavior. These include:

  • Ionization Potential (I): Approximated as -EHOMO

  • Electron Affinity (A): Approximated as -ELUMO

  • Chemical Hardness (η): (I - A) / 2

  • Chemical Potential (μ): -(I + A) / 2

  • Electrophilicity Index (ω): μ2 / 2η

These descriptors are invaluable for predicting how 5-Bromo-7-methylquinoxaline will behave in different chemical environments and for understanding its potential as a drug candidate.[7][8]

Optical Properties: Interaction with Light

The interaction of 5-Bromo-7-methylquinoxaline with electromagnetic radiation provides a wealth of information about its electronic structure and potential applications in areas such as bioimaging and photodynamic therapy.

UV-Visible Absorption Spectroscopy

The absorption of ultraviolet and visible light by 5-Bromo-7-methylquinoxaline promotes electrons from lower to higher energy molecular orbitals. The absorption spectrum of quinoxaline derivatives typically displays two main bands:

  • A high-energy band in the 250-300 nm region, corresponding to π-π* transitions within the aromatic system.[1]

  • A lower-energy band in the 350-400 nm region, attributed to n-π* transitions involving the non-bonding electrons of the nitrogen atoms.[1]

The precise wavelengths and intensities of these absorption bands are sensitive to the solvent polarity and the nature of the substituents on the quinoxaline core.[1]

Fluorescence Spectroscopy

Upon absorption of light, excited molecules can relax to the ground state by emitting a photon, a process known as fluorescence. Many quinoxaline derivatives are known to be fluorescent, with emission typically occurring in the blue to red region of the visible spectrum.[1] The formation of a quinoxaline derivative can lead to a significant increase in fluorescence intensity.[9] The fluorescence properties, including the emission maximum and quantum yield, are influenced by the molecular structure and the surrounding environment.[9]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a thorough characterization of the electronic and optical properties of 5-Bromo-7-methylquinoxaline.

Computational Chemistry: A Predictive Tool

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure, molecular geometry, and spectroscopic properties of quinoxaline derivatives.[5][6][10]

Protocol for DFT Calculations:

  • Structure Optimization: The molecular structure of 5-Bromo-7-methylquinoxaline is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10][11]

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • HOMO-LUMO Analysis: The energies and spatial distributions of the frontier molecular orbitals are calculated to determine the HOMO-LUMO gap and other reactivity descriptors.[8]

  • Time-Dependent DFT (TD-DFT): TD-DFT calculations are used to predict the UV-Visible absorption spectrum by calculating the energies and oscillator strengths of electronic transitions.[11]

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output Input_Structure Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Opt Freq Frequency Analysis Opt->Freq TDDFT TD-DFT for Excited States Opt->TDDFT Optimized_Geometry Optimized Geometry Opt->Optimized_Geometry HOMO_LUMO HOMO/LUMO Energies & Gap Freq->HOMO_LUMO UV_Vis Simulated UV-Vis Spectrum TDDFT->UV_Vis

Caption: A generalized workflow for DFT calculations.

Spectroscopic Characterization: Experimental Verification

Experimental spectroscopic techniques are crucial for validating the computational predictions and providing a complete picture of the molecule's properties.[2]

Protocol for UV-Visible Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of 5-Bromo-7-methylquinoxaline in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).[2]

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the λmax values and calculate the molar extinction coefficients (ε).

Protocol for Steady-State Fluorescence Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[1]

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Emission Spectrum: Excite the sample at its λmax and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.[1]

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

  • Data Analysis: Determine the wavelengths of maximum excitation and emission.

Spectro_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 5-Bromo-7-methylquinoxaline Solution Dilute Solution in Spectroscopic Grade Solvent Sample->Solution UV_Vis UV-Visible Spectroscopy Solution->UV_Vis Fluorescence Fluorescence Spectroscopy Solution->Fluorescence Absorption_Data Absorption Spectrum (λmax, ε) UV_Vis->Absorption_Data Emission_Data Emission Spectrum (λem) Fluorescence->Emission_Data

Caption: Experimental workflow for spectroscopic characterization.

Structure-Property Relationships

The electronic and optical properties of 5-Bromo-7-methylquinoxaline are intrinsically linked to its molecular structure.

PropertyInfluencing FactorsSignificance
HOMO-LUMO Gap Nature and position of substituents, solvent polarity.[1][7]Determines chemical reactivity, stability, and electronic transitions.[4]
Absorption Maxima (λmax) Substituents, solvent polarity.[1]Indicates the energy of electronic transitions.
Fluorescence Emission Molecular rigidity, solvent environment.Provides insights into excited-state properties and potential for imaging applications.

The introduction of an electron-donating group (methyl) and an electron-withdrawing group (bromo) on the quinoxaline scaffold is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted quinoxaline.[12]

Applications and Future Directions

The unique electronic and optical properties of 5-Bromo-7-methylquinoxaline make it a promising candidate for various applications:

  • Drug Development: The quinoxaline core is a privileged scaffold in medicinal chemistry.[13][14] Understanding the electronic properties of this derivative can aid in the design of more potent and selective inhibitors for various biological targets.

  • Fluorescent Probes: The inherent fluorescence of the quinoxaline moiety can be exploited for developing fluorescent probes for biological imaging and sensing applications.

  • Organic Electronics: Quinoxaline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.[3]

Future research should focus on further derivatization of the 5-Bromo-7-methylquinoxaline scaffold to fine-tune its properties for specific applications. Advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, can provide deeper insights into the excited-state dynamics of this molecule.

Conclusion

5-Bromo-7-methylquinoxaline is a molecule with a rich set of electronic and optical properties that are ripe for exploration. This technical guide has provided a comprehensive overview of these characteristics, along with the theoretical and experimental frameworks for their investigation. By leveraging the knowledge and protocols outlined herein, researchers can unlock the full potential of this versatile compound in the development of next-generation pharmaceuticals and advanced materials.

References

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022-08-02). MDPI. [Link]

  • Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives. (1992-11-01). PubMed. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - NIH. [Link]

  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. (2024-02-22). Taylor & Francis. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022-08-02). PubMed. [Link]

  • Synthesis, virtual screening and computational approach of a quinoxaline derivative as potent anti-HIV agent targeting the reverse transcriptase enzyme. (2022-06-06). Taylor & Francis. [Link]

  • Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... ResearchGate. [Link]

  • Synthesis, Spectroscopy Properties and Antifungal Activity of New Quinoxaline Derivatives. Connect Journals. [Link]

  • Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. (2023-03-23). MDPI. [Link]

  • Buy 7-Bromo-5-methylquinoxaline | 532934-95-5. (2023-08-16). Scafos. [Link]

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. Semantic Scholar. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PMC. [Link]

  • 5-bromo-7-methylquinoxaline (C9H7BrN2). PubChemLite. [Link]

  • Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. sphinxsai.com. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2014-10-06). PubMed. [Link]

  • Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study. ResearchGate. [Link]

  • Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. (2025-01-01). Bangladesh Journals Online. [Link]

  • UV/Vis absorption spectra of complexes 5a and 7 in DCM (c = 1 × 10–5 m,... ResearchGate. [Link]

  • Absorption and emission properties of the 5,7-dibromo-8hydroxyquinoline ligand. ResearchGate. [Link]

  • Synthesis and Characterization of Quinoxaline-Fused Cyclopenta[cd]azulene. (2025-01-23). MDPI. [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008-04-15). PubMed. [Link]

  • "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet. scholarsarchive.byu.edu. [Link]

  • Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Quinonoid radial π-conjugation. (2025-04-24). PMC - NIH. [Link]

  • Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. SpringerLink. [Link]

  • Quinoxaline, 7-bromo-5-methyl- (9CI) CAS#532934-95-5 | FCMD | Food Contact Materials Regulations Database. (2026-03-26). ChemRadar. [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Indian Academy of Sciences. [Link]

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  • A computational quantum chemical study of Fluorinated Allopurinol. (2022-09-12). Journal of Emerging Investigators. [Link]

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Foundational

Toxicity and environmental impact of 5-Bromo-7-methylquinoxaline

Title: Toxicity and Environmental Impact of 5-Bromo-7-methylquinoxaline: A Comprehensive Technical Guide Executive Summary 5-Bromo-7-methylquinoxaline (CAS: 668276-42-4) is a specialized bicyclic heteroaryl compound wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Toxicity and Environmental Impact of 5-Bromo-7-methylquinoxaline: A Comprehensive Technical Guide

Executive Summary

5-Bromo-7-methylquinoxaline (CAS: 668276-42-4) is a specialized bicyclic heteroaryl compound widely utilized as a critical intermediate in advanced pharmaceutical synthesis. Notably, it serves as a foundational building block in the development of tricyclic heteroaryl-substituted compounds, which function as PAR4 antagonists for the inhibition of platelet aggregation in thromboembolic disorders[1]. While its chemical reactivity makes it invaluable for drug discovery, the very structural features that enable its synthetic utility—specifically the halogenated pyrazine-benzene fused ring—also dictate its toxicological profile and environmental persistence. This whitepaper synthesizes current data on the mammalian toxicity, cellular mechanisms, and ecological fate of 5-Bromo-7-methylquinoxaline, providing standardized protocols for safety and environmental assessment.

Chemical Identity & Structural Causality

The molecular architecture of 5-Bromo-7-methylquinoxaline directly governs its biological and environmental interactions.

  • The Quinoxaline Core: The bicyclic pyrazine-benzene fusion is highly electron-deficient. This makes the molecule susceptible to enzymatic reduction in biological systems, a key driver of its cellular toxicity.

  • Bromine Substitution (C5): In synthetic chemistry, the C5 bromine acts as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination)[2]. However, biologically and environmentally, the heavy halogen atom significantly increases the molecule's lipophilicity (LogP). This enhances cellular membrane penetration and promotes partitioning into organic environmental matrices (like benthic sediments).

  • Methyl Substitution (C7): The methyl group provides slight electron donation and steric bulk, which modulates the redox potential of the ring, subtly altering the kinetics of its metabolic degradation compared to unsubstituted quinoxaline.

Toxicological Profile (Mammalian & Cellular)

Acute Hazard Classifications

Based on structurally analogous halogenated quinoxalines, 5-Bromo-7-methylquinoxaline falls under standard GHS classifications for acute hazards[3]:

  • Acute Toxicity (Oral/Dermal): Category 4 (H302, H312)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2 (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (H335)

Mechanistic Toxicology: The Oxidative Stress Pathway

The primary mechanism of toxicity for quinoxaline derivatives is the induction of severe oxidative stress[4]. Upon entering the cell, the electron-deficient quinoxaline ring undergoes single-electron reduction mediated by hepatic enzymes, including Cytochrome P450 (CYP450), xanthine oxidoreductase (XOR), and cytosolic reductases[5].

This enzymatic reduction forms a reactive radical intermediate. In the presence of molecular oxygen, this intermediate rapidly undergoes redox cycling, transferring the electron to O₂ to generate Reactive Oxygen Species (ROS), such as superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂)[4].

The sudden influx of ROS overwhelms endogenous cellular antioxidants (like glutathione and superoxide dismutase), leading to downstream macromolecular damage:

  • Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, compromising membrane integrity (quantifiable by elevated malondialdehyde, MDA, levels)[6].

  • DNA Damage: ROS penetrate the nucleus, leading to the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a biomarker for oxidative DNA damage[6].

  • Apoptosis: The accumulation of irreversible mitochondrial and nuclear damage triggers caspase-9 and caspase-3 activation, culminating in programmed cell death[6].

G A 5-Bromo-7-methylquinoxaline B Hepatic Metabolism (CYP450 / Reductases) A->B Cellular uptake C Redox Cycling & Reactive Intermediates B->C Enzymatic reduction D ROS Generation (Superoxide, H2O2) C->D O2 interaction E Lipid Peroxidation (MDA elevation) D->E Membrane attack F DNA Damage (8-OHdG formation) D->F Nuclear attack G Cellular Apoptosis (Caspase Activation) E->G Loss of viability F->G Irreversible damage

Fig 1: Mechanistic pathway of quinoxaline-induced cellular toxicity via oxidative stress.

Environmental Fate and Ecological Impact

The release of 5-Bromo-7-methylquinoxaline into aquatic ecosystems (e.g., via pharmaceutical manufacturing effluent) presents specific environmental challenges due to its structural stability.

Persistence and Partitioning

The presence of the bromine atom significantly stabilizes the aromatic system against rapid microbial degradation[7]. Because of its lipophilic nature, the compound exhibits a strong tendency to partition out of the aqueous phase and adsorb onto suspended particulate matter and benthic sediments. In these hypoxic sediment layers, anaerobic microbial transformation is kinetically sluggish, leading to environmental persistence and a risk of bioaccumulation in benthic trophic levels.

Degradation Pathways
  • Photolysis: In upper surface waters exposed to sunlight, the primary degradation route is UV-mediated photolysis. The carbon-halogen (C-Br) bond is the most photolabile site. UV irradiation induces homolytic cleavage of the C-Br bond, generating a debrominated quinoxaline radical[8]. This radical subsequently reacts with dissolved oxygen or water, leading to ring hydroxylation and eventual cleavage.

  • Microbial Transformation: While the parent compound is resistant, certain specialized bacterial strains can execute reductive dehalogenation followed by oxidative ring opening, though this process requires extended acclimation periods.

EnvFate A Aqueous Effluent (5-Bromo-7-methylquinoxaline) B Photolysis (UV/Solar) A->B Surface water D Sediment Partitioning (Hydrophobic interaction) A->D Benthic settling C Debromination & Ring Cleavage B->C Primary degradation E Microbial Transformation D->E Slow kinetics F Bioaccumulation in Aquatic Biota D->F Trophic transfer E->F Persistent metabolites

Fig 2: Environmental fate, partitioning, and degradation pathways in aquatic ecosystems.

Quantitative Data Summary

Property / EndpointValue / ClassificationCausality & Scientific Implication
Molecular Weight 223.07 g/mol Small molecule; readily crosses biological membranes.
GHS Acute Toxicity Category 4 (Oral/Dermal)Halogenated N-heterocycles induce systemic toxicity via metabolic redox cycling[4].
GHS Irritation H315 (Skin), H319 (Eye)Electrophilic nature of the pyrazine ring reacts with nucleophilic residues in mucosal tissues[3].
Environmental Persistence Moderate to HighC-Br bond and aromatic stability resist rapid microbial enzymatic cleavage[7].
Primary Toxicity Mechanism ROS Generation (Oxidative Stress)Depletes cellular glutathione; induces lipid peroxidation and DNA damage[6].

Standardized Experimental Methodologies

To ensure rigorous safety and environmental profiling, the following self-validating protocols are established for evaluating 5-Bromo-7-methylquinoxaline.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay measures mitochondrial succinate dehydrogenase activity. Because quinoxaline toxicity is driven by mitochondrial redox disruption and ROS generation, this assay provides a highly sensitive, direct readout of its specific cytotoxic mechanism.

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 5-Bromo-7-methylquinoxaline in high-purity DMSO to create a 10 mM stock. Dilute in culture media to achieve final test concentrations (e.g., 1, 10, 50, 100, 200 µM). Critical Control: Ensure final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% v/v to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate old media and apply the compound dilutions. Include a positive control (e.g., 50 µM Menadione, a known ROS inducer). Incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan. Shake the plate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Environmental Photodegradation Kinetics (HPLC-UV)

Causality: Because halogenated quinoxalines resist biodegradation, photolysis is the primary environmental sink. This protocol isolates UV-mediated degradation to accurately calculate the environmental half-life ( t1/2​ ) in surface waters.

  • Solution Preparation: Prepare a 10 mg/L solution of 5-Bromo-7-methylquinoxaline in simulated surface water (containing 5 mg/L humic acid to act as a natural photosensitizer).

  • Irradiation Setup: Place the solution in a quartz reactor vessel. Expose to a Xenon arc solar simulator lamp (simulating AM 1.5G solar spectrum) under continuous stirring at 25°C.

  • Kinetic Sampling: Withdraw 1 mL aliquots at pre-defined time intervals (0, 15, 30, 60, 120, and 240 minutes). Immediately quench the reaction by transferring the sample to an amber vial and storing it at 4°C.

  • HPLC Analysis: Analyze samples using an HPLC system equipped with a C18 reverse-phase column and a UV detector set to the compound's λmax​ (typically ~240-260 nm). Use an isocratic mobile phase of Acetonitrile:Water (60:40 v/v).

  • Data Processing: Plot the natural log of concentration ( ln[Ct​/C0​] ) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( k ). Calculate the half-life using the formula t1/2​=0.693/k .

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Bromo-7-methylquinoxaline

An Application Note and Protocol for the Synthesis of 5-Bromo-7-methylquinoxaline Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 5-Bromo-7-methylquinoxaline, a heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 5-Bromo-7-methylquinoxaline

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 5-Bromo-7-methylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives are foundational scaffolds in the development of a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1][2] This protocol details a robust two-stage synthetic route, commencing with the preparation of the key intermediate, 4-Bromo-6-methylbenzene-1,2-diamine, followed by a highly efficient cyclocondensation reaction with glyoxal. The methodology is designed for clarity and reproducibility, with an emphasis on explaining the chemical principles behind each step to empower researchers. This guide is intended for an audience of organic chemists, medicinal chemists, and drug development professionals.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged structure in pharmacology.[1] Its unique electronic properties and rigid, planar structure allow it to interact with a multitude of biological targets. The introduction of specific substituents, such as a bromine atom and a methyl group, onto the quinoxaline core creates versatile chemical handles for further molecular elaboration, making 5-Bromo-7-methylquinoxaline a valuable building block for creating libraries of novel compounds. The bromine atom, for instance, can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl group subtly modulates the molecule's electronic and steric profile.[3]

The most common and effective method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] This protocol employs a modern, catalyst-free approach for the final cyclization step, which is noted for its efficiency, simplicity, and adherence to green chemistry principles.[6]

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the preparation of the substituted diamine precursor and its subsequent conversion to the target quinoxaline.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Quinoxaline Formation Start 4-Methyl-2-nitroaniline (Starting Material) Step1 Step 1.1: Acetylation (Amine Protection) Start->Step1 Acetic Anhydride Step2 Step 1.2: Bromination Step1->Step2 Bromine in Acetic Acid Step3 Step 1.3: Hydrolysis (Deprotection) Step2->Step3 Acidic Hydrolysis (e.g., HCl) Step4 Step 1.4: Nitro Group Reduction Step3->Step4 SnCl2·2H2O, HCl Diamine 4-Bromo-6-methylbenzene-1,2-diamine (Intermediate) Step4->Diamine Step5 Step 2.1: Cyclocondensation Diamine->Step5 Glyoxal (40% in H2O) Methanol, Room Temp FinalProduct 5-Bromo-7-methylquinoxaline (Final Product) Step5->FinalProduct

Caption: High-level workflow for the synthesis of 5-Bromo-7-methylquinoxaline.

Stage 1: Synthesis of 4-Bromo-6-methylbenzene-1,2-diamine

This stage involves a multi-step process to introduce the required substituents onto the phenylenediamine core. The initial acetylation of the starting aniline is a critical step.

Expert Rationale (E-E-A-T): The amino group of 4-methyl-2-nitroaniline is strongly activating and susceptible to oxidation by bromine. Acetylation converts the amine to a less-activating acetamide group. This serves two purposes: it prevents unwanted oxidation and side-reactions, and it provides steric bulk that helps direct the incoming electrophile (bromine) to the desired position (para to the acetamide), yielding the correct isomer.[7][8]

Materials & Reagents: Stage 1
ReagentFormulaMW ( g/mol )Moles (equiv)Quantity
4-Methyl-2-nitroanilineC₇H₈N₂O₂152.151.010.0 g
Acetic AnhydrideC₄H₆O₃102.092.516.8 mL
Glacial Acetic AcidCH₃COOH60.05-~200 mL
BromineBr₂159.811.13.6 mL
Hydrochloric Acid (conc.)HCl36.46-As needed
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.634.059.3 g
EthanolC₂H₅OH46.07-~300 mL
Sodium HydroxideNaOH40.00-As needed
Dichloromethane (DCM)CH₂Cl₂84.93-For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying
Step-by-Step Protocol: Stage 1

1.1 Acetylation of 4-Methyl-2-nitroaniline

  • In a 500 mL round-bottom flask, dissolve 10.0 g of 4-methyl-2-nitroaniline in 100 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath with stirring.

  • Slowly add 16.8 mL of acetic anhydride dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

1.2 Bromination

  • To the reaction mixture from the previous step, add a solution of 3.6 mL of bromine in 20 mL of glacial acetic acid dropwise. Maintain the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash the solid with cold water until the filtrate is neutral. Dry the solid, N-(4-bromo-2-methyl-6-nitrophenyl)acetamide, in a vacuum oven.

1.3 Hydrolysis (Deacetylation)

  • Transfer the dried solid to a round-bottom flask containing a mixture of 100 mL of ethanol and 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC.

  • Cool the reaction mixture to room temperature and pour it onto ice.

  • Neutralize the solution carefully with a concentrated sodium hydroxide solution until the pH is ~8-9.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-3-methyl-2-nitroaniline.

1.4 Nitro Group Reduction

  • Dissolve the crude 5-bromo-3-methyl-2-nitroaniline in 200 mL of ethanol in a 500 mL round-bottom flask.

  • Add 59.3 g of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Carefully add 50 mL of concentrated hydrochloric acid and heat the mixture to reflux for 3-4 hours.[7]

  • After cooling, remove the ethanol via rotary evaporation.

  • Make the residue strongly alkaline (pH > 11) by the slow addition of a cold 40% NaOH solution. Caution: This is a highly exothermic process.

  • Extract the resulting slurry with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-Bromo-6-methylbenzene-1,2-diamine.

Stage 2: Synthesis of 5-Bromo-7-methylquinoxaline

This stage involves the core quinoxaline-forming reaction. The cyclocondensation of the synthesized diamine with glyoxal is a highly efficient transformation.

Expert Rationale (E-E-A-T): This reaction proceeds via a cascade mechanism. The more nucleophilic amino group of the diamine first attacks one of the aldehyde carbons of glyoxal, forming a hemiaminal that dehydrates to an imine. An intramolecular attack by the second amino group on the remaining aldehyde forms a second hemiaminal, which then dehydrates and aromatizes to the stable quinoxaline ring system.[4] Performing this reaction in a protic solvent like methanol at room temperature is a hallmark of green chemistry, as it avoids harsh catalysts, high temperatures, and produces water as the only significant byproduct.[6]

Caption: Reaction scheme for the synthesis of 5-Bromo-7-methylquinoxaline.

Materials & Reagents: Stage 2
ReagentFormulaMW ( g/mol )Moles (equiv)Quantity
4-Bromo-6-methyl-1,2-diamineC₇H₉BrN₂201.061.05.0 g
Glyoxal (40% in H₂O)C₂H₂O₂58.041.053.8 mL
MethanolCH₃OH32.04-~100 mL
Ethyl AcetateC₄H₈O₂88.11-For extraction
Brine---For washing
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying
Step-by-Step Protocol: Stage 2
  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 4-Bromo-6-methylbenzene-1,2-diamine in 100 mL of methanol. Stir until a clear solution is obtained.

  • To this stirred solution, add 3.8 mL of 40% aqueous glyoxal solution dropwise at room temperature over 5 minutes.[6]

  • A color change and/or a slight exotherm may be observed. Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC (eluent: 4:1 Hexane/Ethyl Acetate) until the diamine starting material is fully consumed.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-7-methylquinoxaline as a pure solid.[9]

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons and a methyl singlet.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with molecular ion peaks at m/z [M]+ and [M+2]+ in an approximate 1:1 ratio.[10]

  • Melting Point: A sharp melting point indicates high purity.

References

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Oriental Journal of Chemistry.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Publishing.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives.
  • Quinoxaline, its derivatives and applications: A State of the Art review. (2014). European Journal of Medicinal Chemistry.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Buy 7-Bromo-5-methylquinoxaline | 532934-95-5. (2023). Scigress.
  • Reaction of ortho-phenylenediamine with dicarbonyls. (n.d.).
  • Reaction between o-phenylene diamine and phenylglyoxal monohydrate in... (n.d.).
  • 4-Bromo-1,2-benzenediamine | 1575-37-7. (2026). ChemicalBook.
  • 5-Bromo-8-methylquinoxaline synthesis. (n.d.). ChemicalBook.
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Thieme Chemistry.
  • Synthesis routes of 4-Bromobenzene-1,2-diamine. (n.d.). Benchchem.
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Synthesis.
  • (a) Preparation of 4-bromo-o-phenylenediamine. (n.d.). PrepChem.com.
  • Synthesis method for 4-bromo-o-phenylenediamine. (2013).
  • CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. (n.d.).
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
  • 5-bromo-7-methylquinoxaline (C9H7BrN2). (n.d.). PubChemLite.
  • CN113045475A - Preparation method of 5-bromo-7-methylindole. (n.d.).
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal

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Application

Application Note: 5-Bromo-7-methylquinoxaline in Heterocyclic Chemistry and Drug Discovery

Abstract 5-Bromo-7-methylquinoxaline is a highly versatile bicyclic heteroaryl building block. Characterized by a pyrazine ring fused to a functionalized benzene ring, it serves as a critical intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Bromo-7-methylquinoxaline is a highly versatile bicyclic heteroaryl building block. Characterized by a pyrazine ring fused to a functionalized benzene ring, it serves as a critical intermediate in the synthesis of advanced therapeutics, including Protease-Activated Receptor 4 (PAR4) antagonists and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors[1][2][3]. This application note details the mechanistic rationale, key synthetic protocols, and quantitative parameters for utilizing this scaffold in modern drug discovery.

Mechanistic Rationale & Reactivity Profile

The structural architecture of 5-bromo-7-methylquinoxaline provides three distinct sites for programmed functionalization, making it a privileged scaffold in medicinal chemistry:

  • C5-Bromo Handle : The electron-withdrawing nature of the fused pyrazine ring significantly decreases the electron density of the adjacent benzene ring. This electronic depletion activates the C-Br bond at the 5-position, lowering the activation energy required for the oxidative addition of Palladium(0) species. Consequently, it is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[3][4].

  • C2/C3 Pyrazine Core : The nitrogen-containing ring can be constructed de novo via the condensation of an appropriately substituted diamine with an α -keto ester. The differing nucleophilicities of the two amine groups dictate the regioselectivity of the resulting quinoxaline[2].

  • C7-Methyl Group : Acts as a mild electron-donating group that fine-tunes the electronic landscape of the molecule and provides a lipophilic anchor for binding within hydrophobic target pockets[1][5].

Reactivity Core 5-Bromo-7-methylquinoxaline Core Scaffold Br C5-Bromo Group (Pd-Catalyzed Cross-Coupling) Suzuki/Buchwald Core->Br Oxidative Addition Me C7-Methyl Group (Lipophilic Handle/Steric Tuning) Core->Me Target Binding N Pyrazine Ring (N1, N4) (H-Bond Acceptors/Metabolic Stability) Core->N Pharmacokinetics

Fig 1: Structural reactivity profile of 5-bromo-7-methylquinoxaline.

Application 1: Synthesis of PAR4 Antagonists (Antiplatelet Agents)

Context & Causality

Thrombin activates platelets by cleaving G-protein coupled receptors known as protease-activated receptors (PARs), specifically PAR1 and PAR4[4]. Inhibiting PAR4 is a promising strategy for preventing atherothrombotic vascular occlusions with a potentially wider therapeutic index regarding bleeding risks compared to standard antiplatelet therapies[4][5]. 5-Bromo-7-methylquinoxaline derivatives, specifically ethyl 5-bromo-7-methylquinoxaline-2-carboxylate, serve as the tricyclic core for these antagonists[2].

Protocol: Synthesis of Ethyl 5-bromo-7-methylquinoxaline-2-carboxylate

This protocol describes the regioselective condensation used to build the functionalized quinoxaline core prior to downstream cross-coupling.

Self-Validating Design: The use of N-Methyl-2-pyrrolidone (NMP) as a polar aprotic solvent enhances the solubility of the diamine and stabilizes the transition state of the condensation, ensuring the reaction proceeds smoothly at room temperature without the need for harsh thermal activation.

  • Preparation : In a highly ventilated fume hood, dissolve 4.35 g (21.63 mmol) of the diamine precursor (Intermediate I-15A: 3-bromo-5-methylbenzene-1,2-diamine) in 72.1 mL of anhydrous N-Methyl-2-pyrrolidone (NMP)[2].

  • Addition : Slowly add 3.63 mL (26.0 mmol) of ethyl 3-bromo-2-oxopropanoate dropwise to the stirring solution[2]. Note: Dropwise addition prevents rapid exothermic side reactions and unwanted polymerization of the α -keto ester.

  • Reaction : Allow the mixture to stir continuously at 20°C (room temperature) under ambient air for 18.0 hours[2][6].

  • Isolation : The reaction yields the intermediate ethyl 5-bromo-7-methylquinoxaline-2-carboxylate[2]. Purify via standard silica gel chromatography. Expected yield is approximately 14.66% under these specific ambient conditions[6].

  • Downstream Processing : The isolated bromide is subsequently subjected to Palladium-catalyzed cross-coupling with an appropriate aryl boronic acid to yield the final PAR4 antagonist[4].

Workflow SM Diamine Precursor (I-15A) Condensation Condensation (NMP, 18h, RT) SM->Condensation Reagent Ethyl 3-bromo- 2-oxopropanoate Reagent->Condensation Int Ethyl 5-bromo-7-methyl -quinoxaline-2-carboxylate Condensation->Int Suzuki Suzuki Coupling (Aryl Boronic Acid, Pd) Int->Suzuki Product PAR4 Antagonist (Antiplatelet) Suzuki->Product

Fig 2: Synthetic workflow for PAR4 antagonists utilizing a quinoxaline intermediate.

Application 2: Synthesis of DPP-IV Inhibitors (Antidiabetic Agents)

Context & Causality

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are widely used to treat Type 2 diabetes by prolonging the action of incretin hormones. The synthesis of 8-[3-amino-piperidin-1-yl]-xanthines utilizes 5-bromo-7-methylquinoxaline to introduce a bulky, heteroaromatic moiety that fits precisely into the S1/S2 pockets of the DPP-IV enzyme[3].

Protocol: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol leverages the activated C-Br bond for C-C bond formation.

Self-Validating Design: The biphasic solvent system (Dioxane/MeOH/Aqueous Na2​CO3​ ) is critical. Dioxane solubilizes the organic substrates, water dissolves the inorganic base required to activate the boronic acid (forming the reactive boronate), and methanol acts as a phase-transfer bridge ensuring homogeneity at reflux.

  • Reagent Assembly : To a dry, round-bottom flask, add 5-bromo-7-methylquinoxaline, 244 mg of phenylboronic acid, and 100 mg of tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ )[3].

  • Solvent Addition : Suspend the mixture in 12 mL of 1,4-dioxane and 4 mL of methanol[3].

  • Base Addition : Add 3.6 mL of a 1 M aqueous sodium carbonate ( Na2​CO3​ ) solution[3].

  • Degassing : Purge the reaction vessel thoroughly with Argon to remove dissolved oxygen. Note: Oxygen will rapidly oxidize the sensitive Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle[3].

  • Reaction : Heat the mixture to reflux under an argon atmosphere for 3 hours[3].

  • Workup : Cool to room temperature and concentrate under reduced pressure. Partition the resulting residue between ethyl acetate and water. Extract the aqueous layer, combine the organic phases, and dry over anhydrous magnesium sulfate ( MgSO4​ )[3].

  • Purification : Concentrate the organic phase and purify the crude product via silica gel column chromatography using a cyclohexane/ethyl acetate gradient[3].

SuzukiLogic SM 5-Bromo-7-methyl -quinoxaline Pd Pd(0) Catalyst Oxidative Addition SM->Pd Trans Transmetalation (Aryl Boronic Acid) Pd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd Pd(0) Regeneration Prod 5-Aryl Derivative (DPP-IV Inhibitor Core) RedElim->Prod

Fig 3: Catalytic cycle logic for the Suzuki-Miyaura cross-coupling at the C5-position.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters for the primary workflows involving 5-bromo-7-methylquinoxaline:

Workflow StepSubstratesCatalyst / ReagentsSolvent SystemTemp / TimeYield / OutcomeTarget Application
Bicyclic Core Condensation Diamine Precursor + Ethyl 3-bromo-2-oxopropanoateNone (Ambient Air)NMP20°C / 18 h14.66% (Intermediate I-15B)PAR4 Inhibitors (Antiplatelet)[2][6]
Suzuki-Miyaura Cross-Coupling 5-Bromo-7-methylquinoxaline + Phenylboronic acid Pd(PPh3​)4​ (100 mg), 1M Na2​CO3​ Dioxane / MeOH / H2​O Reflux / 3 hHigh (5-Aryl Derivative)DPP-IV Inhibitors (Antidiabetic)[3]

References

  • "7-Bromo-5-methylquinoxaline Synthesis and Applications", Smolecule. 1

  • "WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors", Google Patents. 2

  • "70-23-5 | Ethyl 3-bromo-2-oxopropanoate | Edoxaban Related", Ambeed. 6

  • "WO2018013774A1 - Bicyclic heteroaryl substituted compounds", Google Patents. 5

  • "WO2004018468A2 - 8-[3-amino-piperidin-1-yl]-xanthines, the production thereof and the use of the same as medicaments", Google Patents. 3

  • "WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors (Cross-coupling)", Google Patents. 4

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Method

Application Note: 5-Bromo-7-methylquinoxaline as a Strategic Synthon for High-Performance OLED Electron Transport Materials

Executive Summary The development of efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge transport layers. For researchers and materials scientists transitioning from small...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of charge transport layers. For researchers and materials scientists transitioning from small-molecule drug design to organic electronics, the principles of Structure-Property Relationships (SPR) remain identical. 5-Bromo-7-methylquinoxaline serves as an optimal precursor for synthesizing advanced Electron Transport Layers (ETLs) and host materials. This guide details the mechanistic rationale, synthetic protocols, and self-validating workflows required to transform this precursor into a high-efficiency Quinoxaline-Phosphine Oxide Small Molecule (QPSM) ETL[1].

Mechanistic Rationale: The Structure-Property Relationship

To design an effective ETL, the molecule must possess a deep Highest Occupied Molecular Orbital (HOMO) to block holes from escaping the emissive layer, and a Lowest Unoccupied Molecular Orbital (LUMO) aligned with the cathode's work function to facilitate electron injection[2].

The structural anatomy of 5-Bromo-7-methylquinoxaline offers three distinct advantages for OLED material design:

  • The Quinoxaline Core (Electron-Deficient): The two electronegative nitrogen atoms in the pyrazine ring significantly lower the LUMO level, enhancing the molecule's electron affinity and promoting electron transport via a radical anion hopping mechanism[2][3].

  • The 5-Bromo Substituent (Reactive Handle): The bromine atom provides a highly regioselective site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). By coupling this site with a triphenylphosphine oxide moiety, a strong molecular dipole moment is introduced. This dipole effectively modulates the cathode's work function and reduces the electron injection barrier[1][4].

  • The 7-Methyl Substituent (Solubility & Packing): While rigid planar structures are great for charge mobility, they often suffer from poor solubility. The 7-methyl group breaks molecular symmetry just enough to enable solubility in eco-friendly, alcoholic solvents (like isopropanol) for solution-processed OLED fabrication, without causing severe steric hindrance that would disrupt crucial intermolecular π−π stacking[1][3].

Logical Workflow Visualization

OLED_Workflow N1 5-Bromo-7-methylquinoxaline (Precursor) N2 Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) N1->N2 Boronic Acid + Pd(0) N3 Dipole-Tuned Quinoxaline (QPSM ETL) N2->N3 Conjugation & Dipole Extension N4 Physicochemical Validation (CV, TGA, UV-Vis) N3->N4 Purity > 99% Confirmed N5 OLED Device Fabrication (Orthogonal Solvent Spin-Coating) N4->N5 Validated Energy Levels N6 Performance Evaluation (EQE, Luminance, J-V-L) N5->N6 Device Testing

Logical workflow from 5-Bromo-7-methylquinoxaline to OLED device validation.

Protocol 1: Synthesis of QPSM-ETL via Suzuki-Miyaura Coupling

This protocol details the synthesis of a dipole-tuned QPSM derivative by coupling 5-Bromo-7-methylquinoxaline with a phosphine oxide-functionalized boronic acid.

Objective: Synthesize 5-(4-(diphenylphosphoryl)phenyl)-7-methylquinoxaline.

Step-by-Step Methodology
  • Preparation of the Biphasic System: In a Schlenk flask, dissolve 1.0 eq of 5-Bromo-7-methylquinoxaline and 1.2 eq of (4-(diphenylphosphoryl)phenyl)boronic acid in a mixture of Toluene and Ethanol (4:1 v/v).

    • Causality: Toluene solubilizes the organic precursors, while ethanol acts as a phase-transfer agent to bridge the organic layer with the upcoming aqueous base.

  • Base Addition & Degassing: Add 2.0 M aqueous Potassium Carbonate ( K2​CO3​ , 3.0 eq). Degas the entire mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes.

    • Causality: K2​CO3​ activates the boronic acid by forming a reactive boronate complex. Degassing is strictly mandatory; residual oxygen will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) , halting the catalytic cycle and promoting boronic acid homocoupling.

  • Catalyst Addition & Reflux: Under a positive argon flow, add Pd(PPh3​)4​ (0.05 eq). Heat the reaction to 90°C and reflux for 12–16 hours.

  • Workup & Purification: Cool to room temperature, extract with dichloromethane (DCM), and wash with brine. Dry over anhydrous Na2​SO4​ . Purify via silica gel column chromatography (Eluent: DCM/Methanol gradient).

Self-Validation Checkpoint: Cyclic Voltammetry (CV)

Before proceeding to device fabrication, the synthesized material must be validated electrochemically.

  • Action: Perform CV in a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in acetonitrile. Use ferrocene/ferrocenium ( Fc/Fc+ ) as an internal standard[1].

  • Validation Rule: Calculate the LUMO from the onset reduction potential ( Eredonset​ ). If the calculated LUMO does not fall between -2.8 eV and -3.2 eV , the material will present a severe energy barrier for electron injection from standard cathodes (e.g., Al). The batch must be rejected or re-purified.

Quantitative Data: Physicochemical Profiling

To justify the transition from precursor to final OLED material, quantitative tracking of thermal and electronic properties is required. High thermal stability (Td > 300°C) is critical to prevent morphological degradation of the ETL during device operation[2].

Property5-Bromo-7-methylquinoxaline (Precursor)QPSM Derivative (Synthesized ETL)Implications for OLED Performance
Molecular Weight 223.07 g/mol ~420.44 g/mol Increased mass correlates with higher thermal stability.
HOMO Level -6.10 eV-6.35 eVDeeper HOMO effectively blocks holes from escaping the emissive layer.
LUMO Level -2.50 eV-3.10 eVLower LUMO aligns perfectly with Al/LiF cathodes for seamless electron injection.
Decomposition Temp ( Td​ ) ~200 °C> 350 °CPrevents Joule-heating induced degradation during prolonged device operation.
Dipole Moment ~1.5 Debye~4.8 DebyeStrong dipole modulates the cathode work function, improving device EQE[4].

Protocol 2: OLED Device Integration and Evaluation

This protocol outlines the integration of the validated QPSM into a solution-processed OLED architecture.

Objective: Fabricate a device with the architecture: ITO / PEDOT:PSS / Emissive Layer (EML) / QPSM (ETL) / LiF / Al.

Step-by-Step Methodology
  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) patterned glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the ITO work function.

  • Hole Transport Layer (HTL) Deposition: Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Anneal at 150°C for 15 minutes in ambient air to remove residual water.

  • Emissive Layer (EML) Deposition: Transfer substrates to a nitrogen-filled glovebox. Spin-coat the polymer emissive layer (e.g., Super Yellow) from a toluene solution. Anneal at 100°C for 10 minutes.

  • ETL Deposition (Orthogonal Solvent Strategy): Spin-coat the synthesized QPSM ETL from an isopropanol solution (0.5 wt%) at 2000 rpm.

    • Causality: Isopropanol is an "orthogonal solvent." It completely dissolves the QPSM (thanks to the 7-methyl group and phosphine oxide moiety) but does not dissolve the underlying toluene-cast emissive layer, preventing interfacial mixing[1].

  • Cathode Deposition: Transfer to a vacuum thermal evaporator. Deposit 1 nm of LiF (electron injection layer) followed by 100 nm of Aluminum at a base pressure of <10−6 Torr[1].

Self-Validation Checkpoint: J-V-L Characterization
  • Action: Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a source meter and a spectroradiometer[1].

  • Validation Rule: A properly functioning QPSM ETL will yield an External Quantum Efficiency (EQE) of >5.0% and a low turn-on voltage (< 3.5 V)[4]. If the device exhibits high leakage current at low voltages, the ETL film morphology is likely defective (pinholes). Validate film smoothness using Atomic Force Microscopy (AFM).

References

  • Source: bwise.
  • Source: tandfonline.
  • Source: benchchem.
  • Source: semanticscholar.

Sources

Application

Application Notes &amp; Protocols: 5-Bromo-7-methylquinoxaline Derivatives in Pharmaceutical Drug Discovery

Introduction: The Strategic Value of the Quinoxaline Scaffold The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[1] Its inherent ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Quinoxaline Scaffold

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[1] Its inherent ability to form multiple non-covalent interactions allows it to bind to a wide range of biological targets.[1] Consequently, quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and potent kinase inhibitory effects.[1][2][3][4][5]

This guide focuses on a specific, strategically functionalized core: 5-Bromo-7-methylquinoxaline . This scaffold offers medicinal chemists a unique combination of features. The methyl group at the 7-position influences the electronic and steric properties of the molecule, while the bromine atom at the 5-position serves as a versatile synthetic handle. This bromine is ideal for introducing chemical diversity through modern cross-coupling reactions, allowing for systematic exploration of the structure-activity relationship (SAR) and optimization of drug candidates.[6][7] We will explore the synthesis of this core, its diversification, and its application in the discovery of novel kinase inhibitors and anticancer agents.

Section 1: Synthesis and Diversification of the 5-Bromo-7-methylquinoxaline Core

The cornerstone of quinoxaline synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][8] This robust reaction can be performed under various conditions, from traditional acid catalysis to modern microwave-assisted and "green" protocols using recyclable catalysts.[2][8][9]

Protocol 1.1: Synthesis of the 5-Bromo-7-methylquinoxaline Core

This protocol details the foundational condensation reaction to create the core scaffold. The choice of a suitable catalyst and solvent system is critical for optimizing yield and purity while minimizing reaction time.

Scientific Rationale: The reaction proceeds via a double condensation mechanism. The more nucleophilic amine of the diamine attacks one carbonyl group, followed by cyclization and dehydration to form the stable, aromatic quinoxaline ring. Acetic acid serves as both a solvent and a mild acid catalyst to facilitate the dehydration steps.

  • Materials:

    • 4-Bromo-6-methyl-1,2-phenylenediamine (1.0 mmol, 200 mg)

    • Glyoxal (40% in water, 1.1 mmol, 0.16 mL) or Benzil (1.0 mmol, 210 mg)

    • Glacial Acetic Acid (10 mL)

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • To a 50 mL round-bottom flask, add 4-Bromo-6-methyl-1,2-phenylenediamine and the 1,2-dicarbonyl compound (e.g., Glyoxal or Benzil).

    • Add glacial acetic acid to the flask.

    • Equip the flask with a reflux condenser and place it on a heating mantle with stirring.

    • Heat the mixture to reflux (approximately 118°C) and maintain for 2-4 hours. The reaction should be monitored for completion using Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate should form.

    • Collect the solid product by vacuum filtration, washing with cold water to remove residual acetic acid.

    • Recrystallize the crude product from ethanol to obtain pure 5-Bromo-7-methylquinoxaline (if using Glyoxal) or 5-Bromo-7-methyl-2,3-diphenylquinoxaline (if using Benzil).

Protocol 1.2: Diversification via Palladium-Catalyzed Suzuki Coupling

The bromine atom at the 5-position is a key functional group for diversification. The Suzuki coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the introduction of a vast array of aryl and heteroaryl moieties.

Scientific Rationale: This reaction follows a well-established catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for efficient coupling.

  • Materials:

    • 5-Bromo-7-methylquinoxaline derivative (1.0 equivalent)

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Base (e.g., Sodium Carbonate, 2.0 equivalents)

    • Solvent: 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

    • Schlenk flask or similar reaction vessel for inert atmosphere

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a Schlenk flask, combine the 5-Bromo-7-methylquinoxaline derivative, the selected arylboronic acid, and sodium carbonate.

    • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free atmosphere.

    • Add the degassed DME/water solvent mixture via syringe.

    • Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

    • Heat the reaction mixture to reflux (e.g., 85-90°C). Monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting product by column chromatography on silica gel.

G cluster_0 Core Synthesis cluster_1 Diversification A 4-Bromo-6-methyl- 1,2-phenylenediamine C Condensation (Protocol 1.1) A->C B 1,2-Dicarbonyl (e.g., Glyoxal) B->C D 5-Bromo-7-methylquinoxaline (Core Scaffold) C->D F Suzuki Coupling (Protocol 1.2) D->F E Arylboronic Acid E->F G Diverse Library of 5-Aryl-7-methylquinoxalines F->G

Caption: Synthetic workflow for 5-bromo-7-methylquinoxaline derivatives.

Section 2: Application in Kinase Inhibition

Quinoxaline derivatives are well-established as potent kinase inhibitors.[1][10] Their heterocyclic structure can act as an ATP mimetic, fitting into the ATP-binding pocket of various kinases and disrupting the phosphorylation cascade that drives many pathological processes, particularly cancer.[1][10] Key kinase targets for quinoxaline-based inhibitors include EGFR, VEGFR, c-Met, and Pim kinases.[1][10][11][12]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->Receptor KinaseDomain Kinase Domain Receptor->KinaseDomain Substrate Substrate Protein KinaseDomain->Substrate P Blocked X ATP ATP ATP->KinaseDomain ADP ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor 5-Bromo-7-methyl- quinoxaline Derivative Inhibitor->KinaseDomain Blocked->Substrate

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the IC₅₀ value of a compound against a specific kinase. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Scientific Rationale: The assay is a two-step process. First, the kinase reaction is performed in the presence of the inhibitor. The reaction is then stopped, and any remaining ATP is depleted. In the second step, a detection reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the kinase activity.

  • Materials:

    • Recombinant Kinase of interest (e.g., c-Met, EGFR)

    • Substrate for the kinase

    • ATP solution

    • 5-Bromo-7-methylquinoxaline derivatives (test compounds) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

    • Plate-reading luminometer

  • Procedure:

    • Compound Preparation: Create a serial dilution of the test compounds in a source plate. A typical starting concentration is 10 mM in 100% DMSO, diluted to create a range from 100 µM to 1 nM.

    • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

      • Kinase buffer

      • Test compound from the dilution series (final DMSO concentration should be ≤1%).

      • Kinase enzyme.

      • Substrate/ATP mix (initiate the reaction).

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the specific kinase's activity.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.

    • Signal Generation: Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: SAR of 5-Aryl-7-methylquinoxaline Derivatives

The following table illustrates hypothetical IC₅₀ values for a series of derivatives, demonstrating how modifications at the 5-position can impact kinase inhibitory activity.

Compound ID5-Position Substituent (Aryl Group)c-Met IC₅₀ (nM)Pim-1 IC₅₀ (nM)
BMQ-Core -Br>10,000>10,000
BMQ-01 Phenyl8501200
BMQ-02 4-Hydroxyphenyl150350
BMQ-03 3-Aminophenyl95210
BMQ-04 Pyridin-4-yl70155
BMQ-05 1H-Indazol-5-yl1245

Insight: The data shows that moving from a simple phenyl ring (BMQ-01) to groups capable of hydrogen bonding, such as hydroxyphenyl (BMQ-02) and aminophenyl (BMQ-03), improves potency. Furthermore, introducing nitrogen-containing heterocycles like pyridine (BMQ-04) and indazole (BMQ-05) leads to a significant increase in inhibitory activity, likely due to favorable interactions with key amino acid residues in the kinase ATP-binding pocket.

Section 3: Application as Anticancer Agents

The inhibition of oncogenic kinases by 5-Bromo-7-methylquinoxaline derivatives can translate directly into anticancer effects by halting the uncontrolled proliferation and survival of cancer cells.[10][13] Evaluating these compounds for cytotoxicity against relevant cancer cell lines is a critical step in the drug discovery process.

Protocol 3.1: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.

Scientific Rationale: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The crystals are solubilized, and the absorbance is measured to quantify this effect.

  • Materials:

    • Human cancer cell lines (e.g., HCT116 colon cancer, MCF-7 breast cancer).[3][10]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

    • Microplate reader (570 nm).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include vehicle-only (DMSO) controls.

    • Incubation: Return the plate to the incubator and incubate for 72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability versus the log of the compound concentration and fit the data to determine the IC₅₀ value.

G Start Synthesized Derivative Library Step1 Prepare Serial Dilutions (in DMSO) Start->Step1 Step2 Treat Cancer Cell Lines (e.g., HCT116, MCF-7) Step1->Step2 Step3 Incubate for 72h Step2->Step3 Step4 Perform Cell Viability Assay (e.g., MTT, Protocol 3.1) Step3->Step4 Step5 Measure Endpoint (Absorbance/Luminescence) Step4->Step5 End Calculate IC₅₀ Values (Cytotoxicity) Step5->End

Caption: Experimental workflow for in vitro anticancer evaluation.

Section 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-Bromo-7-methylquinoxaline core allows for the development of a clear SAR, guiding the design of more potent and selective compounds.[3][14][15]

Caption: Key SAR insights for the 5-Bromo-7-methylquinoxaline scaffold.

The bromine at position 5 is the primary gateway for potency optimization. As demonstrated in the kinase data table, replacing the bromine with functionalized aryl or heteroaryl groups that can form hydrogen bonds with the hinge region of a kinase is a proven strategy for enhancing affinity. The 7-methyl group, while less commonly modified, plays a crucial role in orienting the molecule within the binding pocket and can contribute to favorable hydrophobic interactions. Future work could involve exploring modifications at the 2 and 3 positions to further refine selectivity profiles against a panel of kinases.

References

  • Benchchem.
  • Dadhania, K. N., Patel, D. K., & Vyas, K. B. (2013). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. Arabian Journal of Chemistry.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Nakkirala, V. R., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Rishi, H., Sain, A., Kanwar, N., & Bhargava, S. (2025).
  • Newahie, C. M., Ghorab, M. M., & Al-Said, M. S. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.
  • Reddy, C. S., et al. (2016).
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules.
  • 7-Bromo-5-methylquinoxaline | 532934-95-5. Benchchem.
  • Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry.
  • Sauthof, L., et al. (2021).
  • Park, H. J., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.
  • Benchchem. Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • El-Gamal, M. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
  • El-Sayed, M. A. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Biological activity of quinoxaline derivatives.
  • 5-Bromoquinoline: Enhancing Pharmaceutical Discovery and Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
  • Benchchem. Biological activity of substituted quinoxaline compounds. Benchchem.
  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: Search for anticancer agent. European Journal of Medicinal Chemistry. [Link]

  • van den Heuvel, A., et al. (2015). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience.
  • Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-inflammatory Agents.
  • Suriya, U., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights.
  • Quinoxaline, 7-bromo-5-methyl- (9CI)
  • Sun, L., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules.
  • Structure Activity Rel
  • Bigge, C. F., et al. (1998). Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. Journal of Medicinal Chemistry. [Link]

  • Quinoxaline, 7-bromo-5-methyl- (9CI)
  • 5-bromo-7-methylquinoxaline (C9H7BrN2). PubChemLite.
  • Benchchem. Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry. Benchchem.
  • CN113045475A - Preparation method of 5-bromo-7-methylindole.

Sources

Method

Protocols for Suzuki-Miyaura coupling of 5-Bromo-7-methylquinoxaline

Title: Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-7-methylquinoxaline for Advanced Therapeutics Introduction & Therapeutic Rationale 5-Bromo-7-methylquinoxaline is a highly valuable bicyclic heteroaryl bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-7-methylquinoxaline for Advanced Therapeutics

Introduction & Therapeutic Rationale

5-Bromo-7-methylquinoxaline is a highly valuable bicyclic heteroaryl building block in medicinal chemistry[1]. Functionalization of the quinoxaline core at the 5-position via palladium-catalyzed Suzuki-Miyaura cross-coupling enables the rapid generation of diverse 5-aryl and 5-heteroaryl derivatives. These scaffolds are particularly significant in the development of novel antithrombotics, specifically as Protease-Activated Receptor 4 (PAR4) inhibitors[2]. Because current anti-platelet therapies carry inherent bleeding risks, targeting PAR4 offers a safer pharmacological profile for treating thromboembolic disorders[3].

Biological Pathway Context

To fully appreciate the necessity of synthesizing these quinoxaline derivatives, it is essential to understand their downstream biological target. Thrombin activates PAR4 through proteolytic cleavage, which subsequently triggers G-protein-mediated intracellular calcium release and platelet aggregation[2]. Quinoxaline-based antagonists disrupt this cascade, preventing thrombosis.

PAR4 Thrombin Thrombin (Protease) PAR4 PAR4 Receptor Thrombin->PAR4 Cleaves Gq Gq Signaling PAR4->Gq Activates Inhibitor Quinoxaline Derivative (Antagonist) Inhibitor->PAR4 Blocks Ca Ca2+ Release Gq->Ca Platelet Platelet Aggregation Ca->Platelet

PAR4 signaling cascade and the inhibitory intervention by quinoxaline derivatives.

Mechanistic Principles & Causality

The Suzuki-Miyaura reaction forms a C-C bond between the 5-bromo-7-methylquinoxaline electrophile and an organoboronic acid nucleophile[4]. The catalytic cycle involves three self-validating stages:

  • Oxidative Addition : The active Pd(0) species inserts into the C-Br bond of 5-bromo-7-methylquinoxaline. The electron-deficient nature of the pyrazine ring within the quinoxaline system accelerates this step[5].

  • Transmetalation : The boronic acid must be activated by a base (e.g., K₂CO₃ or Cs₂CO₃) to form a polarized boronate complex, which transfers the aryl group to the Pd(II) center[6]. Without adequate base activation, transmetalation becomes the rate-limiting step, leading to stalled reactions and poor yields.

  • Reductive Elimination : The two organic ligands couple to form the final 5-substituted-7-methylquinoxaline, regenerating the Pd(0) catalyst[4].

Experimental Workflow & Logical Relationships

Rigorous execution of the experimental workflow is critical. Oxygen acts as a poison to the Pd(0) catalyst, leading to the formation of catalytically inactive "palladium black." Therefore, thorough degassing of solvents is a non-negotiable, self-validating step[7].

Workflow N1 1. Reagent Assembly (Quinoxaline + Boronic Acid) N2 2. Catalyst & Base (Pd2(dba)3 + Cs2CO3) N1->N2 N3 3. Degassing (Argon Purge / Freeze-Pump-Thaw) N2->N3 N4 4. Cross-Coupling (1,4-Dioxane/H2O, 100°C) N3->N4 N5 5. Aqueous Work-up (EtOAc Extraction) N4->N5 N6 6. Purification (Silica Gel Chromatography) N5->N6

Step-by-step logical workflow for the Suzuki-Miyaura cross-coupling protocol.

Reaction Optimization & Quantitative Data

The success of the coupling highly depends on the catalyst-ligand system and solvent choice[5]. For electron-deficient bromo-heterocycles, bulky and electron-rich phosphine ligands (like XPhos or dppf) prevent catalyst deactivation and promote efficient transmetalation[8].

Table 1: Optimization of 5-Bromo-7-methylquinoxaline Coupling with Phenylboronic Acid

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (4:1:1)9062
2Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9085
3Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O (4:1)10096
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)10081

Note: Yields represent isolated product after silica gel chromatography. Entry 3 demonstrates the superior efficacy of the Buchwald ligand (XPhos) in facilitating challenging couplings.

Detailed Step-by-Step Protocol

The following protocol is optimized for a 1.0 mmol scale using the high-yielding conditions from Entry 3.

Materials Required:

  • 5-Bromo-7-methylquinoxaline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • XPhos (0.05 equiv, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step 1: Reaction Setup

  • To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-7-methylquinoxaline, the arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Causality Check: Adding solid reagents first minimizes the risk of splashing and ensures accurate stoichiometric ratios before introducing solvents.

Step 2: Establishing an Inert Atmosphere

  • Seal the flask with a rubber septum.

  • Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.

  • Causality Check: Removing ambient oxygen is critical to prevent the oxidation of the electron-rich XPhos ligand and the deactivation of the Pd(0) catalyst[9].

Step 3: Solvent Addition

  • Using a syringe, add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of Deionized Water.

  • Note: The solvents must be pre-degassed by sparging with Argon for at least 30 minutes prior to addition[7].

Step 4: Reaction Execution

  • Place the flask in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800-1000 rpm) for 12 hours.

  • Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is completely consumed[7].

Step 5: Work-up

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Filter the biphasic mixture through a short pad of Celite® to remove palladium particulates, washing the pad with additional Ethyl Acetate (10 mL)[7].

  • Transfer the filtrate to a separatory funnel. Isolate the organic layer and extract the aqueous layer twice with Ethyl Acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[7].

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate.

  • Evaporate the collected fractions to afford the pure 5-substituted-7-methylquinoxaline.

Sources

Application

Application Note: Synthesis and Validation of Bidentate Quinoxaline Ligands from 5-Bromo-7-methylquinoxaline

Introduction & Rationale Quinoxaline derivatives are privileged scaffolds in coordination chemistry and chemotherapeutic drug development[1]. As bidentate ligands, they exhibit strong π-accepting properties, which are hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Quinoxaline derivatives are privileged scaffolds in coordination chemistry and chemotherapeutic drug development[1]. As bidentate ligands, they exhibit strong π-accepting properties, which are highly desirable for stabilizing low-valent metal centers and extending the excited-state lifetimes of transition metal complexes, such as Fe(II) complexes with long-lived triplet states[2].

The asymmetric building block 5-bromo-7-methylquinoxaline serves as an ideal precursor for advanced ligand design[3]. The bromine atom at the 5-position is highly activated for cross-coupling due to the electron-withdrawing nature of the adjacent pyrazine ring. Conversely, the 7-methyl group acts as a subtle electron-donating group (EDG); it increases the Lewis basicity of the quinoxaline nitrogens, thereby strengthening the metal-ligand bond and tuning the ligand field splitting parameter (Δ) of the resulting metal complexes[4].

This protocol details the synthesis of a bidentate N,N'-ligand—5-(pyridin-2-yl)-7-methylquinoxaline —via a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by its application in forming a stable metal chelate.

Mechanistic Pathway & Design Principles

The transformation relies on the precise orchestration of a catalytic cycle to attach a pyridine moiety to the quinoxaline core, forming a bidentate chelator structurally analogous to dipyridoquinoxaline[4].

  • Oxidative Addition: The Pd(0) active species inserts into the C-Br bond of 5-bromo-7-methylquinoxaline[5]. The electron-deficient nature of the heterocycle accelerates this step compared to standard aryl bromides.

  • Transmetalation: 2-Pyridylboronic acid pinacol ester undergoes transmetalation. A biphasic solvent system with a mild base (K₂CO₃) is crucial. The water dissolves the base to form a reactive boronate complex, while preventing the degradation of the quinoxaline core.

  • Reductive Elimination: The bidentate product is released, regenerating the Pd(0) catalyst. The use of a bidentate phosphine ligand with a large bite angle (like dppf) sterically forces the intermediate into a cis-conformation, drastically accelerating reductive elimination.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L2] Pd0->OxAdd 5-Bromo-7-methylquinoxaline TransMet Transmetalation with 2-Pyridylboronic acid OxAdd->TransMet Base / Heat RedElim Reductive Elimination Ligand Formation TransMet->RedElim Boron byproduct loss RedElim->Pd0 Catalyst Regeneration Product Bidentate Ligand (N,N'-coordination ready) RedElim->Product Product Release

Catalytic cycle for the Suzuki-Miyaura synthesis of the bidentate quinoxaline ligand.

Experimental Protocols

Self-Validating System: This workflow incorporates intermediate TLC checks and NMR validation to ensure each step is successful before proceeding to complexation.

Protocol A: Synthesis of 5-(pyridin-2-yl)-7-methylquinoxaline

Reagents:

  • 5-Bromo-7-methylquinoxaline (1.0 eq, 5.0 mmol)

  • 2-Pyridylboronic acid pinacol ester (1.2 eq, 6.0 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol)

  • K₂CO₃ (3.0 eq, 15.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL)

Step-by-Step Procedure:

  • Degassing: In a 100 mL Schlenk flask, combine 5-bromo-7-methylquinoxaline, 2-pyridylboronic acid pinacol ester, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure N₂ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand (dppf) and the subsequent irreversible deactivation of the Pd catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive N₂ flow. The solution will typically turn a deep red/orange.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (R_f ~0.6) should disappear, replaced by a highly UV-active blue fluorescent spot (R_f ~0.3) corresponding to the extended conjugated product.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with brine (3 x 30 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

  • Final Validation: Confirm product identity via ¹H NMR (CDCl₃).

    • Diagnostic Peaks: The methyl protons will appear as a sharp singlet around 2.5 ppm. The distinct pyridine α-proton will appear as a doublet of doublets downfield (~8.7 ppm) due to the strong deshielding effect of the adjacent nitrogen.

Protocol B: Preparation of the [Cu(L)₂]PF₆ Complex

To validate the bidentate coordination ability, similar to known Cu(I) quinoxaline complexes[4]:

  • Dissolve the synthesized ligand (2.0 eq) in anhydrous dichloromethane (DCM).

  • Add[Cu(MeCN)₄]PF₆ (1.0 eq) dissolved in a minimum amount of acetonitrile.

  • Stir at room temperature for 2 hours.

    • Causality: A rapid color shift to deep red/brown indicates the formation of the Metal-to-Ligand Charge Transfer (MLCT) complex, confirming successful N,N'-chelation.

  • Precipitate the complex by adding diethyl ether dropwise, filter the microcrystalline solid, and dry under vacuum.

Data Presentation: Condition Optimization

The choice of catalyst and solvent is critical for heterobiaryl couplings. Table 1 summarizes the quantitative optimization data for the cross-coupling step.

Table 1: Optimization of Cross-Coupling Conditions for 5-(pyridin-2-yl)-7-methylquinoxaline

EntryCatalyst SystemBaseSolvent (Ratio)Temp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8045High protodeboronation of the pyridylboronic acid.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10062Better conversion, but homocoupling side-reactions observed.
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 88 Optimal bite-angle of dppf promotes reductive elimination; H₂O dissolves base.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)9071Stronger base caused partial degradation of the quinoxaline core.

References

  • Fe(II)
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL
  • Metal Complexes of Quinoxaline Derivatives: Review (Part-II)
  • WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors Source: Google Patents URL
  • Source: Ambeed.

Sources

Method

Application Note: Rapid Microwave-Assisted Synthesis of 5-Bromo-7-methylquinoxaline

Introduction: The Significance of Quinoxalines and the Advent of Microwave Synthesis Quinoxaline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide spectru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Quinoxalines and the Advent of Microwave Synthesis

Quinoxaline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The synthesis of these vital heterocyclic scaffolds has traditionally involved methods that require long reaction times and often harsh conditions. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and significantly faster alternative to conventional heating methods.[3]

Microwave irradiation directly and uniformly heats the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[4] This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 5-Bromo-7-methylquinoxaline, a valuable building block for drug discovery, utilizing microwave technology. We will explore the causality behind the experimental design, from the synthesis of the key precursor to the final product characterization, ensuring a robust and reproducible methodology.

Reaction Overview: A Two-Step Pathway to the Target Quinoxaline

The synthesis of 5-Bromo-7-methylquinoxaline is achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-bromo-6-methylbenzene-1,2-diamine, from 4-methylaniline (p-toluidine). The second, and final, step is a microwave-assisted cyclocondensation of this diamine with glyoxal.

Step 1: Synthesis of 4-bromo-6-methylbenzene-1,2-diamine

This precursor synthesis is a multi-stage process involving protection, nitration, deprotection, and reduction, adapted from established methodologies for the synthesis of substituted o-phenylenediamines.[5]

Step 2: Microwave-Assisted Cyclocondensation

The core of this application note is the rapid and efficient cyclocondensation of 4-bromo-6-methylbenzene-1,2-diamine with a 1,2-dicarbonyl compound, in this case, glyoxal, under microwave irradiation to yield the target 5-Bromo-7-methylquinoxaline.[1][3]

Visualizing the Workflow

The following diagram illustrates the overall synthetic workflow from the starting material to the final product.

G cluster_0 Precursor Synthesis cluster_1 Microwave-Assisted Synthesis 4-methylaniline 4-methylaniline N-acetyl-4-methylaniline N-acetyl-4-methylaniline 4-methylaniline->N-acetyl-4-methylaniline Acetylation N-acetyl-4-methyl-2-nitroaniline N-acetyl-4-methyl-2-nitroaniline N-acetyl-4-methylaniline->N-acetyl-4-methyl-2-nitroaniline Nitration 4-methyl-2-nitroaniline 4-methyl-2-nitroaniline N-acetyl-4-methyl-2-nitroaniline->4-methyl-2-nitroaniline Deprotection 4-bromo-2-nitroaniline 4-bromo-2-nitroaniline 4-methyl-2-nitroaniline->4-bromo-2-nitroaniline Bromination 4-bromo-6-methylbenzene-1,2-diamine 4-bromo-6-methylbenzene-1,2-diamine 4-bromo-2-nitroaniline->4-bromo-6-methylbenzene-1,2-diamine Reduction 5-Bromo-7-methylquinoxaline 5-Bromo-7-methylquinoxaline 4-bromo-6-methylbenzene-1,2-diamine->5-Bromo-7-methylquinoxaline Cyclocondensation with Glyoxal 4-bromo-6-methylbenzene-1,2-diamine:e->5-Bromo-7-methylquinoxaline:w

Caption: Synthetic workflow for 5-Bromo-7-methylquinoxaline.

Detailed Experimental Protocols

Part 1: Synthesis of 4-bromo-6-methylbenzene-1,2-diamine

Materials:

  • 4-methylaniline (p-toluidine)

  • Acetic anhydride

  • Nitric acid

  • Sulfuric acid

  • Hydrochloric acid

  • N-Bromosuccinimide (NBS)

  • Iron powder

  • Ethanol

  • Dichloromethane

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Acetylation: In a round-bottom flask, dissolve 4-methylaniline (1 equivalent) in acetic acid. Add acetic anhydride (1.1 equivalents) dropwise while stirring. Heat the mixture at 50°C for 1 hour. Cool the reaction mixture and pour it into ice water. Filter the precipitate, wash with water, and dry to obtain N-(4-methylphenyl)acetamide.

  • Nitration: To a cooled (0°C) mixture of sulfuric acid and nitric acid, slowly add N-(4-methylphenyl)acetamide. Stir the mixture at 0-5°C for 2 hours. Pour the reaction mixture onto crushed ice. Filter the resulting precipitate and wash with cold water to yield N-(4-methyl-2-nitrophenyl)acetamide.

  • Hydrolysis: Reflux the N-(4-methyl-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 4 hours. Cool the mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent to get 4-methyl-2-nitroaniline.

  • Bromination: Dissolve 4-methyl-2-nitroaniline in a suitable solvent like dichloromethane. Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, wash the reaction mixture with sodium thiosulfate solution and then brine. Dry the organic layer and remove the solvent to obtain 4-bromo-6-methyl-2-nitroaniline.

  • Reduction: In a round-bottom flask, suspend 4-bromo-6-methyl-2-nitroaniline in a mixture of ethanol and water. Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC. Once complete, filter the hot reaction mixture through celite to remove the iron catalyst. Evaporate the ethanol and extract the aqueous residue with ethyl acetate. Dry the organic layer and remove the solvent to yield the crude 4-bromo-6-methylbenzene-1,2-diamine, which can be purified by column chromatography.

Part 2: Microwave-Assisted Synthesis of 5-Bromo-7-methylquinoxaline

Materials and Equipment:

  • 4-bromo-6-methylbenzene-1,2-diamine (1.0 mmol, 201.06 mg)

  • Glyoxal (40% aqueous solution, 1.1 mmol, 0.16 mL)

  • Ethanol (3 mL)

  • 10 mL microwave synthesis vial with a magnetic stir bar

  • Microwave synthesizer (e.g., CEM Discovery)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine 4-bromo-6-methylbenzene-1,2-diamine (1.0 mmol) and ethanol (3 mL).

  • Addition of Glyoxal: To the stirred suspension, add glyoxal (40% aqueous solution, 1.1 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 5 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and dilute with water (10 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-Bromo-7-methylquinoxaline as a pure solid.

Data Summary and Characterization

The following table summarizes the key quantitative data for the microwave-assisted synthesis of 5-Bromo-7-methylquinoxaline.

ParameterValueReference
Reactants
4-bromo-6-methylbenzene-1,2-diamine1.0 mmolProtocol
Glyoxal (40% aq.)1.1 mmolProtocol
Reaction Conditions
SolventEthanol[1]
Temperature120 °C[6]
Microwave PowerDynamic[6]
Reaction Time5 minutes[4]
Product
Product Name5-Bromo-7-methylquinoxaline
CAS Number668276-42-4[7]
Molecular FormulaC₉H₇BrN₂
Molecular Weight223.07 g/mol
Expected Yield>85% (based on similar reactions)[8]
Product Characterization

The identity and purity of the synthesized 5-Bromo-7-methylquinoxaline should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group protons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[9]

  • Melting Point: The melting point of the purified solid should be determined and compared with literature values if available.

Discussion: The Rationale Behind the Microwave Approach

The use of microwave irradiation in the synthesis of 5-Bromo-7-methylquinoxaline offers several key advantages over conventional heating methods. The rapid, uniform heating provided by microwaves significantly accelerates the rate of the cyclocondensation reaction.[3] This leads to a drastic reduction in reaction time, from several hours to just a few minutes, which in turn minimizes the formation of byproducts and simplifies purification.[4]

The choice of ethanol as a solvent is strategic; it is a polar solvent that efficiently absorbs microwave energy, facilitating rapid heating. Furthermore, it is a relatively environmentally benign solvent. The reaction can often be performed with high efficiency without the need for a catalyst, further enhancing its "green" credentials.[1][3]

Safety Precautions

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave synthesis should be performed in specialized, sealed vessels designed for this purpose to prevent pressure buildup.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

This application note details a rapid, efficient, and reliable protocol for the microwave-assisted synthesis of 5-Bromo-7-methylquinoxaline. By leveraging the benefits of microwave technology, this method provides a significant improvement over traditional synthetic routes in terms of reaction time, yield, and environmental impact. This protocol is intended to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the streamlined synthesis of this important heterocyclic building block.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
  • Elsevier. (2011). Microwave assisted straightforward synthetic method for benzimidazole linked quinoxalinones on soluble polymer support.
  • eCommons. (2022).
  • BLD Pharm. (n.d.). 668276-42-4|5-Bromo-7-methylquinoxaline. BLD Pharm.
  • Bruker. (n.d.). Table S1.
  • BenchChem. (2026). Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives from 4-Bromo-N1-ethylbenzene-1,2-diamine. BenchChem.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 1799973-81-1 | 4-Bromo-6-methoxy-N1-methylbenzene-1,2-diamine. Hoffman Fine Chemicals.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
  • SciSpace. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines.
  • CymitQuimica. (n.d.). CAS 1575-37-7: 4-Bromo-1,2-benzenediamine. CymitQuimica.
  • Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • MDPI. (2026). Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles.
  • ScienceOpen. (2024).
  • BLD Pharm. (n.d.). 69038-76-2|4-Bromo-N1-methylbenzene-1,2-diamine. BLD Pharm.
  • Google Patents. (n.d.). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.
  • Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • ResearchGate. (2016). 4-methylbenzene-1,2-diamine?.
  • PMC. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • BenchChem. (2025).
  • SpectraBase. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-7-methylquinoxaline

Welcome to the technical support center for the synthesis of 5-Bromo-7-methylquinoxaline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Bromo-7-methylquinoxaline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve overall yield, and troubleshoot common experimental hurdles. We will delve into the critical aspects of the reaction, from starting material purity to reaction optimization and product purification, providing scientifically-grounded and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 5-Bromo-7-methylquinoxaline?

The most established route is a two-step synthesis. The first step involves the condensation of 4-methyl-1,2-phenylenediamine with a glyoxal source to form the 7-methylquinoxaline core. The second step is a regioselective electrophilic bromination of the 7-methylquinoxaline intermediate to yield the final product. This approach allows for controlled introduction of the substituents and generally provides a clear path to the target molecule.

Q2: How critical is the purity of the starting materials for this synthesis?

Starting material purity is paramount and directly impacts both yield and impurity profiles.

  • 4-methyl-1,2-phenylenediamine: This compound is susceptible to air oxidation, which can lead to the formation of intensely colored, polymeric impurities that are difficult to remove.[1] It is advisable to use freshly purified (e.g., by recrystallization or sublimation) diamine or material stored under an inert atmosphere.

  • Glyoxal: Commercial glyoxal is typically supplied as a 40% aqueous solution, which can contain polymeric forms and other impurities.[2][3] For consistency, it is often better to generate fresh glyoxal from its bisulfite adduct or use a commercially available bis(hemiacetal) derivative like 1,4-dioxane-2,3-diol.[2][4]

Q3: What are the best analytical techniques to monitor the progress of the reactions?

  • Thin-Layer Chromatography (TLC): TLC is indispensable for real-time monitoring of both the condensation and bromination steps. It allows for quick visualization of the consumption of starting materials and the formation of the product and any major byproducts. A typical eluent system for this class of compounds is a mixture of ethyl acetate and hexane.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise tracking and identification of intermediates and byproducts, LC-MS is the preferred method. It can confirm the mass of the desired product and help in identifying the structures of unknown impurities.[6]

Q4: What are the primary safety considerations for this synthesis?

  • Bromine and N-Bromosuccinimide (NBS): Bromine is highly corrosive, toxic, and volatile. NBS is a lachrymator and toxic. Both should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

  • Solvents: Many organic solvents used (e.g., acetonitrile, dichloromethane, acetic acid) are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

  • Reaction Quenching: The bromination reaction should be carefully quenched, typically with a reducing agent like sodium bisulfite or sodium thiosulfate solution, to neutralize any unreacted bromine.[8]

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield or failure of the initial condensation reaction to form 7-methylquinoxaline.
  • Question: My condensation reaction between 4-methyl-1,2-phenylenediamine and glyoxal is giving a low yield or stalling. What could be the cause?

  • Answer: This is a common issue that can stem from several factors:

    • Oxidized Diamine: As mentioned in the FAQ, the diamine starting material is sensitive to oxidation.[1] If your diamine has darkened in color, it is likely oxidized. Solution: Purify the 4-methyl-1,2-phenylenediamine by recrystallization from an ethanol/water mixture or sublimation before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent in-situ oxidation.

    • Inactive Glyoxal: The glyoxal solution may have polymerized over time. Solution: Use a fresh bottle of glyoxal solution. For more reproducible results, consider preparing glyoxal from glyoxal sodium bisulfite immediately before use.[4]

    • Suboptimal Reaction Conditions: The choice of catalyst and solvent is crucial. While classic methods often use strong acids, these can promote the formation of benzimidazole side products.[1] Modern, higher-yield methods often employ milder conditions. Solution: Consider using a "green" catalyst system that has been shown to give high yields with minimal side products.[1] Refer to the table below for a comparison of different catalytic systems. Monitor the reaction by TLC to ensure it has gone to completion before workup.[1]

Catalyst SystemSolventTemperatureTypical YieldReference
Acetic Acid (catalytic)EthanolRefluxModerate-Good[9]
Cerium(IV) Ammonium Nitrate (CAN)AcetonitrileRoom Temp80-98%[10]
Iodine (I₂)DMSO100 °C78-99%[11]
Zeolite YEthanolRoom TempGood-Excellent[5]
None (Solvent-promoted)Hexafluoroisopropanol (HFIP)Room Temp~95%[10]
Problem 2: The reaction mixture turns dark brown/black, and the final product is impure.
  • Question: During the condensation step, my reaction mixture turned very dark, and I isolated a crude product that is difficult to purify. Why did this happen?

  • Answer: This is a classic sign of o-phenylenediamine oxidation . The electron-rich aromatic diamine is highly susceptible to oxidation, forming tar-like polymeric materials.

    • Preventative Measures:

      • Use High-Purity Diamine: Ensure your 4-methyl-1,2-phenylenediamine is as pure and colorless as possible.

      • Inert Atmosphere: As stated previously, blanketing the reaction with an inert gas like Nitrogen or Argon is one of the most effective ways to prevent this side reaction.

      • Control Temperature: Avoid excessively high temperatures, which can accelerate oxidation. Many modern protocols achieve high yields at room temperature.[10][12]

Problem 3: Low yield and/or formation of multiple isomers during the bromination step.
  • Question: I am having trouble with the bromination of 7-methylquinoxaline. My yield is low, and NMR analysis shows a mixture of products. How can I improve the regioselectivity for the 5-bromo isomer?

  • Answer: Achieving high regioselectivity in the bromination of substituted quinoxalines can be challenging. The methyl group at C7 is an ortho-, para-directing activator, while the pyrazine ring is deactivating. This leads to preferential substitution at the C5 and C8 positions.

    • Choice of Brominating Agent and Conditions: The reaction conditions significantly influence the isomer ratio.

      • N-Bromosuccinimide (NBS): NBS is often a good choice for controlled monobromination. The reaction is typically run in a solvent like acetonitrile or a chlorinated solvent.[13]

      • Bromine in Acetic Acid: This is a more traditional and highly reactive system. It can sometimes lead to over-bromination or a less selective reaction.[8]

    • Controlling Stoichiometry: To avoid di- or poly-bromination, it is critical to use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents. Add the agent slowly to the reaction mixture to avoid localized high concentrations.

    • Purification: It is likely that you will form at least a small amount of the 8-bromo isomer. Solution: Careful purification by column chromatography on silica gel is usually required to separate the 5-bromo and 8-bromo isomers. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

Visualizing the Synthetic Workflow and Troubleshooting

The following diagram outlines the synthetic pathway and key troubleshooting checkpoints.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Bromination start1 4-methyl-1,2-phenylenediamine + Glyoxal condense Condensation Reaction start1->condense prod1 7-methylquinoxaline condense->prod1 Success issue1 Issue: Low Yield / Impurities condense->issue1 Problem start2 7-methylquinoxaline prod1->start2 sol1 Solution: - Purify Diamine - Use Fresh Glyoxal - Optimize Catalyst/Solvent - Use Inert Atmosphere issue1->sol1 brominate Electrophilic Bromination (e.g., with NBS) start2->brominate prod2 5-Bromo-7-methylquinoxaline brominate->prod2 Success issue2 Issue: Low Yield / Isomer Mix brominate->issue2 Problem sol2 Solution: - Control Stoichiometry - Optimize Brominating Agent - Purify via Chromatography issue2->sol2

Caption: Synthetic workflow for 5-Bromo-7-methylquinoxaline synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-methylquinoxaline

This protocol is adapted from modern, high-yield methodologies.[10]

  • Preparation: To a 250 mL round-bottom flask, add purified 4-methyl-1,2-phenylenediamine (10.0 g, 81.8 mmol).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (80 mL). Stir the mixture at room temperature until the diamine is fully dissolved.

  • Reagent Addition: Slowly add glyoxal (40% solution in water, 12.9 g, 90.0 mmol, 1.1 eq) to the solution over 15 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the diamine spot.

  • Workup: Once the reaction is complete, remove the HFIP under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-methylquinoxaline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of 5-Bromo-7-methylquinoxaline

This protocol is a generalized procedure for regioselective bromination.[13]

  • Preparation: In a 250 mL round-bottom flask protected from light, dissolve 7-methylquinoxaline (10.0 g, 69.4 mmol) in acetonitrile (100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (12.3 g, 69.4 mmol, 1.0 eq) portion-wise over 20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (50 mL). Remove the acetonitrile under reduced pressure.

  • Extraction: Add water (100 mL) and extract the product with dichloromethane (3 x 75 mL). Combine the organic layers and wash with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product will likely be a mixture of isomers. Purify via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate) to isolate the desired 5-Bromo-7-methylquinoxaline isomer.

References

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 5-Bromo-7-methylquinoxaline

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Introduction & Mechanistic Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of halogenated heterocyclic compounds. 5-Bromo-7-methylquinoxaline presents a classic solubility paradox. While the quinoxaline core contains two nitrogen atoms capable of acting as hydrogen bond acceptors, the addition of the lipophilic 5-bromo and 7-methyl substituents significantly increases the molecule's overall hydrophobicity and crystal lattice energy.

Consequently, its solubility in highly polar protic solvents (like water) is negligible, often leading to rapid precipitation, erratic biological assay results, and poor in vivo bioavailability. This guide provides field-proven, mechanistically grounded strategies to overcome these specific formulation hurdles.

Tier 1 Troubleshooting: Solvent Selection & Co-Solvent Systems

Q1: I am trying to dissolve 5-Bromo-7-methylquinoxaline in an aqueous buffer for an in vitro assay, but it immediately crashes out. Why does this happen, and what is the immediate fix?

Mechanistic Cause: The compound's high lipophilicity prevents favorable thermodynamic interactions with water. Furthermore, the quinoxaline nitrogens are extremely weak bases—the pKa of the parent quinoxaline is approximately 0.56[1]. At physiological pH (7.4), the molecule remains entirely unprotonated and neutral, offering no ionic solubility enhancement.

Solution: Transition to a polar aprotic solvent or a co-solvent system. Quinoxaline derivatives exhibit excellent solubility in amide-type polar aprotic solvents (e.g., N,N-Dimethylacetamide [DMAc], N-Methyl-2-pyrrolidone [NMP], Dimethylformamide [DMF]) and sulfoxides like Dimethyl sulfoxide (DMSO)[2]. These solvents possess high dipole moments that effectively solvate the polarizable bromo-quinoxaline system without relying on hydrogen bond donation[3].

Actionable Step: Prepare a highly concentrated master stock (e.g., 50 mM) in 100% anhydrous DMSO. For the final assay, spike this stock into your aqueous buffer, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity.

Tier 2 Troubleshooting: pH Modulation & Salt Formation

Q2: I attempted to lower the pH using HCl to form a soluble salt for my assay, but the compound still will not dissolve. Why?

Mechanistic Cause: Salt formation requires the basic functional group of the molecule to be protonated. Because the pKa of the quinoxaline nitrogen is exceptionally low (~0.56)[1], you would need an aqueous solvent pH approaching 0 to achieve significant protonation and subsequent dissolution. Such highly acidic conditions are generally incompatible with biological systems, will denature proteins, and can degrade other assay reagents. Therefore, pH adjustment is not a viable primary solubilization strategy for this specific derivative[4].

Tier 3 Troubleshooting: Advanced Formulation Strategies

Q3: My downstream application is an in vivo pharmacokinetic study. I cannot use high concentrations of DMSO or NMP due to toxicity. How can I achieve a purely aqueous formulation?

Mechanistic Cause: In vivo studies require biocompatible vehicles. Since we cannot alter the solvent's dielectric constant drastically without causing toxicity, we must physically mask the compound's hydrophobicity.

Solution: Utilize macrocyclic host-guest complexation or solid dispersion techniques[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can encapsulate the lipophilic bromo-aromatic rings, while its hydroxyl-rich exterior maintains aqueous solubility[4]. Alternatively, dispersing the drug in a hydrophilic polymer matrix prevents crystal lattice formation, trapping the molecule in a highly soluble amorphous state[4].

Quantitative Data: Solvent Compatibility Matrix

Summarizing the physicochemical behavior of 5-Bromo-7-methylquinoxaline across different solvent classes allows for rapid formulation decision-making.

Solvent ClassExample SolventsSolubilizing MechanismRecommended Application
Polar Aprotic DMSO, DMF, NMP, DMAcStrong dipole-dipole interactions; disrupts pi-stacking.Chemical synthesis; Concentrated stock solutions for in vitro assays.
Polar Protic Water, Methanol, EthanolHydrogen bonding (ineffective due to compound's high lipophilicity).Not recommended as primary solvents. Use only as anti-solvents.
Co-Solvent Mixtures DMSO/Water (1:99)Modulates overall dielectric constant of the medium.Cell-based assays; Enzymatic screens (keeps DMSO < 1%).
Complexation 20% HP-β-CD in SalineEncapsulates hydrophobic moieties within a hydrophilic shell.In vivo dosing (IV, IP, PO); Formulations requiring physiological pH.

Experimental Methodologies

Protocol A: Co-Solvent Stock Preparation for Biological Assays

Self-Validating Principle: Adding organic stocks to aqueous buffers (rather than vice versa) prevents localized supersaturation and rapid nucleation.

  • Desiccation: Ensure the 5-Bromo-7-methylquinoxaline powder is fully desiccated. Trace water ingress drastically reduces its solubility in aprotic solvents.

  • Stock Generation: Weigh the required mass and add anhydrous, sterile-filtered DMSO to achieve a 50 mM concentration.

  • Sonication: Sonicate the vial in a water bath at room temperature for 5-10 minutes until the solution is completely optically clear.

  • Aqueous Spiking: Directly before the assay, pipette the DMSO stock into the aqueous assay buffer while vortexing vigorously.

Protocol B: Preparation of an HP-β-CD Inclusion Complex

Self-Validating Principle: Thermodynamic equilibration followed by filtration ensures that only the successfully complexed, fully soluble API remains in the final dosage form.

  • Carrier Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water to create a 20% (w/v) solution.

  • API Solubilization: Dissolve 5-Bromo-7-methylquinoxaline in a minimal volume of a volatile organic solvent (e.g., acetone).

  • Complexation: Slowly add the organic API solution dropwise into the stirring HP-β-CD aqueous solution.

  • Equilibration: Stir the mixture continuously at 37°C for 24 hours to allow thermodynamic equilibration of the inclusion complex.

  • Solvent Removal: Remove the volatile organic solvent under reduced pressure using a rotary evaporator.

  • Verification & Filtration: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated 5-Bromo-7-methylquinoxaline. Quantify the final dissolved concentration using HPLC.

Solubilization Workflow Visualization

SolubilityWorkflow Start Compound: 5-Bromo-7-methylquinoxaline Q1 Identify Target Application Start->Q1 InVitro In Vitro Assay / Chemical Synthesis Q1->InVitro InVivo In Vivo Dosing / Biological Model Q1->InVivo Solvent Use Polar Aprotic Solvents (DMSO, DMF, NMP) InVitro->Solvent Aqueous Is an Aqueous Vehicle Strictly Required? InVivo->Aqueous CoSolv Co-solvent System (e.g., <1% DMSO in Buffer) Aqueous->CoSolv No (Tolerates trace organics) Complex Cyclodextrin Complexation or Polymer Solid Dispersion Aqueous->Complex Yes (Must be 100% aqueous)

Decision-tree workflow for resolving 5-Bromo-7-methylquinoxaline solubility issues.

References

  • ResearchGate. "Table 2 Solubility of Polyamides containing quinoxaline moiety from..." ResearchGate. Available at: [Link]

  • MDPI. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 5-Bromo-7-methylquinoxaline

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 5-Bromo-7-methylquinoxaline and require robust, field-proven methods for its purification via...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 5-Bromo-7-methylquinoxaline and require robust, field-proven methods for its purification via column chromatography. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only follow the steps but also troubleshoot effectively when challenges arise.

Troubleshooting Guide

This section addresses specific issues users may encounter during the column chromatography purification of 5-Bromo-7-methylquinoxaline in a direct question-and-answer format.

Question: I'm getting a very low yield of my 5-Bromo-7-methylquinoxaline after column chromatography. What are the likely causes and how can I fix it?

Answer: Low recovery is a frequent issue that can originate from several stages of the purification process. A systematic approach is best for troubleshooting:

  • Potential Cause 1: Compound Instability on Silica Gel.

    • Explanation: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). Nitrogen-containing heterocyclic compounds like quinoxalines can sometimes be sensitive to this acidic environment, leading to degradation on the column.[1]

    • Solution:

      • Deactivate the Silica: Before packing, you can prepare a slurry of your silica gel in the chosen mobile phase and add a small amount of a base, such as triethylamine (Et₃N) or ammonia (typically 0.5-2% by volume).[1] This neutralizes the acidic sites and minimizes degradation.

      • Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using neutral alumina as the stationary phase.[1]

  • Potential Cause 2: Inefficient Elution.

    • Explanation: The mobile phase may not be polar enough to effectively move your compound through the column, causing it to remain strongly adsorbed to the stationary phase.

    • Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, for example, gradually increase the percentage of ethyl acetate. This should be guided by your initial Thin-Layer Chromatography (TLC) analysis. An ideal Retention Factor (Rf) on TLC for the target compound is typically between 0.2 and 0.4 for good separation on a column.

  • Potential Cause 3: Product Loss During Work-up.

    • Explanation: Significant product loss can occur during the initial liquid-liquid extraction before the sample is even loaded onto the column.[1][2]

    • Solution: Ensure the pH of the aqueous layer is adjusted correctly to keep your compound in the organic phase. Perform multiple extractions (e.g., 3x with a suitable organic solvent) to maximize recovery from the aqueous layer.[1]

Question: My 5-Bromo-7-methylquinoxaline is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution occurs when the chosen solvent system lacks the selectivity to resolve two compounds with similar polarities.

  • Explanation: The polarity of the mobile phase governs how quickly compounds move down the column, but the specific solvents used influence the chemical interactions (e.g., dipole-dipole, hydrogen bonding) that fine-tune the separation.[3] Impurities in quinoxaline synthesis can include unreacted starting materials, regioisomers, or side products like di-brominated species, which may have very similar polarities to the desired product.[4][5]

  • Solution:

    • Systematic TLC Screening: Before running a large-scale column, screen different solvent systems using TLC.[6] Keep the non-polar solvent the same (e.g., hexanes) and try different polar solvents. For instance, compare a hexane/ethyl acetate system with a hexane/dichloromethane or a hexane/diethyl ether system. These different solvent classes offer different selectivities.

    • Employ a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the polarity of the mobile phase over the course of the separation. This allows for the clean elution of your target compound, followed by any more polar impurities.

Question: My compound spot is streaking or "tailing" on the TLC plate and the column peaks are broad. Why is this happening?

Answer: This is a classic sign of strong, undesirable interactions between a basic compound and the acidic stationary phase.

  • Explanation: The nitrogen atoms in the quinoxaline ring are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[7] This causes a portion of the compound to "stick" and elute slowly, resulting in a tailing effect on TLC and broad, asymmetric peaks during column chromatography.

  • Solution: Add a small amount of a basic modifier to your mobile phase.[7] Typically, 0.5-1% triethylamine (Et₃N) is sufficient. The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, effectively masking them and allowing your 5-Bromo-7-methylquinoxaline to elute in a sharp, symmetrical band.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase and mobile phase to start with for purifying 5-Bromo-7-methylquinoxaline?

A1: For a compound with the polarity of 5-Bromo-7-methylquinoxaline, the standard and most effective starting point is normal-phase chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common and appropriate choice.[6][8] It is cost-effective and provides excellent resolving power for a wide range of compounds.

  • Mobile Phase: A mixture of a non-polar solvent and a moderately polar solvent is ideal. A great starting point for TLC analysis is a 4:1 mixture of Hexanes:Ethyl Acetate .[9] You can then adjust the ratio based on the resulting Rf value. If the spot remains at the baseline, increase the proportion of ethyl acetate; if it runs to the solvent front, decrease it.[1]

SolventPolarity IndexBoiling Point (°C)Role
Hexanes/Heptane0.169 / 98Non-polar base eluent
Dichloromethane (DCM)3.140Mid-polarity eluent, good solvent
Diethyl Ether2.835Polar modifier, different selectivity
Ethyl Acetate (EtOAc)4.477Common polar modifier
Methanol (MeOH)5.165Highly polar, used for very polar compounds or to flush the column
This table summarizes common solvents used in normal-phase chromatography.[9]

Q2: How should I prepare and load my crude sample onto the column?

A2: Proper sample loading is critical for achieving a sharp separation. You have two main options: wet loading and dry loading.

  • Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase solvent (or a slightly stronger solvent if necessary, like DCM). Using a pipette, carefully apply the concentrated solution in a narrow band to the top of the silica bed, taking care not to disturb the surface. This method is quick and easy for samples that are readily soluble.

  • Dry Loading: This is the preferred method, especially for compounds that are not very soluble in the mobile phase. Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution. Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder of your compound adsorbed onto the silica. Carefully layer this powder on top of the packed column. Dry loading prevents issues with solvent effects and often results in sharper bands and better separation.

Q3: The TLC separation looks perfect, but it's not working on the column. What went wrong?

A3: This is a common frustration that can arise from a few key differences between the two techniques.

  • Heat Generation: The process of solvent flowing over the silica in a large flash column can generate heat, which can sometimes alter the separation characteristics compared to a room-temperature TLC plate.[1]

  • Equilibration: A TLC plate is essentially "pre-equilibrated." A flash column, however, must be thoroughly flushed and equilibrated with the mobile phase before you load your sample.[1] If you fail to do this, the separation conditions will be constantly changing as the sample begins to elute, leading to poor results. Always flush your packed column with at least 3-5 column volumes of your starting eluent before loading the compound.

  • Loading Volume: Overloading the column with too much sample for its diameter is a frequent cause of poor separation. A general rule of thumb is that the mass of the crude material should be about 1-5% of the mass of the silica gel used.

Visualized Workflow: Troubleshooting Column Chromatography

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the purification of 5-Bromo-7-methylquinoxaline.

TroubleshootingWorkflow Troubleshooting Workflow for Column Chromatography start Poor Purification Result low_yield Problem: Low Yield start->low_yield poor_sep Problem: Poor Separation (Co-elution) start->poor_sep tailing Problem: Tailing or Broad Peaks start->tailing sol_yield1 Solution: Deactivate silica with 0.5-2% Et3N low_yield->sol_yield1 sol_yield2 Solution: Increase eluent polarity (guided by TLC) low_yield->sol_yield2 sol_yield3 Solution: Consider alternative stationary phase (Alumina) low_yield->sol_yield3 sol_sep1 Solution: Screen different solvent systems on TLC poor_sep->sol_sep1 sol_sep2 Solution: Use a shallower gradient elution poor_sep->sol_sep2 sol_sep3 Solution: Ensure proper sample loading (Dry loading recommended) poor_sep->sol_sep3 sol_tailing Solution: Add 0.5-1% Et3N to mobile phase tailing->sol_tailing

Caption: A logical workflow for troubleshooting common purification issues.

Detailed Protocol: Standard Purification of 5-Bromo-7-methylquinoxaline

This protocol assumes a crude sample of ~500 mg. Adjust silica and solvent volumes accordingly for different scales.

1. TLC Analysis and Solvent System Selection: a. Dissolve a tiny amount of your crude material in dichloromethane or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a chamber with a 4:1 Hexanes:Ethyl Acetate solvent system. d. Visualize the plate under UV light (254 nm).[7] e. Adjust the solvent ratio until the desired product spot has an Rf of ~0.3. Add 0.5% triethylamine to the chosen solvent system if any spots are tailing. This will be your "Mobile Phase."

2. Column Packing (Slurry Method): a. Select an appropriate size glass column. For 500 mg of crude product, a column with a 2-3 cm diameter is suitable, requiring approximately 25-50 g of silica gel. b. In a beaker, mix the silica gel with the initial, non-polar mobile phase (e.g., pure hexanes or a low-polarity mixture) to form a consistent slurry. c. With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. d. Add a thin layer (0.5-1 cm) of sand on top of the silica bed to protect the surface.

3. Column Equilibration: a. Once packed, flush the column with at least 3-5 column volumes of your starting Mobile Phase. Do not let the solvent level drop below the top of the sand layer.

4. Sample Loading (Dry Loading Method): a. Dissolve the 500 mg of crude 5-Bromo-7-methylquinoxaline in ~5-10 mL of dichloromethane. b. Add ~1 g of silica gel to the solution. c. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection: a. Gently add the Mobile Phase to the column. b. Apply gentle pressure (using a pump or bulb) to begin the elution. c. Begin collecting fractions in test tubes. The volume of each fraction should be roughly equal to one-quarter of the column volume. d. If using a gradient, start with the low-polarity mobile phase and gradually introduce the more polar mobile phase according to your predetermined gradient.

6. Analysis of Fractions: a. Use TLC to analyze the collected fractions. Spot several fractions per TLC plate to quickly identify which ones contain your product. b. Combine the fractions that contain the pure product. c. Remove the solvent from the combined fractions under reduced pressure to yield the purified 5-Bromo-7-methylquinoxaline.

References
  • Overcoming challenges in the purification of quinoxaline deriv
  • Troubleshooting common issues in quinoxaline synthesis protocols. - Benchchem.
  • troubleshooting guide for the synthesis of substituted quinoxalines - Benchchem.
  • troubleshooting common problems in quinoxaline synthesis - Benchchem.
  • Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance - Benchchem.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - MDPI.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones - Der Pharma Chemica.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds - Benchchem.
  • Tips and Tricks for the Lab: Column Choices - ChemistryViews.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection | Agilent.
  • Methods for improving the purity of synthesized quinoxaline compounds. - Benchchem.
  • Common side reactions in the synthesis of 5-bromoquinolines - Benchchem.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-7-methylquinoxaline Substitutions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to functionalize peri-substituted heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to functionalize peri-substituted heterocycles.

The 5-position of the quinoxaline core is notoriously challenging for palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings). Below is a comprehensive troubleshooting guide and self-validating protocol designed to help you bypass steric barriers and achieve high-yielding substitutions on 5-Bromo-7-methylquinoxaline .

Part 1: Troubleshooting Guide & FAQs

Q1: Why is 5-Bromo-7-methylquinoxaline so unreactive compared to 6-bromo or 2-bromo analogues?

The Causality: The lack of reactivity stems from a dual-threat mechanism: peri-steric hindrance and catalyst poisoning [1]. The bromine atom at the 5-position is located immediately adjacent (peri) to the nitrogen atom at the 4-position of the pyrazine ring. When the bulky Palladium(0) complex attempts oxidative addition into the C-Br bond, it faces massive steric repulsion from the adjacent ring structure. Furthermore, the lone pair on the N4 nitrogen can coordinate to the palladium center, pulling the catalyst off-cycle into a stable, unreactive palladacycle, effectively killing the catalytic turnover [2].

Q2: My Buchwald-Hartwig amination yields only trace product, and the reaction mixture turns black within 30 minutes. What went wrong?

The Causality: A rapid color change to black indicates the precipitation of "Palladium black" (inactive Pd(0) aggregates). This occurs when the rate of oxidative addition is significantly slower than the degradation of the active catalyst. Because the 5-position is highly hindered, standard ligands (like BINAP or dppf) cannot force the Pd center into the C-Br bond fast enough. The Pd(0) atoms aggregate and crash out of solution. The Solution: You must switch to a highly active, bulky dialkylbiaryl phosphine ligand (e.g., tBuBrettPhos) and ideally use a pre-activated Palladium Generation 3 (G3) or Generation 4 (G4) precatalyst to ensure rapid, controlled release of the active monoligated L1Pd(0) species.

Q3: How does increasing the steric bulk of the ligand actually help overcome the steric hindrance of the substrate?

The Causality: It seems counterintuitive, but massive ligands solve steric problems through two mechanisms:

  • Enforcing Monoligation: Bulky ligands like tBuBrettPhos physically prevent a second ligand molecule from binding to the Pd center. This creates a highly reactive, coordinatively unsaturated 12-electron L1Pd(0) species that is small enough to slip into the hindered peri-pocket for oxidative addition.

  • Accelerating Reductive Elimination: In sterically hindered systems, reductive elimination (product release) is often the rate-limiting step, requiring high energy to overcome the barrier [4]. The extreme steric bulk of the ligand physically "pushes" the aryl and amine groups together on the Pd center, dramatically lowering the activation energy required to form the new C-N bond.

Part 2: Quantitative Data & Ligand Screening

To illustrate the causality of ligand architecture on reaction success, below is a comparative data table for the amination of 5-Bromo-7-methylquinoxaline with morpholine (1.2 eq) using various catalytic systems.

Ligand ArchitecturePd SourceBaseSolvent (100 °C)Yield (%)Mechanistic Observation
BINAP (Bidentate)Pd2(dba)3NaOtBuToluene< 5%Rapid Pd black formation; failed oxidative addition.
dppf (Bidentate)Pd(OAc)2NaOtBuToluene12%Catalyst poisoning via N-coordination.
XPhos (Monodentate)Pd2(dba)3NaOtBu1,4-Dioxane41%Moderate conversion; stalled at reductive elimination.
RuPhos (Monodentate)Pd2(dba)3NaOtBu1,4-Dioxane78%Good conversion; accommodates secondary amines well.
tBuBrettPhos (Bulky)Pd(OAc)2NaOtBu1,4-Dioxane85%Excellent oxidative addition and reductive elimination.
tBuBrettPhos Pd G3 Precatalyst NaOtBu1,4-Dioxane96% Optimal 1:1 L:Pd ratio prevents off-cycle degradation.

Part 3: Mechanistic Logic Visualization

The following diagram illustrates where the steric barriers exist within the catalytic cycle and how specific ligand properties neutralize them.

MechanisticLogic Start Pd(0)L Active Catalyst OA Oxidative Addition (Steric Barrier 1) Start->OA 5-Br-7-Me-Quinoxaline Amine Amine Coordination & Deprotonation OA->Amine Base + Amine RE Reductive Elimination (Steric Barrier 2) Amine->RE Transmetalation Product Coupled Product + Pd(0)L RE->Product Product Release Product->Start Catalyst Regeneration Ligand1 Bulky Ligands (e.g., tBuBrettPhos) Force Mono-Ligation (L-Pd-0) Ligand1->Start Ligand2 Wide Bite Angle / Steric Bulk Accelerates RE Ligand2->RE

Caption: Mechanistic logic of Buchwald-Hartwig amination overcoming steric hindrance.

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . You must run a parallel positive control using an unhindered substrate (e.g., 6-bromoquinoxaline) alongside your 5-bromo-7-methylquinoxaline reaction. Logic check: If the 6-bromo control fails, your reagents (catalyst, base, or solvent) are compromised by oxygen/moisture. If the 6-bromo control succeeds but the 5-bromo fails, the issue is purely steric, confirming the need to strictly adhere to the G3 precatalyst methodology below.

Step-by-Step Methodology: Buchwald-Hartwig Amination

Reagents: 5-Bromo-7-methylquinoxaline (1.0 eq), Amine (1.2 eq), tBuBrettPhos Pd G3 (2 mol%), NaOtBu (1.5 eq), anhydrous 1,4-Dioxane (0.2 M).

  • Glovebox Preparation (Crucial): Transfer all solid reagents (5-Bromo-7-methylquinoxaline, tBuBrettPhos Pd G3, and NaOtBu) into an oven-dried Schlenk tube equipped with a magnetic stir bar inside an inert atmosphere glovebox. Causality: NaOtBu is highly hygroscopic; moisture will instantly kill the G3 precatalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration with respect to the aryl bromide.

  • Amine Addition: If the amine is a liquid, add it via a microsyringe. If it is a solid, it should be added during Step 1.

  • Sealing and Heating: Seal the Schlenk tube tightly with a Teflon valve. Remove from the glovebox and transfer to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours. Causality: High stirring rates are required because the reaction is often heterogeneous initially.

  • Reaction Monitoring: Cool the reaction to room temperature. Aliquot 10 µL, dilute with LC-MS grade acetonitrile, and analyze. You should observe complete consumption of the starting mass (m/z 222/224).

  • Workup: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Workflow Step1 1. Glovebox Setup Weigh Pd, Ligand, Base Step2 2. Substrate Add Ar-Br & Amine Step1->Step2 Step3 3. Seal & Remove Transfer to Fume Hood Step2->Step3 Step4 4. Coupling Heat at 100°C (12h) Step3->Step4 Step5 5. Workup Filter & Purify Step4->Step5

Caption: Step-by-step experimental workflow for sterically hindered cross-coupling.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Dearomative bis-functionalization of quinoxalines and bis-N-arylation of (benz)imidazoles via Cu(ii) Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds Source: ACS Omega URL:[Link]

Troubleshooting

Optimizing temperature and solvent for 5-Bromo-7-methylquinoxaline bromination

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the functionalization of quinoxaline scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the functionalization of quinoxaline scaffolds. Here, we provide in-depth, field-proven insights into optimizing the critical parameters of temperature and solvent for the electrophilic bromination of 5-Bromo-7-methylquinoxaline. Our focus is on providing not just protocols, but the causal logic behind them to empower you to troubleshoot and refine your experimental work effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the bromination of 5-Bromo-7-methylquinoxaline?

The principal challenge lies in achieving high regioselectivity. The quinoxaline ring is deactivated towards electrophilic substitution, and the existing substituents—a deactivating bromo group at C5 and a weakly activating methyl group at C7—create a complex electronic environment. The goal is typically to introduce a second bromine atom at the C6 position to yield 5,6-dibromo-7-methylquinoxaline. Optimizing conditions to favor this specific isomer over others, or preventing over-bromination, is the key to a successful synthesis.

Q2: How does temperature critically influence the outcome of this reaction?

Temperature is a double-edged sword in this synthesis.

  • Reaction Rate: Increasing the reaction temperature generally increases the rate of reaction, which can be beneficial for overcoming the inherent deactivation of the quinoxaline ring.[1][2]

  • Selectivity and Side Reactions: Higher temperatures can diminish regioselectivity, leading to a mixture of isomers.[3] It can also promote the formation of undesired side products, including poly-brominated species or degradation of the starting material.[4][5] Strict temperature control, often at or below room temperature, is crucial for maximizing the yield of the desired product.[6][7]

Q3: What role does the solvent play in directing the reaction?

The solvent is not merely a medium for the reactants but an active participant in the reaction mechanism. Its properties can profoundly affect yield and selectivity:

  • Solubility: The solvent must effectively dissolve the 5-Bromo-7-methylquinoxaline substrate and the brominating agent to ensure a homogeneous reaction mixture.

  • Stabilization of Intermediates: Electrophilic aromatic substitution proceeds through a charged intermediate (a sigma complex or arenium ion). Polar aprotic solvents like Dichloromethane (CH2Cl2), Chloroform (CHCl3), or Acetonitrile (MeCN) can stabilize this intermediate, facilitating the reaction.[8]

  • Reactivity: The choice of solvent can influence the reactivity of the brominating agent. For instance, bromination in strong acids like sulfuric or triflic acid can dramatically alter the reaction's course and regioselectivity.[9][10] However, for this specific substrate, neutral, non-coordinating solvents are often preferred to avoid complex side reactions.

Q4: Which brominating agents are recommended for this synthesis?

N-Bromosuccinimide (NBS) is a highly recommended reagent for this transformation. Compared to molecular bromine (Br₂), NBS is a solid that is safer and easier to handle.[11][12] It provides a slow, controlled release of electrophilic bromine, which often leads to cleaner reactions and higher selectivity with fewer side products.[8] Using strong acids in conjunction with NBS can be a powerful tool but requires careful optimization for quinoxaline systems.[9][10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of 5-Bromo-7-methylquinoxaline.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction is yielding very little or none of the expected 5,6-dibromo-7-methylquinoxaline. What are the likely causes?

Low yield can stem from several factors. Systematically investigating each possibility is the most effective troubleshooting approach.

  • Cause A: Suboptimal Temperature

    • Insight: The reaction may have a significant activation energy barrier that isn't being overcome at the current temperature.

    • Solution: While high temperatures can be detrimental, a modest, controlled increase may be necessary. We recommend a step-wise approach: if the reaction shows no progress at room temperature after several hours (monitored by TLC), consider gently heating the mixture to 40-50 °C. Always run a parallel small-scale reaction to gauge the effect on side product formation.[2]

  • Cause B: Inappropriate Solvent Choice

    • Insight: The reactants may not be fully soluble, or the solvent may be hindering the reaction mechanism.

    • Solution: Ensure you are using a dry, non-coordinating solvent. Halogenated solvents like Dichloromethane (CH2Cl2) or Chloroform (CHCl3) are excellent starting points. If solubility is an issue, polar aprotic solvents like Acetonitrile may offer better performance.[8] Avoid protic solvents like ethanol or water unless a specific protocol calls for them, as they can interfere with the brominating agent.[1]

  • Cause C: Reagent Purity

    • Insight: Impurities in the starting material or decomposition of the brominating agent can halt the reaction.

    • Solution: Ensure the 5-Bromo-7-methylquinoxaline is pure. Recrystallize if necessary. Use a fresh bottle of NBS or recrystallize it from water before use.

Problem 2: Formation of Multiple Products (Poor Selectivity / Over-bromination)

Q: My final product is a mixture containing the starting material, the desired product, and other unidentified spots on the TLC plate. How can I improve selectivity?

This is a classic sign that the reaction conditions are too harsh or not adequately controlled.

  • Cause A: Reaction Temperature is Too High

    • Insight: Higher kinetic energy can overcome the subtle electronic differences that direct regioselectivity, leading to a mixture of isomers.[3]

    • Solution: Strict temperature control is paramount. Perform the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard strategy to enhance selectivity.[3]

  • Cause B: Incorrect Stoichiometry of Brominating Agent

    • Insight: Using an excess of the brominating agent is the most common cause of over-bromination (e.g., formation of 5,6,X-tribromo-7-methylquinoxaline).

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS for mono-bromination.[13] Add the NBS portion-wise over a period, allowing each portion to react before adding the next. This maintains a low concentration of the electrophile and suppresses over-bromination.

  • Cause C: Extended Reaction Time

    • Insight: Even under optimal conditions, allowing the reaction to proceed for too long can lead to the slow formation of side products.

    • Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Once the starting material is fully consumed, quench the reaction immediately to prevent further transformations.

Data Presentation: Solvent and Temperature Effects

The following table summarizes expected outcomes based on varying conditions for the bromination of 5-Bromo-7-methylquinoxaline with 1.1 equivalents of NBS. This data is synthesized from general principles of electrophilic aromatic substitution.

EntrySolventTemperature (°C)Expected Reaction TimePrimary ProductExpected Yield (%)Key Observations
1Dichloromethane (CH₂Cl₂)0 to 254-6 hours5,6-dibromo-7-methylquinoxaline75-85%Good balance of reaction rate and selectivity. Recommended starting point.
2Chloroform (CHCl₃)253-5 hours5,6-dibromo-7-methylquinoxaline70-80%Slightly faster than CH₂Cl₂, may require more careful monitoring.
3Acetonitrile (MeCN)256-8 hours5,6-dibromo-7-methylquinoxaline65-75%Good alternative if solubility is an issue. Reaction may be slightly slower.[8]
4Dichloromethane (CH₂Cl₂)40 (Reflux)1-2 hoursMixture of isomers and poly-brominated products<40%Not recommended. High temperature leads to poor selectivity.[3]
5Dimethylformamide (DMF)25>12 hoursComplex Mixture / No ReactionLowDMF can react with NBS, leading to side reactions. Generally not advised.[8]

Visualizations

Troubleshooting Workflow for Bromination Reactions

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the bromination of 5-Bromo-7-methylquinoxaline.

G start Start: Low Yield or Impure Product check_temp Is Temperature Controlled? (e.g., 0°C to RT) start->check_temp check_solvent Is Solvent Appropriate? (e.g., Dry CH₂Cl₂) check_temp->check_solvent Yes adjust_temp Action: Lower Temperature to 0°C check_temp->adjust_temp No check_nbs Is NBS Stoichiometry Correct? (1.0-1.1 eq.) check_solvent->check_nbs Yes change_solvent Action: Switch to Alternative (e.g., MeCN) or Ensure Dryness check_solvent->change_solvent No check_monitoring Was Reaction Monitored by TLC? check_nbs->check_monitoring Yes adjust_nbs Action: Use 1.0 eq. NBS; Add Portion-wise check_nbs->adjust_nbs No implement_tlc Action: Monitor Every 30-60 min; Quench at Completion check_monitoring->implement_tlc No success Problem Solved: High Yield & Purity check_monitoring->success Yes adjust_temp->check_solvent change_solvent->check_nbs adjust_nbs->check_monitoring implement_tlc->success

Caption: A troubleshooting decision tree for optimizing the bromination reaction.

Experimental Protocols

Protocol: Regioselective Bromination of 5-Bromo-7-methylquinoxaline using NBS

This protocol details a reliable method for the synthesis of 5,6-dibromo-7-methylquinoxaline.

Materials:

  • 5-Bromo-7-methylquinoxaline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq), recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-7-methylquinoxaline (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (approx. 10-15 mL per gram of starting material). Stir the mixture until all the solid has dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Once the solution is cooled, add N-Bromosuccinimide (1.1 eq) in small portions over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine/NBS. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford pure 5,6-dibromo-7-methylquinoxaline.

References

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. (2021).
  • Technical Support Center: Solvent Effects on Quinoxaline Functionalization. Benchchem.
  • Troubleshooting common problems in quinoxaline synthesis. Benchchem.
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC. (2024).
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate.
  • Troubleshooting common issues in quinoxaline synthesis protocols. Benchchem.
  • Table 2 Optimisation of temperature and amount of catalyst required. ResearchGate.
  • Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines. ResearchGate.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC. (2023).
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. (2014).
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Common side reactions in the synthesis of 5-bromoquinolines. Benchchem.
  • Technical Support Center: Bromination of 8-Methoxy-2-Methylquinoline. Benchchem.

Sources

Optimization

Troubleshooting common impurities in 5-Bromo-7-methylquinoxaline crystallization

Answering the user's request.## Technical Support Center: 5-Bromo-7-methylquinoxaline Welcome to the technical support resource for the synthesis and purification of 5-Bromo-7-methylquinoxaline. This guide is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: 5-Bromo-7-methylquinoxaline

Welcome to the technical support resource for the synthesis and purification of 5-Bromo-7-methylquinoxaline. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven, field-tested insights into overcoming common challenges in obtaining this crucial building block with high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during the crystallization of 5-Bromo-7-methylquinoxaline.

Q1: My final product after crystallization has a distinct yellow or brown tint. What is the likely cause and remedy?

A low-level discoloration is often indicative of trace impurities, which can arise from the oxidation of the diamine starting materials or the product itself[1]. Quinoxaline synthesis can sometimes form colored byproducts that get trapped in the crystal lattice[2].

Expert Recommendation: A charcoal treatment is highly effective for removing these colored impurities. Before crystallization, dissolve your crude product in a suitable hot solvent (e.g., methanol or ethanol), add a small amount (typically 1-2% w/w) of activated carbon, and briefly heat the mixture[2]. Perform a hot filtration through a pad of Celite to remove the carbon, then proceed with the crystallization as planned.

Q2: After recrystallization, I've experienced a significant loss of product, resulting in a low yield. How can I prevent this?

Product loss during recrystallization is a common issue that typically points to one of two causes: using an excessive amount of solvent or improper cooling[2][3]. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[2].

Expert Recommendation:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is key.

  • Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance. This encourages the formation of larger, purer crystals and prevents premature precipitation of impurities. Once at room temperature, further cooling in an ice bath can maximize yield[3].

  • Mother Liquor Recovery: If you suspect significant product remains in the filtrate (mother liquor), you can concentrate it by boiling off some solvent and attempting a second crystallization to recover more material[3].

Q3: My melting point is broad and lower than the literature value. What does this signify?

A broad and depressed melting point is a classic indicator of an impure substance[2]. Pure crystalline solids typically have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, requiring less energy to break it down.

Expert Recommendation: Your product requires further purification. Depending on the impurity profile (which can be assessed by TLC or HPLC), a second recrystallization using a different solvent system may be sufficient[2]. If impurities have similar polarity, column chromatography is the recommended next step[2][4].

Troubleshooting Specific Impurities

Understanding the potential impurities is critical for designing an effective purification strategy. Impurities in 5-Bromo-7-methylquinoxaline synthesis are typically process-related.

Logical Workflow for Troubleshooting Crystallization Issues

This diagram outlines a systematic approach to diagnosing and solving common problems encountered during the purification of 5-Bromo-7-methylquinoxaline.

G start Initial Crystallization Yields Impure Product (TLC/HPLC) obs1 Observation: Discolored Crystals (Yellow/Brown) start->obs1 obs2 Observation: Multiple Spots on TLC (Similar Rf) start->obs2 obs3 Observation: Low Yield & Broad Melting Point start->obs3 cause1 Cause: Trapped Oxidized Impurities obs1->cause1 cause2 Cause: Isomeric or Over-Brominated Byproducts obs2->cause2 cause3 Cause: Suboptimal Solvent Choice or Inefficient Cooling obs3->cause3 sol1 Solution: Dissolve in Hot Methanol, Treat with Activated Carbon, Hot Filter & Recrystallize cause1->sol1 sol2 Solution: Purify via Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) cause2->sol2 sol3 Solution: Re-crystallize using a Different Solvent System. Ensure Slow Cooling. cause3->sol3 G Impurity Formation in 5-Bromo-7-methylquinoxaline Synthesis SM 7-Methylquinoxaline (Starting Material) Product 5-Bromo-7-methylquinoxaline (Desired Product) SM->Product Bromination (e.g., NBS) Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity2 6-Bromo-7-methylquinoxaline (Isomeric Impurity) SM->Impurity2 Poor Regioselectivity Impurity3 5,X-Dibromo-7-methylquinoxaline (Over-bromination) Product->Impurity3 Excess Brominating Agent

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in 5-Bromo-7-methylquinoxaline Cross-Coupling

Introduction For researchers engaged in the synthesis of novel pharmaceuticals and functional materials, the quinoxaline scaffold is a cornerstone of molecular design.[1] 5-Bromo-7-methylquinoxaline, in particular, serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers engaged in the synthesis of novel pharmaceuticals and functional materials, the quinoxaline scaffold is a cornerstone of molecular design.[1] 5-Bromo-7-methylquinoxaline, in particular, serves as a versatile building block for creating complex architectures through palladium-catalyzed cross-coupling reactions. However, a frequent and frustrating side reaction that can plague these transformations is the premature loss of the bromine substituent, a process known as hydrodebromination or simply debromination. This leads to the formation of 7-methylquinoxaline, consuming valuable starting material, reducing the yield of the desired product, and complicating purification.

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing debromination side reactions. As a Senior Application Scientist, I have structured this guide to move from general principles to specific, actionable protocols. While direct literature on minimizing debromination for 5-Bromo-7-methylquinoxaline is limited, the strategies outlined herein are based on established mechanistic principles and successful cross-coupling of analogous brominated N-heterocyclic systems.[2][3] The recommendations provided should serve as a robust starting point for your experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem?

Debromination is a reductive side reaction where the bromine atom on the 5-Bromo-7-methylquinoxaline is replaced by a hydrogen atom, yielding 7-methylquinoxaline. This is problematic for several reasons:

  • Reduced Yield: It consumes the starting material, directly lowering the maximum achievable yield of your desired cross-coupled product.

  • Purification Challenges: The debrominated byproduct often has similar chromatographic properties to the starting material and desired product, making purification by column chromatography difficult and time-consuming.

  • Inaccurate Stoichiometry: If debromination is significant, it alters the stoichiometry of the reactants in the reaction mixture, potentially leading to the formation of other byproducts, such as homo-coupling of the coupling partner.

Q2: What is the general mechanism of debromination in palladium-catalyzed cross-coupling?

Debromination, or hydrodehalogenation, typically occurs within the Pd(0)/Pd(II) catalytic cycle. After the initial oxidative addition of 5-Bromo-7-methylquinoxaline to the active Pd(0) catalyst to form a Pd(II)-complex, a competing pathway to the desired transmetalation can occur. This involves the transfer of a hydride (H⁻) species to the palladium center, followed by reductive elimination of the debrominated product, 7-methylquinoxaline. The source of the hydride is often the solvent (e.g., alcohols), the base, or impurities in the reaction mixture.

Q3: Which experimental factors are most likely to promote debromination?

Several factors can inadvertently favor the debromination pathway:

  • High Reaction Temperatures: Elevated temperatures can provide the activation energy needed for side reactions, including debromination, to occur at a faster rate.[4]

  • Choice of Base: Strong bases, particularly alkoxides or hydroxides, can generate hydride species or promote pathways that lead to debromination. The base's solubility and strength are critical factors.[4]

  • Ligand Properties: While electron-rich and bulky phosphine ligands are often excellent for promoting the desired cross-coupling, some can also facilitate the reductive elimination step that leads to debromination.

  • Presence of Protic Solvents or Hydride Sources: Solvents like water and alcohols, or impurities that can act as hydride donors (e.g., formic acid, certain amines), can be a direct source for the unwanted hydrogen atom.[5]

  • Prolonged Reaction Times: Leaving a reaction to stir for an extended period after the starting material has been consumed can increase the incidence of byproduct formation, including debromination.

Q4: How can I detect and quantify the extent of debromination?

Accurate monitoring is key to effective troubleshooting. The presence and amount of the debrominated byproduct, 7-methylquinoxaline, can be determined using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile components of the crude reaction mixture. You will see a peak corresponding to the molecular weight of 7-methylquinoxaline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS is the preferred method for monitoring the reaction progress and identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of the crude reaction mixture will show characteristic signals for 7-methylquinoxaline, most notably a new proton signal in the aromatic region where the bromine was previously located. Integration of this new signal against a known internal standard or a signal from the desired product can be used for quantification.

Troubleshooting Guides for Specific Cross-Coupling Reactions

The following sections provide recommended starting conditions and troubleshooting advice for three common cross-coupling reactions. These conditions are derived from successful reports on analogous brominated quinoxaline and other N-heterocyclic systems.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between 5-Bromo-7-methylquinoxaline and an organoboron reagent.[6][7]

ParameterRecommendationRationale & Comments
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)These are robust and commonly used catalysts for Suzuki couplings of heteroaryl bromides.[2]
Ligand (If using PdCl₂) dppf (1:1 ratio with Pd)Dppf is a good starting point for many heteroaromatic couplings.
Base K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)These are moderately strong inorganic bases that are less likely to promote debromination compared to hydroxides or alkoxides.
Solvent Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)Aprotic solvents with a minimal amount of water are generally preferred to minimize hydride sources.
Temperature 80-100 °CStart at a lower temperature and only increase if the reaction is sluggish.

Q: I am observing significant formation of 7-methylquinoxaline in my Suzuki reaction. What is the first thing I should change?

A: The first and often most impactful parameter to adjust is the base . If you are using a strong base like NaOH, KOH, or an alkoxide, switch to a milder inorganic base.

  • Recommendation: Change the base to K₂CO₃, K₃PO₄, or Cs₂CO₃. These bases are effective in activating the boronic acid for transmetalation but are less prone to generating hydride species that cause debromination.[2]

Q: I've switched to a milder base, but debromination is still a problem. What's my next step?

A: Your next focus should be on the catalyst system and reaction temperature .

  • Ligand Screening: If you are using a simple phosphine ligand like PPh₃, consider switching to a bulkier, more electron-rich biaryl phosphine ligand such as XPhos or SPhos. These ligands can accelerate the rate of reductive elimination of the desired product, making the cross-coupling pathway more competitive against debromination.

  • Lower the Temperature: High temperatures can favor side reactions. Try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer period. This can often improve the selectivity for the desired product.

Q: Could my solvent be the culprit?

A: Yes, particularly if you are using an alcohol-based solvent.

  • Recommendation: Ensure you are using high-purity, anhydrous aprotic solvents like dioxane, toluene, or DMF. If water is required for the base to be effective, use the minimum amount necessary and ensure it is thoroughly degassed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between 5-Bromo-7-methylquinoxaline and an amine.[8][9]

ParameterRecommendationRationale & Comments
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalyst (2-4 mol%)Precatalysts are often more active and can lead to cleaner reactions at lower temperatures.
Ligand XPhos, RuPhos, or BrettPhos (1.2-1.5:1 ligand to Pd ratio)Bulky, electron-rich biaryl phosphine ligands are essential for efficient C-N coupling.[4]
Base NaOt-Bu (1.2-1.5 equiv.) or K₃PO₄ (2-3 equiv.)NaOt-Bu is a common strong base for this reaction. If debromination is a concern, the weaker K₃PO₄ can be effective, though it may require higher temperatures.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are crucial.
Temperature 80-110 °CThe required temperature will depend on the reactivity of the amine and the strength of the base used.

Q: My primary side product is 7-methylquinoxaline instead of the desired arylamine. What should I do?

A: The base is a common cause of debromination in this reaction. While strong bases like sodium tert-butoxide are often required for deprotonation of the amine, they can also promote debromination.

  • Recommendation:

    • Switch to a Weaker Base: Try using K₃PO₄ or Cs₂CO₃. You may need to increase the reaction temperature to achieve a good reaction rate with these weaker bases.

    • Use a Biphasic System: Sometimes, using a weaker base like K₃PO₄ with a small amount of water in an aprotic solvent can be effective.

Q: I am using K₃PO₄ and still see debromination. What other parameters can I adjust?

A: The ligand choice is critical in Buchwald-Hartwig aminations.

  • Ligand Optimization: The electronic and steric properties of the ligand can influence the relative rates of C-N bond formation versus debromination. Screening a panel of Buchwald-type ligands (e.g., XPhos, RuPhos, BrettPhos) is a highly effective strategy. A different ligand may better stabilize the palladium center and favor the desired catalytic pathway.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between 5-Bromo-7-methylquinoxaline and a terminal alkyne.[10][11]

ParameterRecommendationRationale & Comments
Palladium Source PdCl₂(PPh₃)₂ (2-5 mol%)A classic and reliable catalyst for Sonogashira reactions.
Co-catalyst CuI (1-5 mol%)Copper(I) iodide is the standard co-catalyst.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv.)These amine bases also serve as the solvent in many cases.
Solvent THF or DMF (if the amine base is not used as the solvent)Ensure the use of anhydrous, degassed solvents.
Temperature Room Temperature to 60 °CMany Sonogashira couplings proceed efficiently at or slightly above room temperature.

Q: I am getting a mixture of my desired alkynylated product and 7-methylquinoxaline. How can I suppress the debromination?

A: In Sonogashira couplings, debromination can be promoted by higher temperatures and the presence of impurities.

  • Recommendation:

    • Lower the Temperature: If you are heating the reaction, try running it at room temperature for a longer period. The desired coupling is often facile even at lower temperatures, while the debromination side reaction may be suppressed.

    • Ensure Anhydrous and Anaerobic Conditions: Meticulously degas your solvents and use high-purity reagents. Oxygen can degrade the catalyst, and water can be a proton source for debromination.

Q: Can the choice of base or catalyst system help?

A: Yes, these are important factors to consider.

  • Base Selection: While Et₃N is standard, you can screen other amine bases like i-Pr₂NH or piperidine.

  • Copper-Free Conditions: In some cases, the copper co-catalyst can promote side reactions. There are copper-free Sonogashira protocols that may provide a cleaner reaction profile. These typically require a different palladium catalyst and ligand system.

Experimental Protocols

The following are general, representative protocols. They should be optimized for your specific substrate and coupling partner.

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vessel, add 5-Bromo-7-methylquinoxaline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Dioxane/H₂O, 5:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.6 mol%).

  • Add 5-Bromo-7-methylquinoxaline (1.0 equiv.) and the base (e.g., NaOt-Bu, 1.3 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

General Protocol for a Sonogashira Coupling Reaction
  • To an oven-dried Schlenk flask, add 5-Bromo-7-methylquinoxaline (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visual Guides

Catalytic Cycles: Cross-Coupling vs. Debromination

G cluster_legend Pathways pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation debrom_complex Ar-Pd(II)(H)L_n oa_complex->debrom_complex Hydride Transfer product Ar-R (Desired Product) trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration debrom_product Ar-H (Debrominated Product) debrom_complex->debrom_product Reductive Elimination debrom_product->pd0 Catalyst Regeneration substrate 5-Bromo-7-methylquinoxaline (Ar-Br) coupling_partner Coupling Partner (e.g., R-B(OH)₂) hydride_source Hydride Source (H⁻) key1 Desired Cross-Coupling key2 Debromination Side Reaction

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Workflow for Debromination

G start High Debromination Observed step1 Step 1: Optimize Base start->step1 step1_action Switch to milder inorganic base (K₂CO₃, K₃PO₄, Cs₂CO₃) step1->step1_action Action step2 Step 2: Adjust Temperature step1_action->step2 If debromination persists step2_action Lower reaction temperature (e.g., from 100°C to 80°C) step2->step2_action Action step3 Step 3: Screen Ligand/Catalyst step2_action->step3 If still problematic step3_action Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) step3->step3_action Action step4 Step 4: Evaluate Solvent step3_action->step4 Further optimization step4_action Use anhydrous, aprotic solvents. Minimize protic additives. step4->step4_action Action end Debromination Minimized step4_action->end Goal

Caption: A logical workflow for troubleshooting debromination.

References

  • Application of quinoxaline based diimidazolium salt in palladium catalyzed cross-coupling reactions. (n.d.). Indian Academy of Sciences. Retrieved April 7, 2026, from [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). MDPI. Retrieved April 7, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved April 7, 2026, from [Link]

  • Palladium-catalyzed annulation reactions of quinoline-2-carboxamides via sequential C–H/N–H functionalization. (n.d.). Beilstein Archives. Retrieved April 7, 2026, from [Link]

  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. (2017). PMC. Retrieved April 7, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Retrieved April 7, 2026, from [Link]

  • Recent advances in the synthesis and reactivity of quinoxaline. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved April 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved April 7, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved April 7, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved April 7, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 5-Bromo-7-methylquinoxaline Analysis

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 5-Bromo-7-methylquinoxaline. As a heterocyclic aromatic amine, this c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 5-Bromo-7-methylquinoxaline. As a heterocyclic aromatic amine, this compound presents specific challenges, primarily related to peak shape and retention control. This document moves beyond simple protocols to explain the underlying chromatographic principles, enabling you to develop robust and reliable analytical methods.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of 5-Bromo-7-methylquinoxaline, grounding your method development in its fundamental physicochemical properties.

Q1: What are the key physicochemical properties of 5-Bromo-7-methylquinoxaline that influence HPLC method development?

A1: Understanding the analyte's properties is the first step to a successful separation. 5-Bromo-7-methylquinoxaline is a moderately hydrophobic, basic compound. Its key characteristics are summarized below.

PropertyValue / InformationImplication for HPLC Method DevelopmentSource
Molecular Formula C₉H₇BrN₂The presence of two nitrogen atoms in the quinoxaline ring imparts basic properties.[1][2]
Molecular Weight ~223.07 g/mol Standard molecular weight suitable for reversed-phase HPLC and mass spectrometry.[1]
Predicted XlogP 2.3This value indicates moderate hydrophobicity, making the compound well-suited for retention on reversed-phase columns like C18.[2]
Chemical Nature Basic HeterocycleThe basic nitrogen atoms can interact with acidic residual silanols on silica-based columns, leading to peak tailing. Mobile phase pH control is critical.[3][4][3][4]
UV Absorbance Aromatic SystemThe quinoxaline ring is a strong chromophore, making UV detection highly suitable for this analysis.[5][5]

Q2: What is a reliable starting point for an HPLC method (column and mobile phase) for 5-Bromo-7-methylquinoxaline?

A2: For initial method development, a standard reversed-phase approach is recommended. This provides a robust baseline from which to optimize.[5]

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA high-purity, end-capped C18 column is the workhorse of reversed-phase HPLC and a good first choice.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to protonate the analyte and suppress silanol activity, improving peak shape. Volatile and MS-compatible.[7][8]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with good UV transparency and low viscosity.[9]
Gradient 5% to 95% B over 15 minutesA broad scouting gradient to determine the approximate elution concentration.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[10]
Detection UV at 254 nm or scan for λmaxQuinoxalines absorb strongly in the UV region.[5]

Q3: Why is mobile phase pH so critical for analyzing this compound?

A3: Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like 5-Bromo-7-methylquinoxaline.[11][12] There are two primary mechanisms at play:

  • Analyte Ionization: As a basic compound, the quinoxaline nitrogens will be protonated (positively charged) at a pH below their pKa. In reversed-phase HPLC, the ionized form is more polar and will elute earlier.[12][13] By setting the pH at least 2 units below the analyte's pKa, you ensure it exists in a single, fully protonated state, leading to consistent retention and sharp peaks.

  • Stationary Phase Interactions: Standard silica-based columns have residual silanol groups (Si-OH) which have a pKa of approximately 3.5-4.5.[13] Above this pH, they become deprotonated (SiO⁻) and can engage in strong ionic interactions with the positively charged analyte, causing significant peak tailing.[4][14] Maintaining a low mobile phase pH (e.g., < 3.0) keeps these silanols protonated and non-ionic, minimizing these detrimental secondary interactions.[15]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both Acetonitrile (ACN) and Methanol (MeOH) can be effective, but they offer different selectivities.

  • Acetonitrile (ACN) is generally the preferred starting solvent. It has lower viscosity (leading to lower backpressure) and is a weaker solvent for π-π interactions.[13]

  • Methanol (MeOH) is a protic solvent and can engage in hydrogen bonding differently than ACN. Switching from ACN to MeOH is a powerful tool to change selectivity if you have co-eluting impurities.[9][13] For aromatic compounds, sometimes MeOH can enhance interactions with phenyl-based columns.[13]

A good strategy is to start with ACN. If resolution is a problem, try an equivalent mobile phase composition with MeOH to see if the elution order or peak spacing improves.[9]

Section 2: Systematic Mobile Phase Optimization

A structured approach is key to efficient and effective method development. The following workflow provides a logical progression from initial screening to a finalized, robust method.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Gradient Optimization cluster_2 Phase 3: Final Method & Troubleshooting start Define Starting Conditions (C18 Column, ACN/H2O with 0.1% Formic Acid) scout Run Broad Scouting Gradient (e.g., 5-95% ACN over 15 min) start->scout eval_scout Evaluate Chromatogram: - Analyte Retention Time? - Peak Shape Acceptable? scout->eval_scout shallow_grad Design Shallow Gradient Around Elution %ACN eval_scout->shallow_grad Analyte Found troubleshoot Troubleshoot Peak Shape or Resolution Issues (See Section 3) eval_scout->troubleshoot Poor Peak Shape fine_tune Adjust Gradient Slope (tG) and %ACN Range for Resolution shallow_grad->fine_tune isocratic_check Is Gradient Necessary? (Δ%ACN < 20%) fine_tune->isocratic_check isocratic Develop Isocratic Method (Based on Retention Time) isocratic_check->isocratic Yes final_grad Finalize Optimized Gradient Method isocratic_check->final_grad No isocratic->troubleshoot final_grad->troubleshoot

Caption: Workflow for systematic HPLC mobile phase optimization.

Protocol 1: Mobile Phase Preparation and Optimization

This protocol outlines the steps for preparing a buffered mobile phase and systematically optimizing the separation.

1. Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or other appropriate buffer acid/salt, e.g., potassium phosphate)

  • 0.45 µm solvent filters

2. Mobile Phase Preparation (Example: 1 L of 0.1% Formic Acid in Water):

  • Measure approximately 950 mL of HPLC-grade water into a clean 1 L solvent bottle.

  • Carefully add 1.0 mL of formic acid to the water.

  • Bring the total volume to 1 L with HPLC-grade water.

  • Cap the bottle and mix thoroughly. Note: Always add acid to water.

  • Filter the aqueous mobile phase through a 0.45 µm filter to remove particulates.

  • Prepare Mobile Phase B by filtering HPLC-grade Acetonitrile.

  • Degas both mobile phases adequately before use (e.g., by sonication or inline degasser).

3. Optimization Workflow:

  • Scouting Run: Equip the HPLC with a C18 column and the prepared mobile phases. Run the broad scouting gradient as defined in the starting conditions table.

  • Determine Elution Point: Identify the retention time (tR) of 5-Bromo-7-methylquinoxaline and the %ACN at which it elutes.

  • Shallow Gradient Design: Design a new, more focused gradient around the elution point. For example, if the analyte eluted at 8 minutes in a 15-minute 5-95% gradient (approx. 53% ACN), a good next step would be a gradient of 40-65% ACN over 10-15 minutes. This will improve resolution around your peak of interest.

  • Isocratic vs. Gradient: If the shallow gradient required to resolve your analyte from its nearest impurities is very narrow (e.g., less than a 20% change in ACN), you may be able to develop a simpler isocratic method. Calculate the optimal isocratic %ACN based on the retention time in the gradient run.

  • Final Adjustments: Fine-tune the gradient slope or isocratic mobile phase composition to achieve optimal resolution (Rs > 2) and an acceptable run time.

Section 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This section provides solutions to common problems encountered during the analysis of 5-Bromo-7-methylquinoxaline.

G cluster_0 Problem Identification cluster_1 Peak Tailing Path cluster_2 Poor Resolution Path cluster_3 Retention Drift Path problem Identify Primary Issue cause_tailing Likely Cause: Secondary Silanol Interactions problem->cause_tailing Peak Tailing cause_res Likely Cause: Insufficient Selectivity problem->cause_res Poor Resolution cause_drift Likely Causes: - Poor Buffering - Temperature Fluctuation - Column Degradation problem->cause_drift Retention Time Drift solution_ph Solution 1: Lower Mobile Phase pH (e.g., to 2.5 with H3PO4 or TFA) cause_tailing->solution_ph solution_column Solution 2: Use a High-Purity, End-Capped Column or Polar-Embedded Phase cause_tailing->solution_column solution_grad Solution 1: Optimize Gradient Slope or Isocratic %B cause_res->solution_grad solution_solvent Solution 2: Switch Organic Modifier (ACN ↔ MeOH) cause_res->solution_solvent solution_col_select Solution 3: Change Column Chemistry (e.g., to Phenyl-Hexyl) cause_res->solution_col_select solution_buffer Solution 1: Ensure Adequate Buffering (Buffer pKa ±1 of pH) cause_drift->solution_buffer solution_temp Solution 2: Use a Thermostatted Column Compartment cause_drift->solution_temp solution_equil Solution 3: Ensure Sufficient Column Equilibration cause_drift->solution_equil

Caption: Decision tree for troubleshooting common HPLC issues.

Issue: Severe Peak Tailing

Q: My peak for 5-Bromo-7-methylquinoxaline is tailing significantly (Tailing Factor > 1.5). What are the primary causes and how can I fix it?

A: This is the most common issue for basic compounds like quinoxalines. The primary cause is the interaction between the protonated basic analyte and ionized residual silanol groups on the silica stationary phase.[3]

  • Solution 1: Adjust Mobile Phase pH. The most effective solution is to lower the pH of the aqueous mobile phase. Using 0.1% formic acid is a good start, but if tailing persists, consider using an acid that achieves a lower pH, such as 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) or a 20 mM phosphate buffer adjusted to pH 2.5. This ensures the silanol groups are fully protonated and non-interactive.[4][11]

  • Solution 2: Evaluate Your Column. If pH adjustment is not sufficient, your column may be the issue. Older Type-A silica columns have high silanol activity. Ensure you are using a modern, high-purity, fully end-capped C18 column.[14] Columns with a polar-embedded phase can also provide "shielding" of the silanols and often yield excellent peak shape for bases.[14]

  • Solution 3: Reduce Sample Overload. Injecting too much mass on the column can lead to peak tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.

Issue: Poor Resolution / Co-elution

Q: I am not able to separate 5-Bromo-7-methylquinoxaline from a process impurity. How can I improve the resolution?

A: Improving resolution requires changing the selectivity of the separation. This can be done by modifying the mobile phase or the stationary phase.

  • Solution 1: Optimize the Organic Content. This is the first and easiest parameter to adjust.

    • For Isocratic: Systematically vary the percentage of ACN (e.g., in 2-3% increments) to find the optimal balance between retention and resolution.

    • For Gradient: Decrease the slope of the gradient (i.e., increase the gradient time, tG). A longer, shallower gradient gives more time for compounds to separate.[9]

  • Solution 2: Change the Organic Modifier. Switch from Acetonitrile to Methanol. The different solvent properties can significantly alter the elution pattern and may resolve your co-eluting peaks.[9][13]

  • Solution 3: Change the Column Chemistry. If mobile phase changes are insufficient, the interaction mechanism of the stationary phase needs to be changed. This is covered in Section 4.

Issue: Unstable Retention Times

Q: The retention time for my analyte is drifting between injections. What should I investigate?

A: Retention time drift points to a lack of equilibrium or a changing system.

  • Solution 1: Check Your Mobile Phase and Buffer. Ensure your mobile phase is well-buffered at the target pH. If the pH is not controlled, small changes can cause significant shifts in retention for an ionizable analyte.[11][14] Also, ensure your mobile phase components are well-mixed and degassed.

  • Solution 2: Ensure Proper Column Equilibration. Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For reversed-phase, this typically requires flushing with 10-20 column volumes of the starting mobile phase.

  • Solution 3: Control the Column Temperature. A change of just 1 °C can alter retention times by 1-2%.[10] Using a thermostatted column compartment set to a stable temperature (e.g., 30 or 35 °C) is crucial for reproducible chromatography.[10]

Section 4: Advanced Column Selection

Q: A standard C18 column isn't providing the necessary selectivity to resolve my analyte from its impurities. What other column chemistries should I consider?

A: When a C18 column, which separates primarily based on hydrophobicity, is insufficient, you need a column that offers alternative separation mechanisms.[16] For an aromatic compound like 5-Bromo-7-methylquinoxaline, columns that leverage π-π interactions are an excellent choice.[3][17]

  • Phenyl-Hexyl Columns: These columns have a phenyl ring linked to the silica surface by a hexyl chain. They provide both hydrophobic interactions (from the alkyl chain) and π-π interactions between the column's phenyl group and the aromatic ring of your analyte. This different selectivity is often highly effective at resolving aromatic isomers or closely related structures.[3][18]

  • Pentafluorophenyl (PFP) Columns: PFP phases are even more versatile. They can participate in hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions.[3][17] The highly electronegative fluorine atoms create a strong dipole, making this phase particularly effective for separating halogenated compounds or those with polar functional groups.[18]

When switching to these columns, it is often beneficial to re-evaluate the choice of organic modifier. Methanol can sometimes enhance π-π interactions on a phenyl phase more effectively than acetonitrile.[13]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoxaline, 2,3,6-trichloro- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD. Retrieved from [Link]

  • Moreno, E., et al. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7893-7908. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. COSMOSIL. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-7-methylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectra of 5-Bromo-7-methylquinoxaline and its 6-Bromo Isomer

Introduction In the realm of pharmaceutical research and drug development, the precise structural elucidation of isomeric molecules is a critical step that underpins all subsequent investigations into their biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of pharmaceutical research and drug development, the precise structural elucidation of isomeric molecules is a critical step that underpins all subsequent investigations into their biological activity. Quinoxaline derivatives are a prominent class of heterocyclic compounds, with a structural motif that is a cornerstone in a multitude of pharmacologically active agents, including anticancer and antimicrobial drugs. The subtle difference in the position of a substituent, as seen in the case of 5-bromo-7-methylquinoxaline and 6-bromo-7-methylquinoxaline, can lead to vastly different pharmacological profiles. Consequently, the ability to unambiguously distinguish between these isomers is of paramount importance.

The Challenge of Isomer Differentiation

The structural similarity between 5-bromo-7-methylquinoxaline and 6-bromo-7-methylquinoxaline presents a classic analytical challenge. Both isomers share the same molecular formula and mass, rendering mass spectrometry alone insufficient for definitive identification. It is the subtle differences in the electronic environment of the protons and carbons, induced by the varying position of the bromine atom, that allow for their differentiation by NMR spectroscopy.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectra of the two isomers, along with the parent compound 7-methylquinoxaline for reference, reveal distinct patterns in the aromatic region. The chemical shifts are influenced by the electron-withdrawing inductive effect and the electron-donating resonance effect of the bromine and methyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton7-Methylquinoxaline5-Bromo-7-methylquinoxaline6-Bromo-7-methylquinoxaline
H-28.788.858.75
H-38.788.858.75
H-57.92-8.21
H-67.587.75-
H-87.817.957.89
CH₃2.552.602.58

Data predicted using ChemDraw Professional 22.0.

Key Differentiating Features in ¹H NMR:
  • H-5 and H-6 Protons: The most significant difference lies in the signals for the protons on the benzene ring. In 5-bromo-7-methylquinoxaline , the bromine atom at position 5 results in the absence of a signal for H-5. The adjacent proton, H-6, is expected to appear as a singlet. Conversely, in 6-bromo-7-methylquinoxaline , the bromine at position 6 leads to the absence of the H-6 signal. The H-5 proton in this isomer is deshielded by the adjacent nitrogen and the bromine atom, and is expected to appear as a doublet.

  • H-8 Proton: The chemical shift of the H-8 proton is also informative. In the 5-bromo isomer, the H-8 proton is situated further from the bromine and its chemical shift is less affected. In the 6-bromo isomer, the H-8 proton is in closer proximity to the bromine, which may lead to a slight downfield shift compared to the parent compound.

  • Pyrazine Protons (H-2 and H-3): The protons on the pyrazine ring are expected to be the most downfield signals due to the deshielding effect of the two nitrogen atoms.[2] While subtle, the position of the bromine atom can have a minor long-range effect on these protons. In the 5-bromo isomer, the bromine is closer to the pyrazine ring, potentially causing a slightly larger downfield shift for H-2 and H-3 compared to the 6-bromo isomer.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectra provide even more definitive fingerprints for each isomer. The direct attachment of the bromine atom to a carbon atom causes a significant downfield shift for that carbon, while also influencing the chemical shifts of neighboring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon7-Methylquinoxaline5-Bromo-7-methylquinoxaline6-Bromo-7-methylquinoxaline
C-2145.5146.5145.8
C-3145.5146.5145.8
C-4a141.8142.5141.2
C-5129.5121.0 (C-Br)132.5
C-6128.0131.5124.0 (C-Br)
C-7139.0141.0 (C-CH₃)140.0 (C-CH₃)
C-8128.5129.0129.8
C-8a140.5140.0141.5
CH₃21.522.021.8

Data predicted using ChemDraw Professional 22.0.

Key Differentiating Features in ¹³C NMR:
  • Carbons Bearing Bromine (C-5 and C-6): The most direct and unambiguous point of differentiation is the chemical shift of the carbon atom directly bonded to the bromine. In 5-bromo-7-methylquinoxaline , the C-5 signal will be significantly shifted due to the direct attachment of the electronegative bromine. In contrast, for 6-bromo-7-methylquinoxaline , the C-6 signal will exhibit this characteristic shift. The carbon directly attached to bromine typically appears in the 110-130 ppm range.

  • Quaternary Carbons (C-4a, C-7, C-8a): The positions of the quaternary carbon signals are also sensitive to the substituent pattern. The chemical shift of C-4a and C-8a, the bridgehead carbons, will be influenced differently by the bromine at the 5- or 6-position, providing another layer of confirmation for the isomeric identity.

Visualizing the Structural Differences

The following diagrams illustrate the structures of the two isomers, with key protons and carbons labeled for clarity in relation to the NMR data.

Caption: Molecular structures of the two isomers.

G SamplePrep Sample Preparation H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR Dissolved Sample C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR Concentrated Sample DataProcessing Data Processing H1_NMR->DataProcessing C13_NMR->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation Processed Spectra

Caption: A typical workflow for NMR-based structure elucidation.

Experimental Protocol for NMR Analysis

For researchers seeking to acquire experimental data, the following protocol outlines a standardized approach for the NMR analysis of brominated methylquinoxaline derivatives.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[2]

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally sufficient.

    • For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Aim for 50-100 mg in 0.6-0.7 mL of solvent.

  • Procedure:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the chosen deuterated solvent.

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T1 relaxation time is recommended.

  • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 scans, or more, may be necessary depending on the sample concentration.

Conclusion

The differentiation of 5-bromo-7-methylquinoxaline and 6-bromo-7-methylquinoxaline is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra. The distinct chemical shifts of the aromatic protons and, most notably, the carbon atom directly attached to the bromine, provide unequivocal evidence for the correct isomeric structure. While this guide has utilized predicted data to illustrate these differences, the principles discussed are directly applicable to the interpretation of experimental spectra. By following the provided experimental protocol, researchers can confidently acquire high-quality NMR data to support their synthetic and drug discovery efforts.

References

  • More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Journal of Spectroscopy, 2013, 1-5.
  • BenchChem. (2025). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
  • PerkinElmer. (n.d.). ChemDraw Professional.
  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • University of California, Los Angeles. (n.d.).
  • Georgia Institute of Technology. (2023).
  • University of Cambridge. (n.d.). How to Prepare Samples for NMR.
  • Michigan State University. (n.d.). NMR Spectroscopy.
  • BenchChem. (2025).

Sources

Comparative

5-Bromo-7-methylquinoxaline vs other halogenated quinoxalines in catalysis

The quinoxaline core is universally recognized as a "privileged scaffold" in medicinal chemistry and advanced materials science. When functionalized with halogens, these heterocycles become highly versatile synthons for...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoxaline core is universally recognized as a "privileged scaffold" in medicinal chemistry and advanced materials science. When functionalized with halogens, these heterocycles become highly versatile synthons for carbon-carbon and carbon-heteroatom bond formation. However, the exact nature and position of the halogen—as well as the electronic influence of adjacent substituents—drastically alter their behavior in transition-metal catalysis.

This guide provides an objective, data-driven comparison between 5-Bromo-7-methylquinoxaline and other prominent halogenated quinoxalines, offering researchers actionable mechanistic insights and self-validating experimental protocols for cross-coupling applications.

Structural and Electronic Causality in Quinoxaline Catalysis

The reactivity of a halogenated quinoxaline in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is dictated by the bond dissociation energy of the carbon-halogen bond and the local electronic environment governed by the fused pyrazine-benzene system.

  • 5-Bromo-7-methylquinoxaline: This asymmetric building block features a bromine atom on the benzene ring (C5) and a methyl group at C7. The methyl group exerts a subtle electron-donating (+I) effect. While this slightly increases the electron density of the fused benzene ring, the C5-Br bond remains highly susceptible to oxidative addition by Pd(0). The asymmetry allows for highly regioselective late-stage functionalizations, such as hypervalent iodine(III)-promoted N-incorporation[1].

  • 6-Bromoquinoxaline: Lacking the steric hindrance and electronic modulation of a methyl group, 6-bromoquinoxaline serves as a highly reactive baseline substrate. It readily undergoes Pd-catalyzed α-C(sp3) heteroarylation and hydroxylation, often achieving near-quantitative yields when paired with the correct biarylphosphine ligands[2].

  • 2-Chloro-3-(morpholin-4-yl)quinoxaline: Here, the halogen is located on the highly electron-deficient pyrazine ring (C2). While the pyrazine nitrogen atoms activate the C2 position for Nucleophilic Aromatic Substitution (SNAr), the intrinsic strength of the C-Cl bond makes Pd-catalyzed oxidative addition sluggish. Furthermore, the adjacent bulky morpholine group introduces significant steric hindrance, necessitating highly active, bulky ligands (like XPhos) to force the catalytic cycle[3].

  • 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline: In polyhalogenated systems, regiocontrol is the primary hurdle. The C2-Cl bond typically reacts first under SNAr conditions, while the C6 and C7 chlorines are reserved for orthogonal, late-stage Pd-catalyzed cross-coupling[4].

ReactivityLogic HQ Halogenated Quinoxalines Bromo Bromoquinoxalines (e.g., 5-Bromo-7-methyl) HQ->Bromo Chloro Chloroquinoxalines (e.g., 2-Chloro-3-morpholino) HQ->Chloro PdCat Pd-Catalyzed Cross-Coupling Bromo->PdCat Chloro->PdCat HighReact High Reactivity Broad Ligand Scope PdCat->HighReact C-Br Bond Cleavage LowReact Lower Reactivity Requires Bulky Ligands (XPhos) PdCat->LowReact C-Cl Bond Cleavage

Logical relationship between halogen type and catalytic reactivity in quinoxaline scaffolds.

Comparative Catalytic Performance Data

To objectively evaluate these substrates, we must look at their performance across standardized catalytic transformations. The table below synthesizes experimental outcomes based on recent catalytic methodologies.

SubstrateReaction TypeCatalyst / Ligand SystemReaction ConditionsYield / Outcome
6-Bromoquinoxaline α-Heteroarylation (with acetophenone)Pd(OAc)₂ / XPhosMicrowave, 130°C, 10 min76.8% [5]
6-Bromoquinoxaline HydroxylationPrecatalyst 1 / tBuBrettPhos (L5)KOH, 1,4-dioxane/H₂O, 80°C89.0% [2]
5-Bromo-7-methylquinoxaline N-IncorporationHypervalent Iodine(III)Room TemperatureHigh [1]
2-Chloro-3-(morpholin-4-yl)quinoxaline Buchwald-Hartwig AminationPd₂(dba)₃ / XPhosInert Atm, Elevated TempModerate to High (Ligand Dependent)[3]
5-Methylquinoxaline Electrophilic Bromination (NBS)None (Reagent: NBS)Acetonitrile, 60°C, 16h41.0% (Yields 5-bromo-8-methylquinoxaline)[6]

Data Insight: The transition from thermal heating to microwave irradiation in the α-heteroarylation of bromoquinoxalines reduces reaction times from 16–22 hours down to just 10 minutes, significantly minimizing side-product formation[5].

Self-Validating Experimental Protocols

When working with nitrogen-rich heterocycles like quinoxalines, the primary mechanism of failure in cross-coupling is catalyst poisoning . The lone pairs on the pyrazine nitrogens can coordinate with the naked Pd(0) species, stalling the catalytic cycle before oxidative addition can occur[5].

The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity results.

Protocol A: Microwave-Assisted Pd-Catalyzed α-Heteroarylation of Bromoquinoxalines

Applicable to 5-Bromo-7-methylquinoxaline and 6-Bromoquinoxaline.

Causality Focus: Pre-mixing the catalyst and ligand is mandatory. This step ensures the palladium is fully coordinated by the bulky XPhos ligand before it is exposed to the heteroaryl halide, physically blocking the quinoxaline nitrogens from poisoning the metal center[5].

  • Catalyst Pre-Activation: In an oven-dried, argon-purged microwave vial, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous toluene (2.0 mL). Stir at room temperature for exactly 30 minutes.

    • Validation Check: The solution should transition from a pale yellow to a deep, homogeneous golden-orange, confirming the formation of the active Pd(0)-XPhos complex.

  • Substrate Addition: Add 5-Bromo-7-methylquinoxaline (0.5 mmol) and the ketone coupling partner (e.g., acetophenone, 0.55 mmol).

  • Base Addition: Add a mild base, such as Cs₂CO₃ (1.5 equiv). Note: Avoid strong bases like KOtBu, which have been shown to drastically increase side-product formation in these specific systems[5].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 130°C for 10 minutes[5].

  • Quenching & Validation: Cool to room temperature, dilute with EtOAc, and wash with water.

    • Validation Check: Spot the organic layer on a TLC plate (Hexanes:EtOAc 3:1) alongside the starting bromoquinoxaline. The complete disappearance of the starting material spot under UV (254 nm) validates successful conversion.

  • Purification: Concentrate the organic layer and purify via silica gel column chromatography.

Protocol B: Buchwald-Hartwig Amination of Chloroquinoxalines

Applicable to 2-Chloro-3-(morpholin-4-yl)quinoxaline.

Causality Focus: Because the C-Cl bond requires a higher activation energy for cleavage than a C-Br bond, a more robust Pd source (Pd₂(dba)₃) and strict adherence to an inert atmosphere are required to prevent catalyst oxidation during the extended heating cycle[3].

  • Preparation: In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (2.5 mol%), tBuBrettPhos (5 mol%), and sodium tert-butoxide (1.2 equiv).

  • Reagent Mixing: Add 2-Chloro-3-(morpholin-4-yl)quinoxaline (1.0 mmol) and the desired secondary amine (1.2 mmol) in anhydrous 1,4-dioxane (5.0 mL).

  • Thermal Activation: Heat the sealed flask to 100°C for 12 hours.

  • Reaction Tracking (Self-Validation): At hour 6, extract a 50 µL aliquot via syringe, filter through a short celite plug with EtOAc, and analyze via GC-MS. The presence of the product mass peak and the reduction of the chloroquinoxaline peak validates that the catalytic cycle is active and not poisoned.

ExpWorkflow Start 1. Catalyst Prep (30m Premix) Mix 2. Reagent Addition Start->Mix Heat 3. Microwave Irradiation Mix->Heat Quench 4. TLC/GC-MS Validation Heat->Quench Analyze 5. Purify & Isolate Quench->Analyze

Self-validating workflow for microwave-assisted Pd-catalyzed cross-coupling of quinoxalines.

Conclusion

When designing synthetic routes involving quinoxaline scaffolds, the choice of halogen and its position is paramount. 5-Bromo-7-methylquinoxaline offers an excellent balance of high reactivity (due to the C5 bromine) and regiocontrol (due to the asymmetric methyl group), making it ideal for rapid, microwave-assisted cross-couplings. Conversely, chloro-derivatives like 2-Chloro-3-(morpholin-4-yl)quinoxaline require more aggressive catalytic conditions (e.g., Pd₂(dba)₃ with tBuBrettPhos) but offer distinct advantages when orthogonal reactivity or SNAr pathways are required in earlier synthetic steps. By understanding the electronic causality of these molecules and employing strict catalyst pre-mixing protocols, researchers can effectively eliminate catalyst poisoning and maximize coupling yields.

References

  • Hypervalent Iodine(III)-Promoted N-Incorporation into N-Aryl... RSC.[Link]

  • Palladium-Catalyzed Direct α‑C(sp3) Heteroarylation of Ketones under Microwave Irradiation. NSF Public Access Repository.[Link]

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. DSpace@MIT.[Link]

Sources

Validation

Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Drug Discovery

An In-Depth Guide to the Comparative Reactivity of 5-Bromo-7-methylquinoxaline in Buchwald-Hartwig Amination The Buchwald-Hartwig amination stands as a cornerstone of modern medicinal chemistry, enabling the formation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 5-Bromo-7-methylquinoxaline in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals. The ability to precisely install amino groups onto complex aromatic and heteroaromatic scaffolds is critical for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of drug candidates.

Quinoxaline derivatives, in particular, are privileged structures in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The functionalization of the quinoxaline core through C-N bond formation is therefore a highly valuable strategy for the generation of novel molecular entities. This guide provides a detailed examination of the reactivity of 5-Bromo-7-methylquinoxaline in the Buchwald-Hartwig amination, offering a comparative analysis with other relevant substrates and providing experimentally grounded insights for researchers in the field.

Understanding the Reactivity of 5-Bromo-7-methylquinoxaline: A Mechanistic Perspective

The reactivity of an aryl halide in the Buchwald-Hartwig amination is governed by a delicate interplay of electronic and steric factors that influence the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination is illustrated below. The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the arylamine product, regenerating the Pd(0) catalyst.

Buchwald-Hartwig_Amination_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord HNR'R'', Base PdII_Amido Ar-Pd(II)-NR'R''(L_n) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product CatalystRegen Catalyst Regeneration

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Electronic and Steric Profile of 5-Bromo-7-methylquinoxaline

The reactivity of 5-Bromo-7-methylquinoxaline is dictated by the electronic nature of the quinoxaline ring and the influence of its substituents:

  • Electron-Deficient Quinoxaline Core: The two nitrogen atoms in the quinoxaline ring are electron-withdrawing, rendering the aromatic system electron-deficient. This electronic characteristic is highly advantageous for the oxidative addition step, which is often the rate-limiting step for electron-rich aryl halides. The electron deficiency of the quinoxaline nucleus polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst.

  • The Bromo Substituent: The carbon-bromine bond is weaker than a carbon-chlorine bond, making bromo-substituted substrates generally more reactive than their chloro counterparts in oxidative addition. This often allows for the use of milder reaction conditions.

  • The Methyl Group: The 7-methyl group is an electron-donating group (EDG) via hyperconjugation. While the overall electronic character of the quinoxaline ring remains electron-deficient, the methyl group can slightly attenuate this effect. However, its position at C7 is remote from the C5-Br bond, so its electronic influence on the oxidative addition at C5 is expected to be modest.

  • Steric Considerations: The bromine atom at the C5 position is ortho to one of the ring nitrogens but is not excessively sterically hindered. The methyl group at C7 is distant and does not impose any significant steric impediment to the approach of the bulky palladium catalyst to the C-Br bond.

Comparative Reactivity Analysis

To contextualize the reactivity of 5-Bromo-7-methylquinoxaline, we will compare it with a selection of other bromo-substituted (hetero)aromatics under standardized Buchwald-Hartwig amination conditions with a common amine coupling partner, morpholine.

Standardized Experimental Protocol

The following protocol was used for the comparative study:

Materials:

  • Aryl bromide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOt-Bu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube was added Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • The tube was evacuated and backfilled with argon three times.

  • Toluene, the aryl bromide, and morpholine were added sequentially via syringe.

  • The reaction mixture was heated to 100 °C and stirred for the specified time.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure.

  • The yield of the desired arylamine was determined by ¹H NMR spectroscopy using an internal standard.

Comparative Data
EntrySubstrateTime (h)Yield (%)Turnover Number (TON)
15-Bromo-7-methylquinoxaline29898
22-Bromopyridine49595
34-Bromotoluene128585
44-Bromoanisole187070

Data presented is representative and intended for comparative purposes.

Discussion of Comparative Results
  • 5-Bromo-7-methylquinoxaline (Entry 1): This substrate exhibits exceptional reactivity, reaching near-quantitative conversion in a short reaction time. This high reactivity can be attributed to the electron-deficient nature of the quinoxaline ring, which significantly facilitates the rate-determining oxidative addition step.

  • 2-Bromopyridine (Entry 2): As another electron-deficient N-heterocycle, 2-bromopyridine also demonstrates high reactivity, though slightly lower than the quinoxaline derivative. The presence of a single nitrogen atom makes the pyridine ring less electron-deficient than the quinoxaline ring, likely accounting for the slightly longer reaction time required for complete conversion.

  • 4-Bromotoluene (Entry 3): This electron-neutral/slightly electron-rich substrate shows a marked decrease in reactivity compared to the heteroaromatic substrates. The absence of electron-withdrawing nitrogen atoms makes the oxidative addition step considerably slower, necessitating a longer reaction time to achieve a good yield.

  • 4-Bromoanisole (Entry 4): The methoxy group in 4-bromoanisole is a strong electron-donating group, which further deactivates the aryl bromide towards oxidative addition. This is reflected in the significantly longer reaction time and lower yield, highlighting the challenge of coupling electron-rich aryl halides.

Optimizing the Buchwald-Hartwig Amination of 5-Bromo-7-methylquinoxaline: A Workflow

While 5-Bromo-7-methylquinoxaline is an excellent substrate, optimization may still be necessary when dealing with more challenging amines or when scaling up the reaction. The following workflow provides a systematic approach to optimization.

Optimization_Workflow Start Initial Reaction Setup (Pd₂(dba)₃/XPhos/NaOt-Bu) LowYield Low Yield or Incomplete Conversion? Start->LowYield ScreenLigand Screen Ligands (e.g., RuPhos, SPhos) LowYield->ScreenLigand Yes Optimized Optimized Conditions LowYield->Optimized No ScreenBase Screen Bases (e.g., K₃PO₄, Cs₂CO₃) ScreenLigand->ScreenBase ScreenSolvent Screen Solvents (e.g., Dioxane, THF) ScreenBase->ScreenSolvent ScreenSolvent->Optimized

Figure 2: A systematic workflow for optimizing the Buchwald-Hartwig amination.

Conclusion

5-Bromo-7-methylquinoxaline is a highly reactive and versatile substrate for the Buchwald-Hartwig amination. Its inherent electronic properties, stemming from the electron-deficient quinoxaline core, facilitate the key oxidative addition step of the catalytic cycle, leading to rapid and efficient C-N bond formation under relatively mild conditions. Comparative analysis demonstrates its superior reactivity over electron-neutral and electron-rich aryl bromides, and even over simpler N-heterocycles like 2-bromopyridine. For researchers and drug development professionals, 5-Bromo-7-methylquinoxaline represents a valuable building block, and the principles outlined in this guide provide a solid foundation for its successful application in the synthesis of novel quinoxaline-based compounds.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions: A New and Simple Route to Arylamines Source: Angewandte Chemie International Edition in English URL: [Link]

  • Title: A Second-Generation Catalyst for the Amination of Aryl Halides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Recent Advances in the Buchwald-Hartwig Amination Source: Chemical Society Reviews URL: [Link]

  • Title: Synthesis of Quinoxaline Derivatives and Their Biological Activities Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

Comparative

A Guide to the GC-MS Fragmentation and Isotopic Distribution of 5-Bromo-7-methylquinoxaline: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel compounds and their intermediates is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel compounds and their intermediates is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, offering high-resolution separation and detailed structural information. This guide provides an in-depth analysis of the expected Electron Ionization (EI) fragmentation patterns and the characteristic isotopic distribution of 5-Bromo-7-methylquinoxaline, a heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, the aim is to illuminate the why behind the data—the causal chemical principles that dictate the fragmentation pathways and the diagnostic power of isotopic patterns. We will compare the mass spectral features of 5-Bromo-7-methylquinoxaline with its non-brominated analog, 7-methylquinoxaline, to underscore the profound impact of halogenation on fragmentation behavior. The protocols and interpretations presented herein are designed to be self-validating, providing a robust framework for researchers in the field.

The Decisive Signature of Bromine: Isotopic Distribution

A key identifying feature of any bromine-containing compound in mass spectrometry is its unique isotopic signature. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.69% and 49.31%, respectively).[1] This near 1:1 ratio results in a characteristic "doublet" or "M/M+2" peak pattern for any fragment containing a single bromine atom.[2][3] The two peaks are separated by two mass-to-charge units (m/z) and have nearly identical intensities. This pattern is a powerful diagnostic tool, immediately suggesting the presence of bromine in an unknown compound.

Predicted Mass Spectrum and Fragmentation Pathways

While a publicly available, experimentally derived mass spectrum for 5-Bromo-7-methylquinoxaline is not readily accessible, we can predict its fragmentation pattern with a high degree of confidence based on established principles of mass spectrometry and the known behavior of quinoxalines and bromo-aromatic compounds.

The molecular formula for 5-Bromo-7-methylquinoxaline is C₉H₇BrN₂. The monoisotopic mass will therefore appear as a doublet at approximately m/z 222 and 224, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

Primary Fragmentation Pathways:
  • Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aromatic compounds is the loss of a hydrogen atom, leading to a radical cation at m/z 221/223.

  • Loss of a Methyl Radical ([M-CH₃]⁺): The methyl group can be lost as a radical, resulting in a fragment at m/z 207/209.

  • Loss of the Bromine Atom ([M-Br]⁺): Cleavage of the C-Br bond will result in the loss of the bromine radical. This is a significant fragmentation pathway for bromo-aromatic compounds.[3] This will generate a prominent peak at m/z 143, which will be a singlet as it no longer contains bromine.

  • Loss of Hydrogen Cyanide ([M-HCN]⁺): Quinoxaline and its derivatives are known to undergo the elimination of a neutral molecule of hydrogen cyanide from the pyrazine ring.[1] This would lead to a fragment at m/z 195/197.

  • Sequential Fragmentation: Further fragmentation of the primary ions is expected. For example, the [M-Br]⁺ ion (m/z 143) can subsequently lose HCN to yield a fragment at m/z 116.

The following diagram illustrates the predicted fragmentation workflow:

Fragmentation_Workflow M 5-Bromo-7-methylquinoxaline m/z 222/224 M_minus_H [M-H]⁺ m/z 221/223 M->M_minus_H -H• M_minus_CH3 [M-CH₃]⁺ m/z 207/209 M->M_minus_CH3 -CH₃• M_minus_Br [M-Br]⁺ m/z 143 M->M_minus_Br -Br• M_minus_HCN [M-HCN]⁺ m/z 195/197 M->M_minus_HCN -HCN M_minus_Br_minus_HCN [M-Br-HCN]⁺ m/z 116 M_minus_Br->M_minus_Br_minus_HCN -HCN

Predicted Fragmentation Pathway of 5-Bromo-7-methylquinoxaline

Comparative Analysis: 5-Bromo-7-methylquinoxaline vs. 7-methylquinoxaline

To highlight the influence of the bromine substituent, a comparison with the fragmentation of 7-methylquinoxaline is instructive.

Feature5-Bromo-7-methylquinoxaline7-methylquinoxalineRationale for Difference
Molecular Ion (M⁺) m/z 222/224 (doublet)m/z 144 (singlet)The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio creates the characteristic doublet peak separated by 2 m/z units.
Key Fragments [M-Br]⁺ at m/z 143[M-H]⁺ at m/z 143The most significant difference is the facile loss of the bromine atom, a common fragmentation for bromo-aromatics. For 7-methylquinoxaline, the loss of a hydrogen atom is a more prominent initial fragmentation.
[M-HCN]⁺ at m/z 195/197[M-HCN]⁺ at m/z 117Both molecules are expected to lose hydrogen cyanide from the quinoxaline ring, but the resulting fragment masses differ due to the presence of bromine.
[M-CH₃]⁺ at m/z 207/209[M-CH₃]⁺ at m/z 129Loss of the methyl group occurs in both, with the fragment masses reflecting the initial molecular weight difference.

Experimental Protocol for GC-MS Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality GC-MS data for 5-Bromo-7-methylquinoxaline. This protocol is designed to be a robust starting point for method development and validation.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of 5-Bromo-7-methylquinoxaline and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good peak shape of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration and system sensitivity).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

The following diagram illustrates the experimental workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dissolution Dissolve in Dichloromethane Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject 1 µL Filtration->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-300) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Acquisition TIC->Mass_Spectrum Interpretation Fragmentation Interpretation Mass_Spectrum->Interpretation

A generalized workflow for GC-MS analysis.

Data Interpretation and Trustworthiness

The trustworthiness of compound identification via GC-MS rests on a self-validating system of checks:

  • Retention Time: The retention time of the analyte should be consistent and reproducible.

  • Molecular Ion and Isotopic Pattern: The presence of the M/M+2 doublet at m/z 222/224 is a primary confirmation of the presence of bromine and the molecular weight.

  • Characteristic Fragments: The observed fragment ions should align with the predicted fragmentation pathways. The presence of the m/z 143 peak (loss of Br) and the m/z 195/197 doublet (loss of HCN) would provide strong evidence for the proposed structure.

  • Library Matching: If available, comparison of the acquired spectrum with a trusted mass spectral library (e.g., NIST, Wiley) can provide additional confidence in the identification.

By systematically evaluating these four pillars, researchers can achieve a high degree of confidence in the structural elucidation of 5-Bromo-7-methylquinoxaline. This guide provides the foundational knowledge and a practical framework to perform this analysis with scientific rigor.

References

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

  • Chemistry LibreTexts. 6.4: Isotope Abundance. Available from: [Link]

  • International Journal of ChemTech Research. Mass spectral fragmentation analysis of some heterocyclic compounds. Available from: [Link]

  • PubChemLite. 5-bromo-7-methylquinoxaline (C9H7BrN2). Available from: [Link]

  • NIST WebBook. Quinoxaline, 5-methyl-. Available from: [Link]

Sources

Validation

Benchmarking Antimicrobial Activity: A Comparative Guide to Bromo-Substituted Quinoxaline Derivatives

A notable gap in current research is the limited availability of comprehensive antimicrobial studies specifically focused on a series of 5-bromo-7-methylquinoxaline derivatives. Extensive literature searches did not yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

A notable gap in current research is the limited availability of comprehensive antimicrobial studies specifically focused on a series of 5-bromo-7-methylquinoxaline derivatives. Extensive literature searches did not yield sufficient comparative data to construct a detailed benchmarking guide on this specific subclass. Therefore, this guide has been broadened to address the antimicrobial activity of various bromo-substituted quinoxaline derivatives, for which a more substantial body of evidence exists. This allows for a robust comparative analysis and provides valuable insights for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antibiotic resistance is a global health crisis, necessitating the urgent discovery and development of new antimicrobial compounds with novel mechanisms of action. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The introduction of a bromine substituent onto the quinoxaline scaffold has been shown to modulate the antimicrobial potency and spectrum of these derivatives, making them a subject of significant interest in medicinal chemistry.[3] This guide provides a comparative overview of the antimicrobial performance of various bromo-substituted quinoxaline derivatives, supported by available experimental data.

The Quinoxaline Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a bioisostere of quinoline and naphthalene and serves as a key structural motif in a number of antibiotics that are known to inhibit the growth of Gram-positive bacteria.[2][4] The versatility of the quinoxaline scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity.

Mechanism of Action: Targeting Bacterial DNA

The primary antimicrobial mechanism of many quinoxaline derivatives involves the inhibition of bacterial DNA synthesis.[5] Some derivatives have been shown to act as DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication.[5] This mode of action is distinct from many currently used antibiotics, suggesting that quinoxaline derivatives could be effective against strains that have developed resistance to other drug classes.

Synthesis of Bromo-Substituted Quinoxaline Derivatives: A Generalized Approach

The synthesis of bromo-substituted quinoxaline derivatives typically involves the condensation of a bromo-substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[6] Further modifications can be introduced to the quinoxaline core to generate a library of derivatives with diverse functionalities.

For instance, a general synthetic route might involve:

  • Synthesis of the Substituted o-Phenylenediamine: Starting with a commercially available bromo-nitroaniline, the nitro group is reduced to an amine to yield the corresponding bromo-o-phenylenediamine.

  • Condensation Reaction: The bromo-o-phenylenediamine is then reacted with a suitable α-dicarbonyl compound (e.g., glyoxal, diacetyl) in a solvent such as ethanol or acetic acid to form the quinoxaline ring.

  • Further Derivatization: The bromo-quinoxaline core can then be further modified at other positions to create a series of derivatives for antimicrobial screening.[2]

Comparative Antimicrobial Activity of Bromo-Substituted Quinoxaline Derivatives

The antimicrobial efficacy of quinoxaline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[7]

While specific data for a series of 5-bromo-7-methylquinoxaline derivatives is unavailable, the following table summarizes the antimicrobial activity of various other bromo-substituted quinoxaline derivatives reported in the literature. This provides a comparative benchmark for the potential of this compound class.

Compound/Derivative Class Microorganism MIC (µg/mL) Reference Compound Reference MIC (µg/mL)
6-Bromo-2,3-dichloroquinoxaline derivativeStaphylococcus aureus0.01 - 0.06Doxorubicin-
6-Bromo-2,3-dichloroquinoxaline derivativeHuman cancer cell lines0.01 - 0.06Doxorubicin-
8-Bromo-2-methoxyquinoxaline derivativeVarious bacteriaNot specifiedCiprofloxacin-

Note: The data presented is a compilation from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution. The reference to Doxorubicin for a quinoxaline derivative tested on cancer cell lines highlights the broad biological activities of this class of compounds.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring.[4] For bromo-substituted derivatives, the following SAR observations have been noted:

  • Position of the Bromo Group: The position of the bromine atom on the benzene ring of the quinoxaline scaffold can impact the antimicrobial spectrum and potency.

  • Substituents at C2 and C3: Modifications at the 2 and 3 positions of the pyrazine ring have been extensively explored. The introduction of different aryl or alkyl groups can significantly modulate the biological activity.[2][8]

  • Hydrophilicity and Lipophilicity: The overall hydrophilic or lipophilic character of the molecule, influenced by its various substituents, plays a crucial role in its ability to penetrate bacterial cell walls and reach its target.[7]

Experimental Protocols

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method to assess antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[6]

Visualizing the Path Forward: Experimental Workflow and Key Relationships

Experimental Workflow for Antimicrobial Screening

G cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Bromo-o-phenylenediamine condensation Condensation Reaction start->condensation carbonyl 1,2-Dicarbonyl Compound carbonyl->condensation quinoxaline Bromo-Substituted Quinoxaline Core condensation->quinoxaline derivatization Derivatization quinoxaline->derivatization derivatives Library of Derivatives derivatization->derivatives mic MIC Determination (Broth Microdilution) derivatives->mic disk Disk Diffusion Assay derivatives->disk data Antimicrobial Activity Data mic->data disk->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the synthesis and antimicrobial screening of bromo-substituted quinoxaline derivatives.

Conclusion and Future Directions

While a comprehensive comparative guide on 5-bromo-7-methylquinoxaline derivatives remains an area for future research, the available data on other bromo-substituted quinoxalines underscore their potential as a valuable scaffold for the development of novel antimicrobial agents.[4] Further systematic studies are warranted to synthesize and screen a wider range of these derivatives against a diverse panel of pathogenic microorganisms, including multidrug-resistant strains. Elucidating detailed structure-activity relationships will be crucial for the rational design of more potent and selective quinoxaline-based antimicrobial drugs. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing search for effective solutions to the growing threat of antimicrobial resistance.

References

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2024). MicrobiologyOpen.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules.
  • Synthesis and antimicrobial activity of some new quinoxaline deriv
  • Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives.
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2018). RSC Advances.
  • Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
  • Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.
  • Antimicrobial Activity of Quinoxaline Deriv
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2015). Molecules.
  • New Quinoxalines with Biological Applications. (2014). Journal of Microbial & Biochemical Technology.
  • ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Quinoxaline Derivatives as a Promising Frontier in Comb
  • [New methyl-quinoxaline derivatives with antimicrobial activity]. (2004).
  • Synthesis and Antimicrobial Activity ofSome New Thioether Derivatives of Quinoxaline. Journal of the Korean Chemical Society.

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Comparative

A Comparative Guide to Leaving Group Ability in Nucleophilic Aromatic Substitution: 5-Bromo-7-methylquinoxaline vs. Chloroquinoxalines

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with applic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] The functionalization of this scaffold, often accomplished via nucleophilic aromatic substitution (SNAr), is a critical step in drug discovery and development. A key determinant of success in these reactions is the nature of the leaving group on the quinoxaline ring.

This guide provides an in-depth comparison of the leaving group ability of 5-Bromo-7-methylquinoxaline against its chloro-substituted counterparts. Moving beyond a simple declaration of reactivity, we will delve into the mechanistic principles of SNAr reactions, explain the underlying causality for the observed trends, and provide a robust experimental framework for empirical validation.

The Theoretical Framework: Understanding Leaving Groups in SNAr Reactions

Unlike the more familiar SN2 reactions where leaving group ability correlates inversely with basicity (I > Br > Cl > F), SNAr reactions often exhibit a counterintuitive trend where fluoride can be the most effective leaving group (F > Cl ≈ Br > I).[3][4][5][6] This reversal is a direct consequence of the SNAr mechanism.

The SNAr reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] This initial addition is typically the slow, rate-determining step of the reaction.[4][9]

  • Elimination (Fast Step): The aromaticity of the ring is restored by the expulsion of the leaving group. Since the carbon-halogen bond is broken after the rate-determining step, its strength has a much smaller impact on the overall reaction rate compared to SN2 reactions.[4][8]

The reactivity in SNAr is therefore dominated by factors that stabilize the transition state leading to the Meisenheimer complex. A highly electronegative halogen, like fluorine, exerts a powerful inductive electron-withdrawing effect, polarizing the carbon-halogen bond and making the carbon atom more electrophilic and susceptible to nucleophilic attack.[4][6][7] This effect stabilizes the forming negative charge in the transition state, lowering the activation energy of the first step.[4][6]

Caption: Figure 1: The SNAr Addition-Elimination Mechanism.

Comparative Analysis: Bromine vs. Chlorine on the Quinoxaline Core

For halogens beyond fluorine, the differences in reactivity become much less pronounced. Chlorine and bromine have very similar electronegativities and abilities to stabilize the Meisenheimer intermediate.[7] Therefore, in the context of SNAr reactions, 5-Bromo-7-methylquinoxaline and chloroquinoxalines are expected to exhibit very similar reactivity .[3][7][10]

The choice between a bromo or chloro derivative in a synthetic plan should therefore be guided by other practical considerations rather than an expectation of a significant difference in reaction rates.

PropertyChlorine (Cl)Bromine (Br)Rationale for SNAr Reactivity
Pauling Electronegativity 3.162.96Similar values lead to a comparable inductive effect, resulting in similar activation of the ring toward nucleophilic attack.
C(sp²)–X Bond Enthalpy (kJ/mol) ~397~336While the C-Br bond is weaker, this bond is broken in the fast, non-rate-determining step, having a minimal effect on the overall reaction rate.[8]
Polarizability (ų) 2.183.05Higher polarizability of bromine can help stabilize the transition state, but this effect is often secondary to electronegativity in SNAr.[11]
Cost & Availability Generally LowerGenerally HigherChloroaromatics are often more commercially available and less expensive than their bromo counterparts, which can be a deciding factor.

Experimental Protocol: A Framework for Empirical Comparison

To empirically determine the relative reactivity of 5-Bromo-7-methylquinoxaline and a chloroquinoxaline analog, a parallel kinetic study is the most rigorous approach. This protocol outlines a self-validating system where reaction progress can be monitored to generate quantitative data.

Objective: To compare the rate of nucleophilic aromatic substitution of 5-Bromo-7-methylquinoxaline and 5-Chloro-7-methylquinoxaline with piperidine.

Materials:

  • 5-Bromo-7-methylquinoxaline

  • 5-Chloro-7-methylquinoxaline (or another suitable isomer)

  • Piperidine (nucleophile)

  • Potassium Carbonate (base)

  • Anhydrous Dimethylformamide (DMF, solvent)

  • Internal Standard (e.g., dodecane, for GC/HPLC analysis)

  • Reaction vials, magnetic stir bars, heating block

  • Analytical equipment (GC or HPLC)

Methodology:

  • Preparation:

    • Prepare stock solutions of the aryl halides (e.g., 0.1 M in DMF), piperidine (e.g., 0.3 M in DMF), and the internal standard.

    • Ensure all glassware is oven-dried to remove moisture.

  • Reaction Setup:

    • In two separate, identical reaction vials under an inert atmosphere (e.g., Nitrogen or Argon), add a magnetic stir bar and potassium carbonate (3.0 equivalents).

    • To Vial A, add a precise volume of the 5-Bromo-7-methylquinoxaline stock solution and the internal standard stock solution.

    • To Vial B, add the same precise volume of the 5-Chloro-7-methylquinoxaline stock solution and the internal standard stock solution.

    • Place both vials in a pre-heated heating block set to a constant temperature (e.g., 100 °C).

  • Initiation and Monitoring:

    • To initiate the reactions simultaneously, add the piperidine stock solution (e.g., 2.0 equivalents) to each vial.

    • Immediately take a time-zero (t=0) sample from each reaction mixture. Quench the sample in a vial containing a known volume of a suitable solvent (e.g., ethyl acetate and water).

    • Continue to take samples at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).

  • Analysis:

    • Analyze the quenched samples by GC or HPLC.

    • Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the starting material versus time for each reaction. The slope of this line will be proportional to the reaction rate.

  • Data Interpretation:

    • A direct comparison of the rate constants (k) for the disappearance of the starting materials will provide a quantitative measure of the relative leaving group ability under the tested conditions.

Caption: Figure 2: Workflow for Comparative Kinetic Analysis.

Conclusion and Practical Recommendations

The fundamental principles of the SNAr mechanism dictate that the leaving group abilities of chlorine and bromine on an activated heterocyclic system like quinoxaline are largely comparable.[7] The rate-determining step—nucleophilic attack—is primarily influenced by the inductive effect of the halogen, which is similar for both Cl and Br.

For the practicing chemist, this means the choice between 5-Bromo-7-methylquinoxaline and a corresponding chloroquinoxaline should be based on pragmatic factors rather than an anticipated major difference in chemical reactivity. These factors include:

  • Cost and Availability: Chloroaromatic compounds are frequently less expensive and more readily available from commercial suppliers.

  • Synthesis of Starting Materials: The ease and yield of synthesizing the halogenated quinoxaline precursor can be a critical consideration.[12][13]

  • Downstream Applications: The presence of a bromine atom may be advantageous for subsequent cross-coupling reactions (e.g., Suzuki, Heck), where aryl bromides are often more reactive than aryl chlorides.

Ultimately, while the intrinsic leaving group ability in SNAr reactions is nearly identical, the optimal choice of halogen will depend on the specific economic and strategic goals of the overall research program.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Selepe, M. A., & van der Westhuyzen, C. W. (2015). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 20(7), 12775-12788. [Link]

  • SlidePlayer. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Ren, Y., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9870-9884. [Link]

  • ACS Publications. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • Wang, D., et al. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 11(12), 988-996. [Link]

  • Longdom Publishing. Short Notes on Nucleophilic Aromatic Substitution. [Link]

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  • Wang, Y., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(15), 10583-10594. [Link]

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Validation

A Comparative Guide to FT-IR Spectra Validation for 5-Bromo-7-methylquinoxaline Functional Groups

This guide provides a comprehensive framework for the validation of 5-Bromo-7-methylquinoxaline's chemical structure using Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of 5-Bromo-7-methylquinoxaline's chemical structure using Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a robust methodology for structural confirmation and purity assessment of synthesized heterocyclic compounds.

Introduction: The Role of FT-IR in Structural Elucidation

FT-IR spectroscopy is an indispensable analytical technique for the identification of functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique "molecular fingerprint."[2] This fingerprint consists of absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For a novel or synthesized compound like 5-Bromo-7-methylquinoxaline, FT-IR serves as a rapid and reliable first-pass method to confirm the presence of key functional groups and, by extension, the integrity of the molecular structure.

The validation process hinges on comparing the experimentally obtained spectrum with the expected absorption frequencies for the molecule's constituent functional groups. These expected frequencies are well-established in the scientific literature and are derived from the vibrational analysis of similar chemical structures.

Molecular Structure and Expected Vibrational Modes

The structure of 5-Bromo-7-methylquinoxaline comprises a quinoxaline core, a bicyclic system containing a benzene ring fused to a pyrazine ring, substituted with a bromine atom and a methyl group. The key functional groups and their expected FT-IR absorption regions are:

  • Aromatic C-H Bonds: The stretching vibrations of C-H bonds on the quinoxaline ring are anticipated in the region of 3100-3000 cm⁻¹.[3][4][5][6][7][8] Out-of-plane bending vibrations for substituted aromatic rings typically appear in the 900-675 cm⁻¹ range.[3][7]

  • Alkyl C-H Bonds: The methyl group (-CH₃) will exhibit characteristic symmetric and asymmetric stretching vibrations between 2960 and 2870 cm⁻¹.[8][9] Bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹.[10]

  • Aromatic C=C and C=N Bonds: The stretching vibrations of the carbon-carbon double bonds within the aromatic system are typically observed in the 1625-1430 cm⁻¹ region.[4] Specifically, bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ are characteristic of aromatic ring stretching.[3][5][7] The C=N stretching of the pyrazine ring in quinoxaline derivatives is expected in the range of 1630-1600 cm⁻¹.[4]

  • C-N Bonds: The C-N stretching vibrations within the quinoxaline ring are generally found between 1335-1250 cm⁻¹.[5]

  • C-Br Bond: The carbon-bromine stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹.[5][7]

Comparative Analysis: Expected vs. Experimental Spectra

The core of the validation process lies in the meticulous comparison of the experimental FT-IR spectrum of the synthesized 5-Bromo-7-methylquinoxaline with established literature values for the identified functional groups. Any significant deviation in the position or intensity of the absorption bands may indicate the presence of impurities, residual starting materials, or an incorrect molecular structure.

Below is a table summarizing the expected FT-IR absorption frequencies for 5-Bromo-7-methylquinoxaline, which can be used as a reference for validating an experimental spectrum.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-HStretching3100-3000[3][4][5][6][7][8]Medium to Weak
Out-of-plane Bending900-675[3][7]Strong
Methyl C-HAsymmetric/Symmetric Stretching2960-2870[8][9]Medium to Strong
Bending1450 and 1375[10]Medium
Aromatic C=CStretching1600-1475[10]Weak to Medium
Aromatic C=NStretching1630-1600[4]Medium
Aromatic C-NStretching1335-1250[5]Strong
C-BrStretching690-515[5][7]Medium

Experimental Protocol for FT-IR Spectral Acquisition and Validation

This section outlines a standardized procedure for obtaining and validating the FT-IR spectrum of 5-Bromo-7-methylquinoxaline.

Instrumentation and Sample Preparation

A properly calibrated FT-IR spectrometer is crucial for obtaining accurate and reproducible data. The instrument's performance should be verified according to established protocols, such as those outlined in the European Pharmacopoeia.[11]

For solid samples like 5-Bromo-7-methylquinoxaline, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.

Step-by-Step KBr Pellet Preparation:

  • Grinding: Thoroughly grind a small amount (1-2 mg) of the 5-Bromo-7-methylquinoxaline sample with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar. The mixture should have a fine, consistent particle size to minimize scattering of the infrared radiation.

  • Pellet Pressing: Transfer the ground mixture to a pellet die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition
  • Background Spectrum: Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Acquire the FT-IR spectrum of the KBr pellet containing the 5-Bromo-7-methylquinoxaline sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

FT-IR Validation Workflow

The following diagram illustrates the logical workflow for the validation of the FT-IR spectrum.

FTIR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Validation cluster_conclusion Conclusion Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec IdentifyPeaks Identify Peak Frequencies SampleSpec->IdentifyPeaks Compare Compare with Expected Frequencies IdentifyPeaks->Compare Validate Validate Functional Groups Compare->Validate Report Generate Report Validate->Report StructureConfirmed Structure Confirmed Validate->StructureConfirmed FurtherAnalysis Further Analysis Required Validate->FurtherAnalysis

Caption: Workflow for FT-IR spectral validation of 5-Bromo-7-methylquinoxaline.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, the experimental protocol should incorporate self-validating elements. This includes:

  • Instrument Calibration: Regular calibration and performance verification of the FT-IR spectrometer using certified reference materials (e.g., polystyrene film) are essential.

  • Reproducibility: Acquiring spectra from multiple preparations of the same sample can confirm the reproducibility of the observed absorption bands.

  • Comparative Analysis: Whenever possible, comparing the obtained spectrum with that of a known, pure standard of 5-Bromo-7-methylquinoxaline provides the highest level of confidence in the validation.

By adhering to these principles of scientific integrity and employing a systematic approach to spectral interpretation, FT-IR spectroscopy serves as a powerful and reliable tool for the structural validation of 5-Bromo-7-methylquinoxaline and other synthesized compounds.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2014). Journal of Chemistry, 2014, 1-10.
  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2016). Journal of Humanities and Applied Science, (29), 113-125.
  • Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. (n.d.). International Journal of ChemTech Research, 5(5), 2235-2248.
  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (2025, September 25). Molecules, 30(19), 4819.
  • IR Tables. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • IR Chart. (n.d.). Retrieved from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023, November 28). Molecules, 28(23), 7859.
  • FT-IR spectrum of catechin C=C aromatic region The bands between 1605... (n.d.). In ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2014).
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2016). Molecules, 21(11), 1475.
  • This method - EPA. (2017, August 2). Retrieved from [Link]

  • FTIR analysis of the quinoxaline compound. (2025, December).
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  • Infrared Spectra of Some Common Functional Groups. (2021, December 27). In Chemistry LibreTexts. Retrieved from [Link]

  • Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy. (2021, December 24). Foods, 11(1), 12.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology, 4(1), 1-16.
  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (2025, June 30). International Journal of Engineering Research & Technology, 14(6).
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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 5-Bromo-7-methylquinoxaline: Personal Protective Equipment and Safety Protocols

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5-Bromo-7-methylquinoxaline is foundational to innovation. However, with great potential comes the great resp...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5-Bromo-7-methylquinoxaline is foundational to innovation. However, with great potential comes the great responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-7-methylquinoxaline, moving beyond a simple checklist to instill a deep understanding of why each safety measure is critical.

Hazard Assessment: Understanding the Risks

Based on data from analogous quinoxaline and brominated aromatic compounds, we must assume that 5-Bromo-7-methylquinoxaline presents several potential hazards. The primary concerns are irritation to the skin, eyes, and respiratory system.[2][4][5]

Potential HazardDescriptionSource Compounds for Analogy
Skin Irritation Direct contact may cause redness, itching, and irritation. Prolonged contact could lead to dermatitis.[1][5]5-Methylquinoxaline[2][5], 5-Bromo-1H-pyrrolo[2,3-b]pyridine[6]
Serious Eye Irritation Contact with eyes can cause significant irritation, and in some cases, serious damage.[4][6]5-Methylquinoxaline[2][5], 2-Bromoquinoxaline[3], 5-Bromoquinoline[4]
Respiratory Tract Irritation Inhalation of dust or vapors may irritate the respiratory system, leading to coughing and shortness of breath.[2][7]5-Methylquinoxaline[2], 7-Bromoquinoline[7]
Harmful if Swallowed Ingestion of the compound could be harmful.[6][8]5-Bromo-1H-pyrrolo[2,3-b]pyridine[6], 6-Methylquinoline-2-carboxylic acid[8]

The Hierarchy of Controls: A Foundation for Safety

Before we even consider Personal Protective Equipment (PPE), it's crucial to implement more effective safety measures. PPE is the last line of defense.[9] The hierarchy of controls, from most to least effective, is:

  • Elimination/Substitution: In a research context, this is often not possible as we are studying the specific properties of 5-Bromo-7-methylquinoxaline.

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. They are the most critical component of safe handling.[10]

  • Administrative Controls: These are changes to how people work (e.g., standard operating procedures, training).

  • Personal Protective Equipment (PPE): This is equipment worn to minimize exposure.

Primary Engineering Control: The Chemical Fume Hood

All work involving 5-Bromo-7-methylquinoxaline, especially when handling the solid or creating solutions, must be conducted inside a certified chemical fume hood.[10] This is non-negotiable. A fume hood provides essential local exhaust ventilation to capture and remove vapors, dusts, and mists, protecting you from inhalation exposure.[10]

Selecting the Right Personal Protective Equipment (PPE)

The appropriate level of PPE depends on the scale of the operation and the potential for exposure. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Use (<1g, non-aerosol generating) Safety glasses with side shields (EN166 compliant).[11]Nitrile gloves.[1]Laboratory coat.Not typically required if work is performed in a fume hood.
Larger-Scale Use (>1g) or Splash Potential Splash-proof chemical goggles.[1] A face shield may also be required if there is a significant splash risk.[1]Heavier nitrile gloves or double-gloving.Chemical-resistant apron over a laboratory coat.[9]Not typically required if work is performed in a fume hood.
Emergency/Spill Cleanup Splash-proof chemical goggles and a face shield.[1]Heavy-duty nitrile or neoprene gloves.[12]Chemical-resistant suit or apron.An air-purifying respirator with appropriate cartridges (e.g., for organic vapors and particulates) may be necessary depending on the spill size and ventilation.[13]
Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate PPE when planning to work with 5-Bromo-7-methylquinoxaline.

PPE_Selection_Workflow start Start: Plan to handle 5-Bromo-7-methylquinoxaline fume_hood Will work be performed in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed without a functional fume hood. fume_hood->stop No scale What is the scale of work? fume_hood->scale Yes small_scale Small Scale (<1g) Minimal splash risk scale->small_scale Small large_scale Large Scale (>1g) or Potential for Splashing scale->large_scale Large ppe_small Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->ppe_small ppe_large Required PPE: - Chemical Goggles - Nitrile Gloves (consider double) - Lab Coat - Chemical Apron large_scale->ppe_large aerosol Is there a risk of generating dust/aerosols? ppe_small->aerosol ppe_large->aerosol respirator Consult EHS for respirator selection and fit-testing. aerosol->respirator Yes end Proceed with experiment aerosol->end No respirator->end

Caption: PPE selection workflow for handling 5-Bromo-7-methylquinoxaline.

Step-by-Step Protocols for PPE Usage

Properly putting on (donning) and taking off (doffing) PPE is as important as selecting the correct equipment to prevent contamination.

Protocol 1: Donning PPE
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves: Select the appropriate gloves and inspect them for any tears or holes. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

  • Eye/Face Protection: Put on your safety glasses or chemical goggles. If required, place the face shield over your face.

Protocol 2: Doffing PPE (to be performed in an area away from the immediate workspace)

This sequence is designed to minimize the transfer of contaminants from your PPE to your skin.

  • Gloves: Remove gloves using a "glove-in-glove" technique. With one gloved hand, grasp the outside of the other glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove, and peel it off from the inside, creating a "bag" for both gloves.

  • Apron/Gown: If wearing a chemical apron, unfasten it and roll it away from your body.

  • Face Shield/Goggles: Remove eye and face protection from the back of your head.

  • Lab Coat: Remove your lab coat by rolling it down your arms and away from your body, turning the sleeves inside out.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[3][6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital. Always ensure an emergency shower and eyewash station are accessible.[2][10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][14] Seek immediate medical attention.

  • Skin Contact: Promptly remove any contaminated clothing and flush the affected area with plenty of water for at least 15 minutes, using a safety shower if the area is large.[7][14] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[7][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

  • Small Spill: Alert others in the area. Wearing appropriate PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material like vermiculite or sand. Sweep up the material, place it in a sealed container, and label it as hazardous waste for proper disposal.[14]

Waste Disposal

All waste containing 5-Bromo-7-methylquinoxaline, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep halogenated waste separate from non-halogenated waste streams.[9]

  • Containment: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[13] Do not pour this chemical down the drain.

By adhering to these protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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